molecular formula C21H30IN3O5S B028397 N-Formyl-Met-Leu-p-iodo-Phe CAS No. 105931-59-7

N-Formyl-Met-Leu-p-iodo-Phe

Katalognummer: B028397
CAS-Nummer: 105931-59-7
Molekulargewicht: 563.5 g/mol
InChI-Schlüssel: RDQXFDPVOCUTTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formyl-Met-Leu-p-iodo-Phe is a synthetically modified analog of the potent endogenous chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP). This compound is specifically engineered for advanced pharmacological and signal transduction research, featuring an iodine atom at the para position of the C-terminal phenylalanine residue. This strategic modification alters the peptide's three-dimensional conformation and its interaction with the Formyl Peptide Receptor (FPR) family, making it a valuable tool for probing receptor-ligand dynamics . Main Applications & Research Value: Mechanism of FPR Activation: This compound serves as a key molecular tool for investigating the structural requirements for ligand binding and activation of the Formyl Peptide Receptor 1 (FPR1), the primary receptor for N-formylated peptides on phagocytic leukocytes . Immunology & Inflammation Research: It is used to study neutrophil and macrophage functions, such as chemotaxis, degranulation, and superoxide generation, which are critical processes in host defense and inflammatory pathways . Biased Signaling Studies: The unique conformation induced by the p-iodo substitution may promote distinct receptor activation states, helping researchers unravel biased signaling mechanisms where different ligands trigger specific downstream cellular responses from the same receptor . Structural Biology: The iodine atom is an excellent heavy atom marker for X-ray crystallography studies, facilitating the determination of three-dimensional structures of the peptide itself or its complex with FPRs . Mechanism of Action: this compound acts as an agonist for Formyl Peptide Receptors (FPRs), which are Gi protein-coupled receptors (GPCRs) . Upon binding, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins. This coupling is sensitive to pertussis toxin, confirming the involvement of the Gi subtype . Receptor activation initiates a robust intracellular signaling cascade. This includes the activation of phosphatidylinositol-specific phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DG), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC) . These events coordinate to drive essential immune cell functions like directed cell movement (chemotaxis) and the release of antimicrobial agents . Note: This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQXFDPVOCUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30IN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319790
Record name N-Formyl-Met-Leu-p-iodo-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105931-59-7
Record name N-Formyl-Met-Leu-p-iodo-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-Met-Leu-Phe and its Derivatives: Function and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Formyl-Met-Leu-Phe (fMLP or fMLF) and its derivatives, such as N-Formyl-Met-Leu-p-iodo-Phe, represent a class of potent chemoattractant peptides crucial to the innate immune response.[1][2][3] These N-formylated peptides are recognized as danger signals by the host's immune system, as they are characteristic of bacterial proteins or are released from damaged mitochondria.[1][4][5] This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental applications of fMLP and its analogs for researchers, scientists, and drug development professionals.

Core Function: A Sentinel Molecule in Innate Immunity

The primary function of N-formyl peptides is to act as powerful chemoattractants, guiding phagocytic leukocytes, particularly neutrophils, to sites of bacterial infection or tissue injury.[1][3][6] This targeted migration is a fundamental process in the inflammatory response, enabling the rapid localization of immune cells to neutralize pathogens and clear cellular debris.[4][5] Beyond chemotaxis, fMLP stimulates a range of other cellular responses in neutrophils, including degranulation (the release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) in a process known as an oxidative burst, which are all critical for microbial killing.[1][5]

Mechanism of Action: The Formyl Peptide Receptor Family

N-formyl peptides exert their effects by binding to a specific family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[4][7][8] In humans, this family consists of three members: FPR1, FPR2, and FPR3, each with distinct ligand specificities and functional roles.[7][8]

  • FPR1: This is the high-affinity receptor for fMLP and is primarily responsible for mediating the potent chemoattractant and activating effects of N-formylated peptides on neutrophils.[9][10]

  • FPR2 (also known as FPRL1): While it binds fMLP with lower affinity, FPR2 is a more "promiscuous" receptor, recognizing a wide array of lipid and peptide ligands.[11] It can mediate both pro-inflammatory and anti-inflammatory (pro-resolving) signals, depending on the ligand.[11]

  • FPR3 (also known as FPRL2): The function of FPR3 is less well-characterized, and it does not appear to bind N-formyl peptides. It may act as a "decoy" receptor to modulate the activity of other FPRs.[7]

The binding of fMLP to FPR1 on the surface of a neutrophil initiates a cascade of intracellular signaling events. This process is a classic example of GPCR signaling.

Signaling Pathways Activated by fMLP

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family.[12] The activated G protein dissociates into its Gαi and Gβγ subunits, which then trigger multiple downstream signaling pathways.[12]

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP N-Formyl-Met-Leu-Phe FPR1 FPR1 fMLP->FPR1 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates MAPK MAPK (ERK, p38) G_beta_gamma->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation Oxidative_Burst Oxidative Burst PKC->Oxidative_Burst Akt Akt PI3K->Akt Activates Akt->Chemotaxis MAPK->Chemotaxis

Caption: fMLP signaling cascade in neutrophils.

Key downstream effectors include:

  • Phospholipase C (PLC): Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12][14][15] This transient increase in intracellular calcium is a critical signal for many neutrophil functions, including chemotaxis and degranulation.[15]

  • Protein Kinase C (PKC): DAG and Ca²⁺ together activate PKC, which phosphorylates numerous target proteins involved in processes like the oxidative burst.[15]

  • Phosphoinositide 3-kinase (PI3K): Also activated by the Gβγ subunit, PI3K generates lipid second messengers that recruit and activate downstream kinases like Akt, which is crucial for cell survival and migration.[12][16]

  • Mitogen-Activated Protein Kinases (MAPKs): fMLP stimulation also leads to the activation of MAPK cascades, such as the ERK and p38 pathways, which regulate gene expression and contribute to the inflammatory response.[12]

Experimental Applications and Protocols

The robust and reproducible nature of the cellular response to fMLP makes it an invaluable tool in immunological and cell biology research.

Chemotaxis Assays

fMLP is the gold standard chemoattractant for in vitro studies of neutrophil migration.[17] These assays are fundamental for screening potential anti-inflammatory compounds that may interfere with leukocyte recruitment.

Protocol: Boyden Chamber Chemotaxis Assay

This classic assay measures the migration of cells across a porous membrane towards a chemoattractant.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size for neutrophils)

  • Isolated human neutrophils

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • N-Formyl-Met-Leu-Phe (fMLP) stock solution (1 mM in DMSO)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the cells in RPMI/BSA at a concentration of 1 x 10⁶ cells/mL.

  • Chemoattractant Gradient: Prepare serial dilutions of fMLP in RPMI/BSA. A typical concentration range to test is 10⁻¹⁰ to 10⁻⁷ M. Add 200 µL of the fMLP dilutions or control medium to the lower wells of the Boyden chamber.

  • Membrane Placement: Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

  • Cell Seeding: Add 100 µL of the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Cell Lysis and Quantification: After incubation, remove the upper chamber. Lyse the cells that have migrated to the lower chamber and quantify them using a fluorescent dye like Calcein-AM and a plate reader.

  • Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the fMLP concentration to generate a chemotactic curve.

Chemotaxis_Assay_Workflow A Isolate Neutrophils D Add Neutrophils to Upper Chamber A->D B Prepare fMLP Dilutions in Lower Chamber C Place Porous Membrane B->C C->D E Incubate at 37°C D->E F Quantify Migrated Cells in Lower Chamber E->F G Analyze Data F->G

Caption: Workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assays

Measuring the fMLP-induced increase in intracellular calcium is a direct and rapid method to assess FPR1 activation and downstream signaling.[15][18] This assay is widely used in high-throughput screening for agonists or antagonists of the receptor.

Protocol: Fluorescent Calcium Mobilization Assay

Materials:

  • Isolated human neutrophils or a cell line expressing FPR1 (e.g., U937 cells)

  • Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • N-Formyl-Met-Leu-Phe (fMLP)

  • Fluorescence plate reader with an injection system or a flow cytometer

Procedure:

  • Cell Loading: Resuspend cells at 1-2 x 10⁶ cells/mL in HBSS. Add the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and an equal volume of Pluronic F-127 to aid in dye solubilization.

  • Incubation: Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes to allow for dye loading.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye. Resuspend in fresh HBSS.

  • Measurement: Place the cell suspension in the wells of a microplate or a flow cytometry tube.

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 30 seconds).

  • Stimulation: Inject a solution of fMLP to achieve the desired final concentration (e.g., 100 nM).

  • Data Acquisition: Immediately begin recording the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the increase in fluorescence intensity at ~516 nm after excitation at ~494 nm.

  • Data Analysis: The change in fluorescence ratio or intensity reflects the change in intracellular calcium concentration.

Quantitative Data Summary
Assay TypeParameter MeasuredTypical fMLP Concentration RangeKey Insights
Chemotaxis Cell Migration10⁻¹⁰ M - 10⁻⁷ MQuantifies the directional movement of cells in response to a chemical gradient.
Calcium Mobilization Intracellular [Ca²⁺]10⁻⁹ M - 10⁻⁶ MMeasures early signaling events following receptor activation.
Degranulation Enzyme Release (e.g., elastase)10⁻⁸ M - 10⁻⁶ MAssesses the release of effector molecules from intracellular granules.
Oxidative Burst ROS Production10⁻⁸ M - 10⁻⁶ MMeasures the production of microbicidal reactive oxygen species.

Conclusion

N-Formyl-Met-Leu-Phe and its analogs are indispensable tools for studying the intricate processes of innate immunity and inflammation. Their ability to specifically and potently activate the Formyl Peptide Receptor family provides a robust system for investigating leukocyte chemotaxis, signal transduction, and the cellular mechanisms of host defense. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to effectively utilize these peptides in their experimental workflows, ultimately contributing to a deeper understanding of inflammatory diseases and the development of novel therapeutics.

References

  • Regulation of inflammation by members of the formyl-peptide receptor family. PMC.
  • Formyl Peptide Receptor Family.
  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI.
  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
  • Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain p
  • Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed.
  • Signal transduction via formyl peptide receptors (FPRs) for neutrophil-mediated inflammatory responses.
  • The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils.
  • Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production. PubMed.
  • N-Formylmethionine-leucyl-phenylalanine. Wikipedia.
  • The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs
  • N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay. Sigma-Aldrich.
  • N-Formyl-Met-Leu-Phe. Tocris Bioscience.
  • Induction of FMLP-mediated calcium mobilization requires crosslinking of surface immunoglobulin in Daudi cells. PubMed.
  • N-Formyl Methionine Peptide-Mediated Neutrophil Activ
  • Calcium Mobiliz
  • N-Formyl-met-leu-phe, 59880-97-6. BroadPharm.
  • N-Formyl-Met-Leu-Phe. GenScript.
  • N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists. Tocris Bioscience.
  • Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action for N-Formyl-Met-Leu-p-iodo-Phe (fMLF), a potent synthetic chemoattractant. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and cellular consequences of fMLF engagement with its receptors, grounding the discussion in established experimental evidence and methodologies.

Introduction: The Significance of fMLF in Innate Immunity

This compound, commonly abbreviated as fMLF or fMLP, is a synthetic N-formylated tripeptide that has become an indispensable tool in immunology and cell biology.[1] Its structure mimics the N-terminal sequence of proteins released by bacteria, making it a powerful pathogen-associated molecular pattern (PAMP).[1][2] Consequently, fMLF acts as a potent chemoattractant, primarily for polymorphonuclear leukocytes (PMNs), such as neutrophils, and also for mononuclear phagocytes like macrophages.[1][3] By activating these cells, fMLF plays a critical role in the innate immune system's first line of defense against microbial invasion, directing inflammatory responses to sites of infection.[1][4] Understanding its mechanism of action is fundamental to dissecting the processes of inflammation, host defense, and a range of associated pathologies.

The Primary Targets: Formyl Peptide Receptors (FPRs)

The biological effects of fMLF are mediated through a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] In humans, this family consists of three members:

  • Formyl Peptide Receptor 1 (FPR1): This is the high-affinity receptor for fMLF and is considered its primary target.[2] The binding of fMLF to FPR1 initiates the majority of the classical pro-inflammatory and chemotactic responses.[7]

  • Formyl Peptide Receptor 2 (FPR2/ALX): FPR2 is a lower-affinity receptor for fMLF.[2] It is a more promiscuous receptor, binding a wide variety of other ligands, including pro-resolving mediators like Lipoxin A4 and Annexin A1, giving it complex roles in both pro-inflammatory and anti-inflammatory pathways.

  • Formyl Peptide Receptor 3 (FPR3): This receptor binds non-formylated peptides and its interaction with fMLF is generally considered weak or negligible.[8]

These receptors are predominantly expressed on myeloid cells, including neutrophils and macrophages, positioning them as key sensors of bacterial infection and tissue damage.[2][3]

Core Mechanism: Receptor Activation and G-Protein Coupling

As a canonical GPCR agonist, the action of fMLF begins at the plasma membrane.

  • Ligand Binding: fMLF binds to a pocket within the transmembrane domains of FPR1. This binding event induces a critical conformational change in the receptor's structure.

  • G-Protein Activation: This conformational shift facilitates the coupling and activation of a heterotrimeric G-protein of the Gi family.[9] This is a pertussis toxin-sensitive process, a classic hallmark of Gi-coupled receptor signaling.[10]

  • Subunit Dissociation: Receptor-mediated activation catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the G-protein to dissociate into its active components: the Gαi-GTP monomer and the Gβγ dimer.[7] Both of these components are active signaling molecules that initiate distinct downstream cascades.

Downstream Signaling Cascades: A Multi-pronged Approach

The dissociation of the G-protein subunits triggers a cascade of intracellular signaling events that orchestrate the diverse cellular responses to fMLF. The primary pathways are detailed below.

Phospholipase C (PLC) and Calcium Mobilization

A cornerstone of fMLF signaling is the rapid and transient increase in intracellular calcium ([Ca²⁺]i).

  • The released Gβγ dimer directly binds to and activates Phospholipase C-β (PLC-β).[11]

  • PLC-β then hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG).[9][11]

  • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[9][11]

  • DAG , along with the elevated Ca²⁺ levels, activates members of the Protein Kinase C (PKC) family, which go on to phosphorylate a multitude of target proteins, including components of the NADPH oxidase complex.[11]

This calcium flux is a critical signal for numerous downstream events, including degranulation and enzyme activation.[12][13]

Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K pathway is essential for mediating the chemotactic response to fMLF.

  • The Gβγ dimer also recruits and activates Class I Phosphoinositide 3-kinases (PI3Ks) at the plasma membrane.[7]

  • PI3K phosphorylates PIP₂ to generate the lipid second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[7]

  • PIP₃ acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt (Protein Kinase B) and its upstream activator, PDK1.

  • This recruitment leads to the activation of Akt and downstream signaling that is crucial for cell survival, proliferation, and, most importantly in this context, the reorganization of the actin cytoskeleton required for cell migration.[10]

Mitogen-Activated Protein Kinase (MAPK) Cascades

fMLF stimulation also robustly activates several Mitogen-Activated Protein Kinase (MAPK) pathways.[9][14]

  • Activation of FPR1 leads to the phosphorylation and activation of key MAPK members, including ERK1/2 (p42/p44 MAPK) and p38 MAPK.[10][15]

  • These kinases can be activated through complex upstream pathways involving PKC, PI3K, and small GTPases of the Ras family.[7]

  • Once activated, MAPKs phosphorylate a wide array of cytoplasmic and nuclear targets, including transcription factors like Elk-1 and NF-κB, leading to changes in gene expression and contributing to the full inflammatory phenotype.[10]

fMLF_Signaling_Pathway fMLF fMLF FPR1 FPR1 (GPCR) fMLF->FPR1 G_protein Gi Protein (αβγ) FPR1->G_protein G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC-β G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP₃ PIP2->PIP3 ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->PKC Degranulation Degranulation Ca2->Degranulation MAPK MAPK Cascades (p38, ERK1/2) PKC->MAPK Oxidative_Burst Oxidative Burst (NADPH Oxidase) PKC->Oxidative_Burst PI3K->PIP2 Phosphorylates Akt Akt (PKB) PIP3->Akt Recruits & Activates Akt->MAPK Activate Chemotaxis Chemotaxis (Actin Reorganization) Akt->Chemotaxis MAPK->Chemotaxis MAPK->Oxidative_Burst Gene_Expression Gene Expression MAPK->Gene_Expression

Caption: The fMLF signaling pathway in neutrophils.

Cellular Functions: The Physiological Outcomes of fMLF Signaling

The integration of these signaling pathways culminates in a suite of well-defined cellular responses that are critical for the innate immune response. A key insight from decades of research is that these functions are often triggered in a hierarchical, concentration-dependent manner.[16]

Cellular ResponseDescriptionKey Signaling PathwaysTypical fMLF Concentration
Chemotaxis Directed migration of cells along a concentration gradient of fMLF toward the source of infection or inflammation.PI3K/Akt, Rho GTPases, MAPKLow (Sub-nM to nM)[16]
Degranulation The release of antimicrobial proteins and proteases from intracellular granules to kill pathogens and remodel tissue.PLC/Ca²⁺, PKCIntermediate to High (nM)
Superoxide Production The "oxidative burst," a rapid release of reactive oxygen species (ROS) via the NADPH oxidase complex to kill engulfed microbes.PLC/PKC, MAPKHigh (nM to µM)[16]
Phagocytosis The engulfment of microorganisms or cellular debris.PI3K, Actin CytoskeletonVariable
Cytokine Production Synthesis and release of inflammatory mediators to amplify the immune response.MAPK, NF-κBVariable

This concentration-dependent activation allows for a finely tuned response: at a distance from an infection, low fMLF concentrations guide neutrophils to the site (chemotaxis), while at the core of the infection, high concentrations trigger the direct killing mechanisms (degranulation and oxidative burst).[16]

Validated Experimental Protocols

Studying the fMLF mechanism of action requires robust and reproducible assays. The following are standard, field-proven protocols for assessing two key cellular responses.

Protocol: Intracellular Calcium Mobilization Assay

This assay is a primary method for confirming the functional activation of GPCRs like FPR1. It relies on fluorescent dyes that bind to calcium, allowing for real-time measurement of changes in intracellular calcium concentration upon agonist stimulation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon fMLF binding to FPR1, the subsequent release of Ca²⁺ from the ER increases the intracellular calcium concentration, which in turn significantly increases the fluorescence intensity of the dye. This change is measured over time using a fluorescence plate reader.[17]

Step-by-Step Methodology:

  • Cell Culture: Culture human neutrophils or a model cell line (e.g., HL-60 cells differentiated into a neutrophil-like state) to the desired density.

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom microplate and allow them to adhere if necessary.[18]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

  • Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.[19]

  • Compound Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of fMLF and appropriate controls (e.g., vehicle control, positive control like ionomycin).

  • Fluorescence Reading: Place both the cell plate and the compound plate into an automated fluorescence plate reader (e.g., a FLIPR or FlexStation).[20]

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • The instrument automatically adds the fMLF solution from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for another 2-3 minutes to capture the full calcium transient (peak and subsequent decay).[18]

  • Data Analysis: The change in fluorescence is plotted against time. The peak fluorescence response is used to generate dose-response curves and calculate EC₅₀ values.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis c1 1. Seed cells in 96-well plate c3 3. Load cells with Fluo-4 AM dye c1->c3 c2 2. Prepare fMLF serial dilutions a1 4. Measure baseline fluorescence c3->a1 a2 5. Inject fMLF (automated) a1->a2 a3 6. Record fluorescence over time a2->a3 d1 7. Plot Fluorescence vs. Time a3->d1 d2 8. Generate dose- response curve d1->d2 d3 9. Calculate EC₅₀ d2->d3

Caption: Workflow for a Calcium Mobilization Assay.

Protocol: Chemotaxis Assay (Boyden Chamber)

The Boyden chamber, or transwell migration assay, is the gold standard for quantifying chemotaxis.

Principle: The assay uses a chamber divided by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (fMLF) is placed in the lower chamber. Cells migrate through the pores in the membrane towards the fMLF gradient. The number of migrated cells is then quantified.

Step-by-Step Methodology:

  • Cell Preparation: Isolate neutrophils or use cultured phagocytic cells. Resuspend the cells in an appropriate assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

  • Chamber Setup:

    • Add assay medium containing the desired concentration of fMLF to the lower wells of a 24-well plate. Include a negative control (medium only).

    • Place the transwell inserts (with pore sizes appropriate for the cell type, typically 3-5 µm for neutrophils) into the wells, ensuring no air bubbles are trapped.

  • Cell Seeding: Add the cell suspension to the top chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. This time may need optimization depending on the cell type.

  • Cell Removal: After incubation, carefully remove the transwell inserts. Scrape or wipe off the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane using methanol or paraformaldehyde. Stain the cells with a dye such as DAPI or Giemsa stain to visualize the nuclei.

  • Quantification:

    • Mount the membranes onto a microscope slide.

    • Count the number of migrated cells in several high-power fields for each membrane using a light or fluorescence microscope.

    • Alternatively, migrated cells can be detached from the membrane and counted using a flow cytometer or lysed to quantify a fluorescent marker.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Data is often expressed as a chemotactic index (fold increase in migration over the negative control).

Conclusion

The this compound peptide is a powerful probe for investigating the intricate mechanisms of innate immunity and inflammation. Its action is initiated by binding to Formyl Peptide Receptors, primarily FPR1, which triggers a well-orchestrated symphony of intracellular signaling involving Gi-proteins, PLC, PI3K, and MAPK pathways. This cascade culminates in a precise, concentration-dependent series of cellular functions, from chemotaxis to the deployment of potent antimicrobial effectors. The experimental protocols detailed herein provide a validated framework for researchers to explore and modulate this critical axis of host defense, paving the way for new therapeutic strategies in inflammatory and infectious diseases.

References

Sources

An In-Depth Technical Guide to the Biological Activity of N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the biological activity of N-Formyl-Met-Leu-p-iodo-Phe, a significant analog of the classical chemoattractant peptide N-Formyl-Met-Leu-Phe (fMLP). We will delve into its mechanism of action, the downstream signaling cascades it elicits, and the key experimental protocols used to characterize its function. This document is structured to provide not just procedural steps but also the scientific rationale behind experimental designs, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Significance of N-Formyl Peptides and Their Analogs

N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune system.[1] These peptides are typically released by bacteria or from damaged mitochondria, serving as powerful chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1][2][3] The prototypical N-formyl peptide is N-Formyl-Met-Leu-Phe (fMLP), which has been extensively studied to understand the mechanisms of leukocyte migration and activation during inflammation.[1][2]

The biological effects of fMLP and its analogs are mediated through a specific class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[2][3] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[2][3] FPR1 is the high-affinity receptor for fMLP and is primarily responsible for mediating the pro-inflammatory responses to bacterial-derived peptides.[2][4]

Structural modifications of fMLP, such as the introduction of an iodine atom at the para position of the phenylalanine residue to create this compound, are of significant interest. Such modifications can modulate the peptide's binding affinity, receptor selectivity, and functional potency. Furthermore, the incorporation of a heavy atom like iodine opens up possibilities for advanced biochemical and biophysical studies, including radioligand binding assays and structural biology applications.

Mechanism of Action: Engagement of Formyl Peptide Receptors and Downstream Signaling

The biological activity of this compound is initiated by its binding to Formyl Peptide Receptors, predominantly FPR1. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi subfamily.

The activation of Gαi proteins initiates a cascade of intracellular signaling events:

  • Dissociation of G Protein Subunits: The activated Gαi protein releases its bound GDP, binds GTP, and dissociates into Gαi-GTP and Gβγ subunits.

  • Phospholipase C (PLC) Activation: The dissociated Gβγ subunit activates Phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This initial calcium transient is often followed by an influx of extracellular calcium through store-operated calcium channels.

  • Protein Kinase C (PKC) Activation: The increased intracellular calcium and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses.

This signaling cascade is central to the physiological functions elicited by N-formyl peptides, including chemotaxis, superoxide production, and degranulation of neutrophils.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein Activation PLC PLCβ G_protein->PLC Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production) PKC->Cellular_Response Phosphorylation Cascade Ligand This compound Ligand->FPR1 Binding

Figure 1: Signaling pathway of this compound via FPR1.

Key Biological Activities and Corresponding Assay Methodologies

The interaction of this compound with FPRs triggers a suite of well-defined cellular responses. Below are the core activities and detailed protocols for their assessment.

Receptor Binding Affinity

The affinity of this compound for FPRs is a critical parameter that dictates its potency. This is typically determined through competitive radioligand binding assays. The iodinated nature of the compound makes it an excellent candidate for direct radiolabeling with isotopes like ¹²⁵I, allowing for highly sensitive detection.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Preparation: Utilize a cell line stably expressing the human FPR1 receptor (e.g., HEK293T-FPR1 or HL-60 cells, which endogenously express FPR1). Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Radioligand: Use a radiolabeled N-formyl peptide, such as [³H]-fMLP or a custom synthesized ¹²⁵I-labeled this compound.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and the cell membrane preparation to each well.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled fMLP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare FPR1-expressing cell membranes D Incubate to reach equilibrium A->D B Add constant [³H]-fMLP (Radioligand) B->D C Add increasing concentrations of This compound (Competitor) C->D E Filter and wash to separate bound from free ligand D->E F Quantify radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Ki F->G

Figure 2: Workflow for a competitive radioligand binding assay.

Chemotaxis

Chemotaxis, or directed cell migration along a chemical gradient, is a hallmark response to N-formyl peptides. The potency of this compound as a chemoattractant can be quantified using various in vitro systems.

Experimental Protocol: Boyden Chamber Chemotaxis Assay

  • Cell Preparation: Isolate primary human neutrophils from fresh blood or use a neutrophil-like cell line (e.g., differentiated HL-60 cells). Resuspend the cells in a suitable assay buffer.

  • Assay Chamber Setup: Use a Boyden chamber or a modified multi-well chemotaxis plate. The chamber consists of an upper and a lower well separated by a microporous membrane.

  • Loading: Add different concentrations of this compound to the lower wells. Add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for a time sufficient for cell migration (typically 60-90 minutes for neutrophils).

  • Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

  • Data Analysis: Count the number of migrated cells in several fields of view for each well using a microscope. Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Calcium Mobilization

As a Gαi-coupled receptor agonist, this compound induces a rapid and transient increase in intracellular calcium concentration. This can be monitored in real-time using fluorescent calcium indicators.

Experimental Protocol: Fluorescent Calcium Mobilization Assay

  • Cell Preparation and Dye Loading: Suspend FPR1-expressing cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The 'AM' ester group facilitates cell permeability.

  • Cell Washing: After incubation with the dye, wash the cells to remove any extracellular dye.

  • Assay Setup: Place the cell suspension in a cuvette within a fluorometer or in a 96-well plate for analysis with a plate reader equipped with an injector.

  • Baseline Measurement: Record the baseline fluorescence of the cells for a short period.

  • Stimulation and Measurement: Inject a solution of this compound at various concentrations into the cell suspension and continue to record the fluorescence over time. The binding of Ca²⁺ to the dye results in a change in its fluorescence intensity.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence intensity for each concentration of the agonist. Plot the peak response against the agonist concentration to determine the EC₅₀ for calcium mobilization.

Superoxide Production (Respiratory Burst)

Activation of neutrophils by N-formyl peptides triggers the assembly and activation of the NADPH oxidase enzyme complex, leading to the production of superoxide anions (O₂⁻), a key component of the respiratory burst essential for killing pathogens.

Experimental Protocol: Cytochrome c Reduction Assay

  • Cell Preparation: Isolate primary human neutrophils and resuspend them in a buffer containing ferricytochrome c.

  • Assay Setup: Aliquot the cell suspension into a 96-well plate.

  • Stimulation: Add various concentrations of this compound to the wells to stimulate the cells. Include a control with superoxide dismutase (SOD) to confirm the specificity of the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time. The reduction of ferricytochrome c to ferrocytochrome c by superoxide results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of superoxide production from the rate of change in absorbance. Plot the rate of production against the agonist concentration to determine the EC₅₀ for the respiratory burst.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following table provides a comparative framework based on the well-characterized parent compound, fMLP. It is anticipated that the p-iodo substitution may influence these values, potentially altering binding affinity and functional potency. Structure-activity relationship studies of fMLP analogs suggest that modifications at the phenylalanine position can have significant effects on biological activity.

Parameter Typical Values for fMLP Expected Influence of p-iodo Substitution
FPR1 Binding Affinity (Ki) ~1-40 nMMay increase or decrease affinity depending on steric and electronic effects within the receptor binding pocket.
Chemotaxis (EC₅₀) ~0.1-1 nMPotency may be altered.
Calcium Mobilization (EC₅₀) ~1-10 nMPotency is likely to correlate with binding affinity.
Superoxide Production (EC₅₀) ~1-20 nMEfficacy and potency may be modulated.

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general synthetic approach would involve the sequential coupling of the constituent amino acids, starting from the C-terminus.

  • Starting Material: The synthesis would begin with p-iodo-L-phenylalanine, which is commercially available or can be synthesized.

  • Coupling Reactions: L-Leucine and then N-formyl-L-methionine would be sequentially coupled to the p-iodo-L-phenylalanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

  • Formylation: The N-formyl group is typically introduced at the final stage of the synthesis on the N-terminal methionine residue.

  • Purification: The final product would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Conclusion and Future Directions

This compound represents a valuable tool for the study of formyl peptide receptor biology. Its structural similarity to the potent endogenous agonist fMLP, combined with the presence of an iodine atom, makes it a versatile molecule for a range of applications. While the detailed characterization of its biological activity profile requires further investigation, the established methodologies outlined in this guide provide a robust framework for such studies.

Future research should focus on directly comparing the binding affinities and functional potencies of this compound with fMLP across the different FPR subtypes. Furthermore, the development of a radioiodinated version of this peptide would provide a powerful probe for receptor quantification, localization, and dynamic studies in both in vitro and in vivo models of inflammation. Such studies will undoubtedly contribute to a deeper understanding of the role of the formyl peptide receptor system in health and disease, and may aid in the development of novel therapeutics targeting inflammatory disorders.

References

  • Niedel, J. E., & Cuatrecasas, P. (1982). Photoaffinity Labeling of the N-formyl Peptide Receptor of Human Polymorphonuclear Leukocytes. Journal of Cellular Biochemistry, 20(2), 203-214. [Link]

  • Spisani, S., Gavioli, R., Giuliani, A. L., & Traniello, S. (1991). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 12(5), 987-992. [Link]

  • Babich, J. W., Solomon, H., W.B., C., & R.H., R. (1992). A receptor-specific peptide for imaging infection and inflammation. Nuclear Medicine and Biology, 19(4), 439-450. [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • Edwards, B. S., Bologa, C. G., Oprea, T. I., & Sklar, L. A. (2016). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. PLoS ONE, 11(3), e0150684. [Link]

  • G-Bîrzu, A., Zaltariov, M.-F., Ochiuz, L., & Profire, L. (2022). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. Molecules, 27(19), 6599. [Link]

  • Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Kew, R. R., & Prossnitz, E. R. (2018). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Journal of Immunology Research, 2018, 3178970. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in.... Retrieved from [Link]

  • Anokwah, K. K., Konan, D. N., & de Kock, C. (2013). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. European Journal of Medicinal Chemistry, 70, 130-142. [Link]

  • Bubeck, P., & Prossnitz, E. R. (1995). Structural and functional characterization of the human formyl peptide receptor ligand-binding region. Journal of Biological Chemistry, 270(50), 29874-29879. [Link]

  • Miura, H., & MacLeod, K. T. (2000). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 29-40. [Link]

  • Manek, M., & Tuma, J. (1979). Some structure-activity relationships of iodophorous iodine complex compounds. Part I. Chemistry. Polish Journal of Pharmacology and Pharmacy, 31(5), 523-531. [Link]

  • Schöne, C., & R.H., R. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6789. [Link]

Sources

N-Formyl-Met-Leu-p-iodo-Phe as a formyl peptide receptor agonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Formyl-Met-Leu-p-iodo-Phe as a Formyl Peptide Receptor Agonist

Executive Summary

The N-formyl peptides, such as N-Formyl-Met-Leu-Phe (fMLP), are potent chemoattractants that play a pivotal role in innate immunity by activating the formyl peptide receptor (FPR) family, particularly FPR1.[1][2][3] These peptides, originating from bacteria and damaged mitochondria, guide phagocytic leukocytes to sites of infection or injury.[2][3][4] The synthetic analogue, this compound, represents a critical tool for researchers. The introduction of a para-iodophenylalanine residue, while potentially modulating biological activity, primarily serves to enable radiolabeling with iodine isotopes (e.g., ¹²⁵I). This modification transforms the peptide into a high-affinity probe essential for quantitative receptor binding assays, allowing for the precise characterization of receptor-ligand interactions. This guide provides a comprehensive overview of the FPR system, the significance of the iodinated fMLP analogue, the downstream signaling pathways it activates, and detailed protocols for its application in research settings.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of Innate Immunity

The Formyl Peptide Receptor (FPR) family consists of G protein-coupled receptors (GPCRs) that are fundamental to host defense and inflammation.[3][4][5] In humans, this family includes three members: FPR1, FPR2/ALX, and FPR3.[4][5]

  • FPR1: This is the high-affinity receptor for N-formyl peptides like fMLP.[5][6] Predominantly expressed on phagocytic leukocytes such as neutrophils and monocytes, its activation triggers a robust pro-inflammatory and chemotactic response.[5][7]

  • FPR2/ALX (Lipoxin A4 Receptor): This receptor is a fascinating example of functional duality. It binds not only to formyl peptides (with lower affinity than FPR1) but also to pro-resolving lipid mediators like Lipoxin A4 and Annexin A1.[8] Consequently, FPR2/ALX can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, making it a complex therapeutic target.

  • FPR3: The function of FPR3 is the least understood. It does not bind classic N-formyl peptides and its endogenous ligands and physiological roles remain largely enigmatic, though it is believed to play a role in modulating the immune response.[4]

These receptors act as pattern recognition receptors, detecting molecular patterns associated with pathogens (Pathogen-Associated Molecular Patterns, PAMPs) and cellular damage (Damage-Associated Molecular Patterns, DAMPs) to initiate an appropriate immune response.[4][7]

N-Formyl-Met-Leu-Phe (fMLP) and the Significance of the para-Iodo Modification

N-Formyl-Met-Leu-Phe (fMLP or fMLF) is the most extensively studied synthetic agonist of the FPR family.[2][5] It mimics peptides released by bacteria and is a potent chemoattractant for neutrophils, with an effective concentration for chemotaxis in the picomolar to nanomolar range.[5]

Chemical Properties of fMLP

PropertyValueSource
Molecular Formula C₂₁H₃₁N₃O₅S[9][10]
Molecular Weight 437.55 g/mol [6][9]
Appearance White to off-white powder[9]
Solubility Soluble in DMSO, acetic acid. Insoluble in water.[9][10]
Storage Store at -20°C, desiccated.[9][10]

The modification to This compound is a strategic chemical alteration primarily designed for experimental utility.

Rationale for the para-Iodo Modification:

  • Enabling Radioligand Assays: The paramount reason for this modification is to introduce a site for radioiodination. The iodine atom, typically the radioactive isotope ¹²⁵I, allows the peptide to be used as a tracer in highly sensitive and quantitative radioligand binding assays. These assays are the gold standard for determining the affinity (Kᵢ or Kₔ) of unlabeled ligands and the density of receptors (Bₘₐₓ) in a given tissue or cell preparation.

  • Modulating Pharmacokinetics: The addition of a large, hydrophobic iodine atom can alter the peptide's interaction with the receptor. It may increase binding affinity by engaging a hydrophobic pocket within the receptor's binding site. This modification is a common strategy in medicinal chemistry to enhance ligand potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications at specific positions, such as the C-terminal phenylalanine, is crucial for understanding the structural requirements for receptor binding and activation.[5] Comparing the activity of fMLP with its iodinated counterpart provides valuable insight into the topology of the ligand-binding pocket.

Mechanism of Action: FPR1 Signaling Cascade

Activation of FPR1 by an agonist like this compound initiates a cascade of intracellular events characteristic of Gᵢ-coupled receptors. This signaling is rapid, potent, and tightly regulated to ensure a controlled inflammatory response. The key steps involve the activation of phospholipases, mobilization of intracellular calcium, and the engagement of protein kinase pathways.[11][12][13]

The binding of the agonist causes a conformational change in FPR1, leading to the dissociation of the heterotrimeric G-protein into its Gαᵢ and Gβγ subunits. Both subunits act as secondary messengers to propagate the signal downstream, culminating in cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][13]

FPR1_Signaling cluster_cytosol Cytosol cluster_response Cellular Responses Agonist fMLP Analogue FPR1 FPR1 Receptor Agonist->FPR1 Binds G_Protein Gαiβγ FPR1->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase Cβ (PLCβ) PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG G_betagamma->PLC Activates PI3K PI3Kγ G_betagamma->PI3K Activates Ca Ca²⁺ Rise IP3->Ca Induces Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK, p38) PKC->MAPK Activates Ca->PKC Co-activates NOX2 NOX2 Activation MAPK->NOX2 Phosphorylates Actin Actin Polymerization PI3K->Actin Regulates Chemotaxis Chemotaxis Actin->Chemotaxis ROS ROS Production NOX2->ROS

Caption: FPR1 signaling pathway initiated by an agonist.

Key Experimental Protocols for Agonist Characterization

To fully characterize the interaction of this compound with its receptor, a series of well-defined assays are required. The following protocols provide a self-validating framework, where binding affinity (Protocol 4.1) should correlate with functional potency (Protocols 4.2 and 4.3).

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a non-labeled compound by measuring its ability to compete with radiolabeled N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe for binding to FPR1.

Causality Behind Choices:

  • Cell Source: HEK293 cells stably expressing human FPR1 are used to provide a high-density, homogenous source of the receptor, eliminating confounding signals from other receptors present in primary cells like neutrophils.

  • Radioligand: ¹²⁵I-labeled ligand provides high specific activity, allowing for sensitive detection at low concentrations, which is essential for measuring high-affinity interactions.

  • Non-specific Binding: A high concentration of unlabeled fMLP is used to define non-specific binding, ensuring that the measured signal is truly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-FPR1 cells to ~90% confluency.

    • Harvest cells and centrifuge at 500 x g for 5 min.

    • Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

  • Competition Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of unlabeled competitor ligand (e.g., fMLP or the compound of interest) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a saturating concentration of unlabeled fMLP (e.g., 10 µM).

    • Add 50 µL of radiolabeled N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe at a final concentration near its Kₔ (e.g., 50-100 pM).

    • Add 50 µL of the prepared cell membranes (e.g., 10-20 µg protein/well).

  • Incubation and Harvesting:

    • Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Quantification and Analysis:

    • Allow the filters to dry, then place them in scintillation vials with scintillant or measure directly using a gamma counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare FPR1-expressing cell membranes start->prep setup Set up 96-well plate: - Radioligand ([¹²⁵I]iodo-Phe-fMLP) - Unlabeled Competitor (series) - Membranes prep->setup incubate Incubate to reach equilibrium (90 min) setup->incubate harvest Rapidly filter and wash to separate bound/free ligand incubate->harvest count Quantify radioactivity (Gamma Counter) harvest->count analyze Analyze Data: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Protocol: Calcium Mobilization Assay

This functional assay measures the ability of an agonist to trigger one of the earliest downstream signals of FPR1 activation: the release of calcium from intracellular stores.

Causality Behind Choices:

  • Cell Type: Differentiated HL-60 cells (a human promyelocytic leukemia line) are often used as they can be induced to express high levels of functional FPR1, closely resembling native neutrophils.

  • Calcium Dye: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to Ca²⁺. Its fluorescence intensity is directly proportional to the intracellular calcium concentration, providing a robust and dynamic readout of receptor activation.

  • Automation: Using a microplate reader with an automated injection system (e.g., a FLIPR or FlexStation) allows for the precise and rapid measurement of the calcium flux immediately following agonist addition.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HL-60 cells in appropriate media. To induce differentiation and FPR1 expression, treat cells with 1.3% DMSO for 4-6 days.

    • Harvest differentiated cells, wash with Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, and resuspend at a density of 1-2 x 10⁶ cells/mL.

  • Dye Loading:

    • Add Fluo-4 AM dye to the cell suspension to a final concentration of 2-4 µM.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS/HEPES to remove extracellular dye.

    • Resuspend the cells in the same buffer at a final density of 1 x 10⁶ cells/mL.

  • Assay Execution:

    • Pipette 100 µL of the dye-loaded cell suspension into each well of a black, clear-bottom 96-well plate.

    • Place the plate into a fluorescence microplate reader equipped with an injector.

    • Measure the baseline fluorescence for 15-30 seconds.

    • Automatically inject 25 µL of the agonist (this compound or fMLP) at various concentrations.

    • Immediately continue to measure fluorescence intensity every 1-2 seconds for an additional 2-3 minutes.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Calcium_Assay_Workflow start Start diff Differentiate HL-60 cells with DMSO start->diff load Load cells with Fluo-4 AM calcium dye diff->load plate Plate dye-loaded cells in a 96-well plate load->plate read Place in fluorescence reader and establish baseline plate->read inject Inject agonist and measure fluorescence kinetics read->inject analyze Analyze Data: - Calculate Peak Response - Plot Dose-Response Curve - Determine EC₅₀ and Eₘₐₓ inject->analyze end End analyze->end

Caption: Workflow for a calcium mobilization functional assay.

Protocol: Neutrophil Chemotaxis Assay

This assay directly measures the primary biological function of fMLP: directed cell migration.[9][14]

Causality Behind Choices:

  • Cell Source: Freshly isolated human neutrophils are the most physiologically relevant cell type for studying chemotaxis in response to FPR1 agonists.

  • Assay System: A multi-well chemotaxis system (e.g., Boyden chamber or a modern equivalent like the IncuCyte system) with a porous membrane (typically 3-5 µm pores for neutrophils) provides a robust platform to quantify migration towards a chemical gradient.

  • Quantification: Staining migrated cells with a fluorescent dye like Calcein-AM and measuring fluorescence provides a high-throughput, objective, and sensitive method for quantification.

Step-by-Step Methodology:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation or red blood cell lysis).

    • Resuspend purified neutrophils in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.

  • Chamber Setup:

    • Add assay medium containing various concentrations of the agonist (e.g., 10⁻¹² M to 10⁻⁷ M) to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.

    • Place the porous membrane filter over the lower wells.

    • Add 50-100 µL of the neutrophil suspension to the top of the filter in the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes. During this time, neutrophils will migrate through the pores towards the agonist gradient.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the filter.

    • To quantify the migrated cells on the bottom of the filter, either:

      • Staining: Stain the filter with a DNA dye (e.g., DAPI) or a viability dye and count the cells in several fields of view using a fluorescence microscope.

      • Fluorescence Plate Reader: If using a system with a fluorescently-labeled cell population (e.g., pre-labeled with Calcein-AM), measure the fluorescence of the cells that have migrated into the bottom well using a plate reader.

  • Data Analysis:

    • Plot the number of migrated cells (or fluorescence intensity) against the log concentration of the agonist.

    • The resulting bell-shaped curve is characteristic of chemotaxis. Determine the peak concentration that induces maximal migration.

Chemotaxis_Assay_Workflow start Start isolate Isolate primary human neutrophils from blood start->isolate setup Set up chemotaxis chamber: - Agonist gradient in lower well - Cell suspension in upper well isolate->setup incubate Incubate at 37°C (60-90 min) setup->incubate remove Remove non-migrated cells from top of membrane incubate->remove quantify Quantify migrated cells on bottom of membrane via microscopy or fluorescence remove->quantify analyze Analyze Data: - Plot Migration vs. Concentration - Identify Peak Chemotactic Dose quantify->analyze end End analyze->end

Caption: Workflow for a neutrophil chemotaxis assay.

Data Summary and Pathophysiological Relevance

The following table summarizes typical potency values for the parent compound fMLP across different assays, which serve as a benchmark for evaluating analogues like this compound.

Potency of fMLP at Human FPR1

Assay TypeParameterTypical Value (M)Reference
Receptor BindingKᵢ3.8 x 10⁻⁸[6]
ChemotaxisEC₅₀7.0 x 10⁻¹¹[5]
Lysosomal Enzyme ReleaseEC₅₀3.2 x 10⁻¹⁰[5]
Superoxide ProductionEC₅₀~1 x 10⁻⁹[1][15]

Note: Potency can vary depending on the specific cell type and assay conditions. It is characteristic for FPR1 agonists that higher concentrations are required to elicit degranulation and superoxide production compared to chemotaxis.[5]

Pathophysiological and Therapeutic Implications:

The FPR family is a critical nexus in health and disease. While essential for clearing infections, dysregulated FPR signaling contributes to the pathology of numerous inflammatory conditions.

  • Chronic Inflammation: Persistent activation of FPRs can lead to excessive tissue damage in diseases like rheumatoid arthritis and inflammatory bowel disease.

  • Cardiovascular Disease: FPRs are implicated in atherosclerosis by promoting the recruitment of inflammatory monocytes to vascular lesions.[12]

  • Cancer: The role of FPRs in cancer is complex; they can promote tumor growth by driving angiogenesis and suppressing anti-tumor immunity, but can also be harnessed to guide immune cells to the tumor microenvironment.[12][16]

  • Neurodegenerative Diseases: FPRs are expressed on microglia, the resident immune cells of the brain, and may contribute to neuroinflammation in conditions like Alzheimer's disease.[12]

Therefore, compounds like this compound are not only research tools but also represent a class of molecules that can be used to probe disease mechanisms, and the development of selective agonists or antagonists for the FPR family holds significant therapeutic promise.

References

  • Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe BioXtra, = 99.0 TLC 59880-97-6.
  • MedChemExpress. (n.d.). N-Formyl-Met-Leu-Phe (fMLP) | TNF Receptor Inhibitor.
  • Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay.
  • Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay.
  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe.
  • ResearchGate. (n.d.). Dose-dependent effects of N-formyl-methionyl-leucyl-phenylalanine....
  • PubMed. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin.
  • MDPI. (n.d.). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases.
  • Tocris Bioscience. (n.d.). N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists.
  • PMC, NIH. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family.
  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine.
  • MDPI. (2022). Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models.
  • ResearchGate. (2023). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists.
  • PMC, NIH. (n.d.). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists.
  • NIH. (n.d.). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex.
  • NIH. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
  • Frontiers. (n.d.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.
  • PMC, NIH. (n.d.). Regulation of inflammation by members of the formyl-peptide receptor family.
  • NIH. (n.d.). New development in studies of formyl-peptide receptors: critical roles in host defense.

Sources

An In-Depth Technical Guide to N-Formyl-Met-Leu-p-iodo-Phe: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Formyl-Met-Leu-p-iodo-Phe, a critical tool in the study of innate immunity and inflammation. As a derivative of the well-characterized bacterial peptide N-Formyl-Met-Leu-Phe (fMLP), this iodinated analog offers unique advantages, particularly in receptor binding and imaging studies. This document will delve into its structure, physicochemical properties, synthesis, mechanism of action, and detailed protocols for its application in research.

Molecular Structure and Physicochemical Properties

This compound is a synthetic tripeptide, a structural analog of the potent chemoattractant N-Formyl-Met-Leu-Phe. The key modification is the substitution of a hydrogen atom with an iodine atom at the para position of the phenylalanine residue's phenyl ring.

Structure:

The IUPAC name for this compound is (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanamido]-4-methylpentanamido]-3-(4-iodophenyl)propanoic acid.

This structural modification significantly impacts its properties, most notably its molecular weight and its utility as a radiolabeled probe. The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I, creating a powerful tool for sensitive detection in various biological assays.

Physicochemical Properties Summary:

PropertyValue (fMLP)Predicted Value (this compound)Rationale for Prediction
Molecular Formula C₂₁H₃₁N₃O₅S[1]C₂₁H₃₀IN₃O₅SReplacement of one H with I
Molecular Weight 437.55 g/mol [2]~563.44 g/mol Addition of Iodine's atomic mass minus Hydrogen's
Solubility Soluble in DMSO and other organic solvents[2][3]Expected to be similar to fMLPThe core peptide structure governing solubility remains largely unchanged.
Storage Store at -20°C[2][3]Recommended storage at -20°C or lowerTo ensure long-term stability and prevent degradation.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Causality in Synthetic Strategy:

The choice of SPPS is dictated by its efficiency and scalability for producing high-purity peptides. The key to synthesizing this specific analog is the use of a protected p-iodo-L-phenylalanine derivative, such as t-butyloxycarbonyl-p-iodophenylalanine (Boc-p-iodo-Phe)[4]. This ensures the correct placement of the iodinated residue within the peptide sequence.

Step-by-Step Synthesis Protocol:

  • Resin Preparation: A suitable resin for peptide synthesis (e.g., Wang resin) is prepared and activated.

  • First Amino Acid Coupling: The C-terminal amino acid, Boc-p-iodo-L-phenylalanine, is coupled to the resin.

  • Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.

  • Sequential Coupling: The subsequent amino acids, Boc-L-leucine and Boc-L-methionine, are sequentially coupled, with a deprotection step after each coupling.

  • Formylation: Following the final amino acid coupling and deprotection, the N-terminus is formylated using a suitable formylating agent (e.g., formic acid/acetic anhydride).

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity[4].

Radioiodination:

For radiolabeling, a common method is the chloramine-T procedure, which facilitates the electrophilic substitution of a hydrogen or a non-radioactive iodine on the phenyl ring with ¹²⁵I[4]. The resulting radiolabeled peptide is then purified to remove unreacted ¹²⁵I and any byproducts.

Mechanism of Action: A Potent Chemoattractant

This compound, like its parent compound, is a potent agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils.[5][6][7]

Signaling Pathway Diagram:

FPR1_Signaling cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin Actin Polymerization PI3K->Actin Ligand This compound Ligand->FPR1 Binds to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide Actin->Chemotaxis

Caption: FPR1 Signaling Pathway Activation.

Binding of the ligand to FPR1 triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi subfamily.[8] This activation results in the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades. Key events include the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[9]

Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events are central to cellular responses such as degranulation and the production of reactive oxygen species (the "respiratory burst").[10] PI3K activation is crucial for actin polymerization, which is essential for cell motility and chemotaxis.[9]

Experimental Applications and Protocols

The primary application of this compound, particularly its radiolabeled form (N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe), is in the characterization of the formyl peptide receptor.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of FPR1 in a given cell or tissue preparation.

Rationale: The high specific activity of the ¹²⁵I-labeled ligand allows for sensitive and quantitative measurement of receptor binding, even in samples with low receptor expression.

Step-by-Step Protocol:

  • Cell/Membrane Preparation: Prepare a suspension of cells (e.g., neutrophils) or a membrane fraction from tissues known to express FPR1.

  • Incubation: In a series of tubes, incubate a fixed amount of cell/membrane preparation with increasing concentrations of N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe.

  • Non-Specific Binding: For each concentration, prepare a parallel tube containing a large excess of non-radiolabeled fMLP to determine non-specific binding.

  • Equilibration: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Chemotaxis Assays

Objective: To measure the directional migration of cells, such as neutrophils, in response to a gradient of this compound.

Rationale: This assay assesses the functional consequence of FPR1 activation, providing insights into the chemoattractant properties of the compound.

Experimental Workflow Diagram:

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare cell suspension (e.g., neutrophils) B Load cells into the upper chamber of a Boyden chamber A->B C Add chemoattractant to the lower chamber B->C D Incubate at 37°C to allow cell migration C->D E Fix and stain the membrane D->E F Count migrated cells under a microscope E->F G Quantify chemotaxis F->G

Caption: Boyden Chamber Chemotaxis Assay Workflow.

Step-by-Step Protocol (Boyden Chamber Assay):

  • Chamber Assembly: Assemble a Boyden chamber with a microporous membrane separating the upper and lower wells.

  • Chemoattractant Gradient: Add a solution of this compound to the lower chamber. The concentration will determine the strength of the chemotactic gradient.

  • Cell Loading: Add a suspension of neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).

  • Cell Staining: After incubation, remove the membrane, fix the cells, and stain them with a suitable dye (e.g., Giemsa stain).

  • Quantification: Count the number of cells that have migrated to the lower side of the membrane using a microscope. Compare the results to a negative control (buffer alone) and a positive control (a known concentration of fMLP).[11][12]

Trustworthiness and Self-Validating Systems

The reliability of experimental data generated using this compound depends on the purity of the compound and the appropriate use of controls.

  • Purity Verification: Always verify the purity of the synthesized peptide by HPLC and its identity by mass spectrometry. For radiolabeled peptides, determine the radiochemical purity and specific activity.

  • Positive and Negative Controls: In functional assays, always include a positive control (e.g., a known optimal concentration of fMLP) and a negative control (vehicle buffer) to ensure the assay is performing as expected.

  • Competitive Binding: In receptor binding assays, the ability of excess unlabeled fMLP to displace the binding of the iodinated analog serves as a critical validation of binding specificity to the FPR1 receptor.

Conclusion

This compound is a valuable synthetic peptide for investigating the role of the formyl peptide receptor in health and disease. Its key advantage lies in its suitability for radioiodination, which enables highly sensitive and quantitative receptor binding studies. By understanding its structure, properties, and the signaling pathways it activates, researchers can effectively utilize this compound to advance our knowledge of innate immunity, inflammation, and potential therapeutic interventions targeting the FPR1 receptor.

References

  • Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169. [Link]

  • Wikipedia. (2023). N-Formylmethionine-leucyl-phenylalanine. [Link]

  • Prevete, N., Liotti, F., Marone, G., Melillo, R. M., & de Paulis, A. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 6, 367. [Link]

  • Okajima, F., Katada, T., & Ui, M. (1985). Coupling of the guanine nucleotide regulatory protein to chemotactic peptide receptors in neutrophil membranes and its uncoupling by islet-activating protein, pertussis toxin. A possible role of the toxin substrate in Ca2+-mobilizing receptormediated signal transduction. Journal of Biological Chemistry, 260(12), 6761–6768. [Link]

  • Cotter, T. G., Keeling, P. J., & Henson, P. M. (1981). A monoclonal antibody-inhibiting FMLP-induced chemotaxis of human neutrophils. The Journal of Immunology, 127(6), 2241–2245. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). N-formyl-L-methionyl-L-leucyl-L-phenylalanine (CHEBI:53490). [Link]

  • Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Söylemez, Z., & Söylemez, B. (1987). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Clinica Chimica Acta, 163(2), 163-169. [Link]

  • Edwards, B. S., Petty, H. R., & Jesaitis, A. J. (2018). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Journal of Immunology Research, 2018, 3178970. [Link]

  • He, H. Q., & Ye, R. D. (2017). FMLP-induced chemotaxis signal overrides that of other chemoattractants. ResearchGate. [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1 | Formylpeptide receptors. [Link]

  • Jmaeff, R. K., & Zuraw, B. L. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine, 8(6), 468–475. [Link]

  • Harvard Catalyst. (n.d.). N-Formylmethionine Leucyl-Phenylalanine. [Link]

  • QIAGEN. (n.d.). fMLP Signaling in Neutrophils. [Link]

  • Marker, P. C., Lunter, S., & Se-Jin, L. (2014). MLK3 regulates fMLP-stimulated neutrophil motility. PLoS ONE, 9(7), e101563. [Link]

  • Ueyama, T., Tatsuno, M., & Saito, N. (2005). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology, 174(10), 6339–6347. [Link]

  • Wikipedia. (2023). Formyl peptide receptor 1. [Link] wiki/Formyl_peptide_receptor_1 )

Sources

An In-Depth Technical Guide to the Role of Iodinated fMLP in Chemotaxis Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of iodinated N-Formylmethionyl-leucyl-phenylalanine (fMLP) and its pivotal role in the study of chemotaxis. We will delve into the fundamental principles, detailed experimental protocols, and the underlying signaling mechanisms, offering field-proven insights to empower your research.

Introduction: The Chemoattractant fMLP and Its Receptor

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunology, particularly for neutrophil recruitment to sites of infection or inflammation.[1] Neutrophils, as first responders of the innate immune system, must perceive minute concentration differences of chemoattractants to navigate towards their target.[1]

A cornerstone of chemotaxis research is the bacterial-derived tripeptide, N-Formylmethionyl-leucyl-phenylalanine (fMLP) .[2][3] This potent chemoattractant mimics N-formylated peptides released by bacteria, serving as a powerful "find-me" signal for phagocytic leukocytes.[2] Furthermore, similar peptides released from the mitochondria of damaged host cells can also initiate inflammatory responses through the same pathway.[2][4]

fMLP exerts its effects by binding to a specific, high-affinity G protein-coupled receptor (GPCR) on the surface of neutrophils and other leukocytes called the Formyl Peptide Receptor 1 (FPR1) .[2][4][5] The interaction between fMLP and FPR1 is highly specific and initiates a cascade of intracellular signals that orchestrate the cell's migratory machinery.[6][7]

The Rationale for Iodination: Enabling Quantitative Receptor Analysis

While unlabeled fMLP is invaluable for studying cellular responses like migration, superoxide production, and degranulation, it is not suitable for directly quantifying the interaction with its receptor.[8][9] To directly measure binding events—a critical step in pharmacology and drug discovery—a labeled version of the ligand is required.

This is where iodinated fMLP (typically N-Formyl-Nle-Leu-Phe-Nle-¹²⁵I-Tyr-Lys) comes into play. By incorporating the radioactive isotope Iodine-125 (¹²⁵I), a gamma-emitter, into a stable analog of fMLP, we create a high-affinity radioligand. This tool is indispensable for several reasons:

  • High Sensitivity: Radioligand binding assays are exceptionally sensitive, allowing for the detection of a small number of receptors per cell.

  • Direct Quantification: It enables the direct measurement of ligand-receptor binding, providing key pharmacological parameters.

  • Affinity Determination: It is the gold standard for determining the binding affinity (Kd) of the ligand and the total number of receptors (Bmax) on a cell or membrane preparation.

  • Competitive Analysis: It allows for the characterization of novel, unlabeled compounds (e.g., potential drug candidates) by measuring their ability to compete with the radioligand for binding to the receptor.

Core Application: Radioligand Binding Assays

The primary application of iodinated fMLP is in receptor binding assays. These experiments are foundational for characterizing receptor pharmacology and screening for novel modulators of the FPR1 pathway.

Saturation Binding Assay: Quantifying Receptor Density and Affinity

The objective of a saturation binding assay is to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Causality Behind the Method: This assay works on the principle of the law of mass action. By incubating cells or membranes with increasing concentrations of iodinated fMLP, we can reach a point of saturation where all available FPR1 receptors are occupied. The concentration of radioligand required to occupy 50% of the receptors at equilibrium is the Kd, a measure of the receptor's affinity for the ligand. Bmax represents the total concentration of receptors in the sample.

Detailed Experimental Protocol:

  • Cell/Membrane Preparation: Prepare a suspension of neutrophils or a membrane fraction from cells expressing FPR1 at a known concentration.

  • Incubation Setup: In a series of tubes, add the cell/membrane preparation.

  • Radioligand Addition: Add increasing concentrations of iodinated fMLP to the tubes.

  • Non-Specific Binding Control: To a parallel set of tubes, add the same increasing concentrations of iodinated fMLP plus a high concentration (e.g., 1000-fold excess) of unlabeled fMLP. This control is crucial; it measures the amount of radioligand that binds non-specifically to other components, which must be subtracted from the total binding to get the specific binding.

  • Equilibration: Incubate all tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound radioligand from the unbound (free) radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the cells/membranes (and thus the bound radioligand).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (y-axis) against the concentration of iodinated fMLP (x-axis). The resulting curve should be hyperbolic.

    • Transform the data using a Scatchard plot or, more commonly, use non-linear regression analysis to fit the data to a one-site binding model to derive the Kd and Bmax values.

Data Presentation:

[¹²⁵I-fMLP] (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115001501350
0.555005005000
1.085009007600
2.513000200011000
5.016000350012500
10.017500500012500
20.017800520012600

Note: CPM = Counts Per Minute. This is example data.

Competitive Binding Assay: Characterizing Unlabeled Compounds

This assay is used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound that competes with the radioligand for the same binding site on the receptor.

Causality Behind the Method: A fixed, known concentration of iodinated fMLP is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled "competitor" drug. As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration).

Detailed Experimental Protocol:

  • Preparation: Prepare cell/membrane suspensions as in the saturation assay.

  • Incubation Setup: To a series of tubes, add the cell/membrane preparation.

  • Radioligand Addition: Add a single, fixed concentration of iodinated fMLP to all tubes. This concentration is typically chosen to be near the Kd value determined from the saturation assay to ensure a good signal-to-noise ratio.

  • Competitor Addition: Add increasing concentrations of the unlabeled competitor compound to the tubes.

  • Controls: Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled fMLP).

  • Equilibration, Separation, Washing, and Counting: Proceed as described in steps 5-8 of the saturation binding protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) against the log concentration of the competitor (x-axis). This generates a sigmoidal dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Cell/ Membrane Suspension A1 Add Cells/Membranes to Assay Tubes P1->A1 P2 Prepare Radioligand (Fixed Concentration) A2 Add Fixed [¹²⁵I-fMLP] P2->A2 P3 Prepare Competitor (Serial Dilutions) A3 Add Increasing [Competitor] P3->A3 A1->A2 A2->A3 A4 Incubate to Equilibrium A3->A4 S1 Rapid Vacuum Filtration A4->S1 S2 Wash Filters S1->S2 S3 Measure Radioactivity (Gamma Counter) S2->S3 D1 Plot % Binding vs. Log[Competitor] S3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

The FPR1 Signaling Cascade

Binding of fMLP to FPR1, a receptor coupled to the inhibitory G-protein (Gi), triggers a complex signaling network that ultimately leads to chemotaxis and other neutrophil functions.[6][9]

  • G-Protein Activation: Upon ligand binding, FPR1 undergoes a conformational change, activating the associated heterotrimeric Gi protein. The Gαi subunit and the Gβγ complex dissociate.[6]

  • PLC Activation: The Gβγ complex activates Phospholipase C (PLC).[6]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[6]

  • PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).[6]

  • Downstream Pathways: These initial events trigger further downstream pathways, including the activation of Phosphatidylinositol 3-kinase (PI3K) and Mitogen-Activated Protein Kinases (MAPKs), which are critical for regulating actin polymerization, cell polarization, and motility.[6][8]

Signaling Pathway Diagram:

FPR1_Signaling fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Activates Downstream Downstream Effectors (PI3K, MAPK) Ca->Downstream Modulates PKC->Downstream Phosphorylates Response Chemotaxis Actin Polymerization Superoxide Production Downstream->Response Regulates

Caption: Simplified fMLP-FPR1 signaling cascade in neutrophils.

Conclusion and Future Directions

Iodinated fMLP remains an essential tool in chemotaxis research and innate immunity. The robust and quantitative data derived from radioligand binding assays are fundamental for understanding receptor pharmacology, elucidating signaling mechanisms, and forming the basis for rational drug design. By providing a direct window into the ligand-receptor interaction, ¹²⁵I-fMLP allows researchers to screen for novel antagonists or biased agonists that could selectively modulate neutrophil functions, offering therapeutic potential for a host of inflammatory diseases. As research progresses, the principles and protocols outlined in this guide will continue to be central to the development of new immunomodulatory therapies targeting the FPR1 pathway.

References

  • Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Formylmethionyl-leucyl-phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural and functional characterization of the human formyl peptide receptor ligand-binding region. (n.d.). PubMed. Retrieved from [Link]

  • Formyl peptide receptor 1. (n.d.). Wikipedia. Retrieved from [Link]

  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Covalent affinity labeling of the formyl peptide chemotactic receptor. (1980). PubMed. Retrieved from [Link]

  • Increased expression of formyl peptide receptor-1 by basophils from patients with mastocytosis. (2022). National Institutes of Health. Retrieved from [Link]

  • Effects of iodothyronines on chemotactic peptide-receptor binding and superoxide production of human neutrophils. (n.d.). PubMed. Retrieved from [Link]

  • Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]

  • fMLP Signaling in Neutrophils. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. (2020). Frontiers in Immunology. Retrieved from [Link]

  • Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. (2021). MDPI. Retrieved from [Link]

  • Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. (2022). PNAS. Retrieved from [Link]

  • FMLP-induced chemotaxis signal overrides that of other chemoattractants. (n.d.). ResearchGate. Retrieved from [Link]

  • FPR1 | Formylpeptide receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. (n.d.). MDPI. Retrieved from [Link]

  • Covalent affinity labeling, detergent solubilization, and fluid-phase characterization of the rabbit neutrophil formyl peptide chemotaxis receptor. (n.d.). PubMed. Retrieved from [Link]

  • Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. (2022). ScienceOpen. Retrieved from [Link]

  • Dissecting Endocytic Mechanisms of the Chemoattractant Receptor FPR1 in a Human Neutrophil Model. (n.d.). eScholarship.org. Retrieved from [Link]

Sources

The Potent Neutrophil Activator: A Technical Guide to N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of its Mechanism of Action and Methodologies for Studying Neutrophil Responses

This guide provides a comprehensive technical overview of N-Formyl-Met-Leu-p-iodo-Phe (fMLPiP), a potent synthetic chemoattractant, and its role in the activation of neutrophils. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, signaling pathways, and key functional responses elicited by this peptide. Furthermore, it offers detailed, field-proven protocols for investigating fMLPiP-induced neutrophil activation, grounding all methodologies in established scientific principles to ensure robust and reproducible results.

Introduction: The Formyl Peptide Receptor Family and Chemoattraction

Neutrophils are the vanguard of the innate immune system, rapidly migrating to sites of infection and inflammation to eliminate pathogens.[1] This directed migration, or chemotaxis, is orchestrated by a class of molecules known as chemoattractants. Among the most potent chemoattractants for neutrophils are N-formylated peptides, which are typically released by bacteria or from damaged host cell mitochondria.[2][3][4]

These peptides are recognized by a specific family of G protein-coupled receptors (GPCRs) on the neutrophil surface called Formyl Peptide Receptors (FPRs).[2][5] The primary receptor responsible for mediating the potent pro-inflammatory effects of N-formylated peptides is the Formyl Peptide Receptor 1 (FPR1).[5][6]

This compound (fMLPiP) is a synthetic analog of the classic bacterial peptide N-Formyl-Met-Leu-Phe (fMLP). The addition of a para-iodine atom to the phenylalanine residue significantly enhances its binding affinity and potency for FPR1, making it a powerful tool for studying the intricacies of neutrophil activation.

The Molecular Engine: FPR1 Signaling Cascade

The binding of fMLPiP to FPR1 initiates a cascade of intracellular signaling events, transforming the quiescent neutrophil into a highly activated effector cell. This process is initiated by a conformational change in the FPR1 receptor, which is coupled to a heterotrimeric G-protein of the Gi family, sensitive to pertussis toxin.[7][8]

Upon receptor activation, the G-protein dissociates into its α and βγ subunits, which then trigger multiple downstream signaling pathways.[5] The primary cascades involved in fMLPiP-induced neutrophil activation are:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to receptors on the endoplasmic reticulum, causing a rapid influx of calcium into the cytosol, while DAG activates Protein Kinase C (PKC).[9]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for chemotaxis and the production of reactive oxygen species (ROS). Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of FPR1 also leads to the phosphorylation and activation of several MAPKs, including p38 and ERK1/2. These kinases play a role in regulating a wide range of cellular functions, including gene expression, degranulation, and apoptosis.[8]

The intricate interplay of these signaling pathways ultimately orchestrates the diverse functional responses of the neutrophil.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_responses Cellular Responses fMLPiP fMLPiP FPR1 FPR1 fMLPiP->FPR1 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates p38_MAPK p38 MAPK FPR1->p38_MAPK Activates via intermediate steps ERK12 ERK1/2 FPR1->ERK12 Activates via intermediate steps G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K Akt Akt PI3K->Akt Activates NADPH_Oxidase NADPH Oxidase (NOX2) ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces G_betagamma->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->NADPH_Oxidase Phosphorylates & Activates PKC->Degranulation Chemotaxis Chemotaxis Akt->Chemotaxis p38_MAPK->Chemotaxis ERK12->Degranulation Oxidative_Burst Oxidative Burst ROS->Oxidative_Burst

Caption: fMLPiP-induced FPR1 signaling cascade in neutrophils.

Key Neutrophil Functional Responses to fMLPiP

The activation of the aforementioned signaling pathways culminates in a series of coordinated functional responses that are critical for the neutrophil's role in host defense.

Chemotaxis: Directed Cellular Migration

Chemotaxis is the directed movement of a cell along a chemical gradient. fMLPiP is an exceptionally potent chemoattractant, and neutrophils can detect minute concentrations of this peptide, allowing them to navigate with precision towards the source of an infection.[10] The PI3K/Akt and MAPK pathways are central to establishing cell polarity and regulating the cytoskeletal rearrangements necessary for migration.

Degranulation: Release of Antimicrobial Payloads

Neutrophils contain a variety of granules packed with antimicrobial proteins, proteases, and other inflammatory mediators.[3] Upon activation by fMLPiP, these granules fuse with the plasma membrane, releasing their contents into the extracellular space in a process called degranulation.[9] This release of effector molecules helps to kill invading pathogens and remodel the extracellular matrix.

Oxidative Burst: Production of Reactive Oxygen Species (ROS)

A hallmark of neutrophil activation is the "oxidative burst," a rapid release of ROS.[11] This is mediated by the assembly and activation of the NADPH oxidase (NOX2) enzyme complex at the plasma membrane.[12] The resulting ROS, including superoxide and hydrogen peroxide, are highly microbicidal and play a crucial role in pathogen clearance.[13]

Neutrophil ResponseKey Signaling Pathways InvolvedPrimary Function in Host Defense
Chemotaxis PI3K/Akt, p38 MAPKMigration to sites of infection/inflammation
Degranulation PLC/Ca²⁺, PKC, ERK1/2Release of antimicrobial proteins and proteases
Oxidative Burst PKC, AktProduction of microbicidal reactive oxygen species

Experimental Protocols for Studying Neutrophil Activation

The following section provides detailed, step-by-step methodologies for the most common assays used to quantify neutrophil activation in response to fMLPiP. The rationale behind key steps is explained to ensure a thorough understanding of the experimental design.

Neutrophil Isolation from Human Blood

Rationale: The purity and viability of the isolated neutrophils are paramount for obtaining reliable and reproducible data. This protocol utilizes density gradient centrifugation to separate neutrophils from other blood components.

Protocol:

  • Collect whole blood into collection tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.

  • The red blood cell (RBC) and neutrophil pellet at the bottom is then subjected to hypotonic lysis to remove contaminating RBCs. Add sterile, chilled water for 30 seconds, followed by the addition of an equal volume of 2x concentrated phosphate-buffered saline (PBS) to restore isotonicity.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Wash the neutrophil pellet with sterile PBS and resuspend in an appropriate buffer for downstream applications.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of >95% is expected.

Chemotaxis Assay (Boyden Chamber)

Rationale: The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells.[14] It consists of a chamber divided by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (fMLPiP) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.[15][16]

Protocol:

  • Rehydrate the microporous membrane (typically 3-5 µm pore size for neutrophils) of the Boyden chamber insert with serum-free culture medium for at least 1 hour.[14]

  • Prepare serial dilutions of fMLPiP in serum-free medium and add to the lower wells of the chamber. Include a negative control with medium only.

  • Resuspend isolated neutrophils in serum-free medium to a concentration of 1 x 10⁶ cells/mL.

  • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • After incubation, remove the inserts and gently wipe the top surface of the membrane to remove non-migrated cells.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope. The results are typically expressed as a chemotactic index (fold increase in migration over the negative control).

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Rehydrate 1. Rehydrate Membrane Prep_fMLPiP 2. Prepare fMLPiP Dilutions in Lower Wells Prep_Neutrophils 3. Prepare Neutrophil Suspension Add_Cells 4. Add Neutrophils to Upper Chamber Prep_Neutrophils->Add_Cells Incubate 5. Incubate (37°C, 1-2h) Add_Cells->Incubate Remove_NonMigrated 6. Remove Non-Migrated Cells from Top Incubate->Remove_NonMigrated Fix_Stain 7. Fix and Stain Migrated Cells Remove_NonMigrated->Fix_Stain Count 8. Count Migrated Cells (Microscopy) Fix_Stain->Count

Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.

Degranulation Assay (β-Glucosaminidase Release)

Rationale: The release of granule contents can be quantified by measuring the activity of specific enzymes that are stored in these granules. β-glucosaminidase is an enzyme predominantly found in azurophilic granules, and its presence in the cell supernatant is a reliable indicator of degranulation.[9]

Protocol:

  • Resuspend isolated neutrophils in a buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium to a concentration of 1 x 10⁷ cells/mL.

  • Pre-warm the cell suspension to 37°C for 10 minutes.

  • Optional but recommended: Prime the neutrophils with cytochalasin B (5 µg/mL) for 5-10 minutes. This disrupts the actin cytoskeleton and enhances the degranulation response.

  • Add fMLPiP to the cell suspension at the desired concentrations and incubate for 15-30 minutes at 37°C.

  • Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Collect the supernatant, which contains the released granule contents.

  • To measure the total enzyme content, lyse a separate aliquot of untreated cells with a detergent like Triton X-100.

  • Measure the β-glucosaminidase activity in the supernatants and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Calculate the percentage of degranulation as: (Activity in supernatant / Activity in total cell lysate) x 100.

Oxidative Burst Assay (Cytochrome c Reduction)

Rationale: This assay measures the production of superoxide (O₂⁻), the primary ROS generated by the NADPH oxidase. Superoxide reduces ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically by the change in absorbance at 550 nm.[12]

Protocol:

  • Resuspend isolated neutrophils in HBSS with calcium and magnesium to a concentration of 1-3 x 10⁶ cells/mL.

  • Prepare a reaction mixture containing cytochrome c (e.g., 100 µM) in HBSS.

  • For each condition, prepare two sets of wells or tubes: one with the reaction mixture and one with the reaction mixture plus superoxide dismutase (SOD). SOD scavenges superoxide, and this sample serves as a negative control to ensure the specificity of the measurement.

  • Add the neutrophil suspension to the wells/tubes and pre-warm to 37°C.

  • Initiate the reaction by adding fMLPiP at the desired concentrations.

  • Measure the change in absorbance at 550 nm over time using a spectrophotometer or plate reader.

  • Calculate the amount of superoxide produced using the extinction coefficient for the change in absorbance of cytochrome c.

Handling and Preparation of fMLPiP

Storage and Stability: N-formyl peptides are susceptible to oxidation, particularly at the methionine residue.[17] It is recommended to store fMLPiP as a lyophilized powder at -20°C. For experimental use, prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[17][18] When diluting to working concentrations, use oxygen-free buffers if possible.[17]

Conclusion

This compound is an invaluable tool for dissecting the complex processes of neutrophil activation. Its high potency and specificity for the FPR1 receptor allow for the robust and reproducible stimulation of key neutrophil functions, including chemotaxis, degranulation, and the oxidative burst. By understanding the underlying signaling pathways and employing the validated experimental protocols outlined in this guide, researchers can effectively investigate the multifaceted role of neutrophils in health and disease, and explore novel therapeutic strategies targeting the inflammatory response.

References

  • Wikipedia. (n.d.). Formyl peptide receptor 1. Retrieved from [Link]

  • Doran, E., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC. Retrieved from [Link]

  • Karlsson, J., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. NIH. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are FPR1 antagonists and how do they work?. Retrieved from [Link]

  • Kankaanranta, H., et al. (2001). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Formyl peptide receptor 1 – Knowledge and References. Retrieved from [Link]

  • Thelen, M., et al. (1988). Mechanism of Neutrophil Activation by NAF, a Novel Monocyte-Derived Peptide Agonist. FASEB Journal. Retrieved from [Link]

  • Karlsson, J., et al. (2005). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. PubMed. Retrieved from [Link]

  • He, P., et al. (2005). fMLP-stimulated Neutrophils Increase Endothelial [Ca2+]i and Microvessel Permeability in the Absence of Adhesion: Role of Reactive Oxygen Species. PubMed. Retrieved from [Link]

  • De-Shou, C., et al. (2012). Measurement of Oxidative Burst in Neutrophils. PMC. Retrieved from [Link]

  • Karlsson, J., et al. (2005). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. PMC. Retrieved from [Link]

  • Ramachandran, V., et al. (2012). Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor. PMC. Retrieved from [Link]

  • He, P., et al. (2006). fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability. PubMed. Retrieved from [Link]

  • Key, M. E., et al. (2012). Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). fMLP-induced chemotaxis signal overrides that of other.... Retrieved from [Link]

  • Follin, P., et al. (1990). Degranulation in Human Neutrophils Primes the Cells for Subsequent Responsiveness to the Chemoattractant N-formylmethionylleucylphenylalanine but Does Not Increase the Sensitivity of the NADPH-oxidase to an Intracellular Calcium Rise. PubMed. Retrieved from [Link]

  • Dahlgren, C., et al. (2004). The two neutrophil members of the formylpeptide receptor family activate the NADPH-oxidase through signals that differ in sensitivity to a gelsolin derived phosphoinositide-binding peptide. PubMed Central. Retrieved from [Link]

  • NIH. (2025). A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Retrieved from [Link]

  • NIH. (n.d.). A flow cytometric assay of neutrophil degranulation. Retrieved from [Link]

  • Frontiers. (2023). Real-time assessment of neutrophil metabolism and oxidative burst using extracellular flux analysis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Assays. Retrieved from [Link]

  • ResearchGate. (2025). A New Assay to Monitor the Degranulation Process in Phagocytizing Human Neutrophils. Retrieved from [Link]

  • PubMed. (1993). Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH. Retrieved from [Link]

  • bioRxiv. (2020). Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment. Retrieved from [Link]

  • MDPI. (2023). Multiparametric Profiling of Neutrophil Function via a High-Throughput Flow Cytometry-Based Assay. Retrieved from [Link]

  • ResearchGate. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. Retrieved from [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Chemotaxis Assays. Retrieved from [Link]

Sources

Unveiling the Significance of Para-iodo-phenylalanine in fMLP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the chemoattractant peptide N-formylmethionyl-leucyl-phenylalanine (fMLP) and the strategic incorporation of a para-iodo-phenylalanine modification. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of fMLP-mediated signaling and the nuanced impact of halogenation on its biological activity.

Section 1: The Central Role of fMLP in Innate Immunity

N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils.[1] It mimics N-formylated peptides released by bacteria and from the mitochondria of damaged host cells, serving as a crucial "find-me" signal to initiate an inflammatory response at sites of infection or injury.[1]

fMLP exerts its effects by binding to a specific class of G protein-coupled receptors (GPCRs), primarily the high-affinity formyl peptide receptor 1 (FPR1).[1][2] This interaction triggers a cascade of intracellular signaling events, culminating in a range of cellular responses critical for innate immunity, including:

  • Chemotaxis: Directed cell migration towards the source of the fMLP gradient.[3][4]

  • Superoxide Production: Activation of the NADPH oxidase complex, leading to the generation of reactive oxygen species (ROS) for microbial killing.[3][5][6]

  • Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.[3]

  • Calcium Mobilization: A rapid increase in intracellular calcium concentration, acting as a key second messenger.[6]

Section 2: The Strategic Introduction of Para-iodo-phenylalanine

The substitution of the phenylalanine residue in fMLP with para-iodo-phenylalanine (fML(p-I-F)) is a targeted modification employed for specific research applications. While direct head-to-head comparisons of the biological activity of fMLP and fML(p-I-F) are not extensively documented in publicly available literature, the significance of this modification can be understood from structure-activity relationship studies of fMLP analogs and the physicochemical properties of iodine.[7][8]

The rationale for incorporating para-iodo-phenylalanine includes:

  • Probing Receptor-Ligand Interactions: The introduction of a bulky, lipophilic iodine atom at the para position of the phenylalanine ring can provide insights into the steric and hydrophobic constraints of the FPR1 binding pocket. Structure-activity studies of various fMLP analogs have demonstrated that modifications at the phenylalanine position can significantly alter receptor binding and subsequent signaling.[7][8]

  • Radiolabeling for Receptor Quantification and Imaging: The iodine atom provides a convenient site for radioiodination (e.g., with ¹²⁵I or ¹³¹I). Radiolabeled fML(p-I-F) can be used in competitive binding assays to determine the affinity of other ligands for FPR1 and to quantify receptor expression on different cell types. It also holds potential for in vivo imaging of inflammatory sites.

  • Structural Biology Applications: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination and subsequent structure solution of the ligand-receptor complex.

It is important to note that such modifications can influence the peptide's conformation and its interaction with the receptor, potentially altering its potency and efficacy.[7]

Section 3: fMLP-Mediated Signal Transduction

The binding of fMLP to FPR1 initiates a well-characterized signaling cascade. The following diagram illustrates the key pathways involved.

Figure 1: fMLP Signaling Pathway. Binding of fMLP to FPR1 activates the heterotrimeric G-protein. The Gαi and Gβγ subunits dissociate, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum (ER), and DAG, along with calcium, activates Protein Kinase C (PKC). PKC phosphorylates components of the NADPH oxidase complex, leading to superoxide production. G-protein activation and calcium signaling also drive cytoskeletal rearrangements necessary for chemotaxis.

Section 4: Experimental Protocols for Assessing fMLP and Analog Activity

To rigorously evaluate the biological significance of the para-iodo-phenylalanine modification, a series of in vitro functional assays are essential. The following protocols provide a framework for these investigations.

Synthesis of N-formyl-Met-Leu-p-iodo-Phe

The synthesis of fML(p-I-F) can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. A general approach involves the use of commercially available Fmoc-p-iodo-L-phenylalanine as a building block in a standard peptide synthesis protocol.

Receptor Binding Assay

A competitive binding assay is employed to determine the relative binding affinity of fML(p-I-F) compared to fMLP for the FPR1 receptor.

Protocol: Competitive Radioligand Binding Assay

  • Cell Preparation: Use a cell line expressing FPR1, such as differentiated HL-60 cells or a transfected cell line. Harvest and wash the cells, then resuspend in a binding buffer (e.g., PBS with 0.1% BSA).

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled fMLP analog (e.g., [³H]-fMLP).

  • Competition: Add increasing concentrations of unlabeled fMLP or fML(p-I-F) to the wells.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay cluster_workflow Competitive Binding Assay Workflow Cells FPR1-expressing Cells Incubation Incubation (4°C, 2-3h) Cells->Incubation Radioligand [³H]-fMLP (Constant Conc.) Radioligand->Incubation Competitor Unlabeled fMLP or fML(p-I-F) (Increasing Conc.) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Calculation Counting->Analysis

Figure 2: Competitive Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of fMLP analogs.

Chemotaxis Assay

The Boyden chamber assay is a classic method to quantify the chemotactic response of neutrophils.

Protocol: Boyden Chamber Chemotaxis Assay

  • Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation.

  • Chamber Setup: Place a microporous membrane (typically 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Chemoattractant: Add varying concentrations of fMLP or fML(p-I-F) to the lower chamber.

  • Cell Seeding: Add isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Superoxide Production Assay

The superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is a standard method to measure superoxide production.

Protocol: Superoxide Anion Production Assay

  • Neutrophil Preparation: Isolate neutrophils and resuspend them in a buffer containing cytochrome c.

  • Assay Initiation: Add fMLP or fML(p-I-F) at various concentrations to the neutrophil suspension. A parallel set of reactions should include superoxide dismutase (SOD) as a negative control.

  • Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production from the SOD-inhibitable rate of cytochrome c reduction. Plot the rate of superoxide production against the agonist concentration to determine the EC50.

Calcium Mobilization Assay

Intracellular calcium mobilization can be measured using fluorescent calcium indicators.

Protocol: Calcium Flux Assay

  • Cell Loading: Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.

  • Stimulation: Add fMLP or fML(p-I-F) and continuously record the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence intensity is plotted against the agonist concentration to determine the EC50.

Section 5: Data Presentation and Interpretation

The following table provides a template for summarizing the comparative data obtained from the aforementioned assays.

ParameterfMLPfML(p-I-F)
Binding Affinity (Ki, nM) Expected in low nM rangeTo be determined
Chemotaxis (EC50, nM) Expected in sub-nM to low nM rangeTo be determined
Superoxide Production (EC50, nM) Expected in the nM rangeTo be determined
Calcium Mobilization (EC50, nM) Expected in the nM rangeTo be determined

Interpretation of Potential Outcomes:

  • Similar Potency and Affinity: This would suggest that the para-iodo substitution does not significantly alter the interaction with the FPR1 binding pocket, making fML(p-I-F) a suitable tool for radiolabeling and structural studies without compromising biological activity.

  • Increased Potency and Affinity: The iodine atom may form favorable interactions (e.g., halogen bonds) within the receptor, enhancing binding and signaling.

  • Decreased Potency and Affinity: The bulky iodine atom may cause steric hindrance, disrupting the optimal binding conformation and reducing activity.

  • Biased Agonism: The modification could potentially alter the conformation of the activated receptor, leading to preferential activation of certain downstream signaling pathways over others (e.g., potent chemotaxis with weak superoxide production).

Section 6: Conclusion and Future Directions

The incorporation of para-iodo-phenylalanine into the fMLP peptide provides a valuable tool for dissecting the intricacies of formyl peptide receptor signaling. While its primary utility has been in biophysical and imaging studies, a thorough characterization of its biological activity in comparison to the native fMLP is crucial for the accurate interpretation of such experiments. The protocols and frameworks provided in this guide offer a comprehensive approach to elucidating the significance of this modification, paving the way for a deeper understanding of the structure-function relationships that govern this critical arm of the innate immune response. Future studies should focus on obtaining direct comparative data to populate the proposed data table and exploring the potential for biased agonism introduced by this and other halogen modifications.

References

  • Utsumi, T., et al. (2001). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology. [Link]

  • Spisani, S., et al. (1993). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides. [Link]

  • Wikipedia. (2023). N-Formylmethionine-leucyl-phenylalanine. [Link]

  • Hayashi, R., et al. (2013). A formyl peptide substituted with a conformationally constrained phenylalanine residue evokes a selective immune response in human neutrophils. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments. [Link]

  • Kim, S. D., et al. (2011). N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. The Journal of Biological Chemistry. [Link]

  • Gomez, H., et al. (2015). fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. Mediators of Inflammation. [Link]

  • Edwards, B. S., et al. (2013). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. PLoS ONE. [Link]

  • Pozzan, T., et al. (1986). Is cytosolic ionized calcium regulating neutrophil activation? Science. [Link]

  • Asgari, M., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. [Link]

  • Utsuki, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Laird, S. M., et al. (2002). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Journal of Reproductive Immunology. [Link]

  • Nipro. (n.d.). Superoxide Dismutase (SOD). [Link]

  • Wang, X., et al. (2016). Chemotaxis test of neutrophils to fMLP gradients of different doses and... ResearchGate. [Link]

  • Sun, D., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • Carotenuto, A., et al. (2021). Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS Pharmacology & Translational Science. [Link]

  • Wang, X., et al. (2016). fMLP-induced chemotaxis signal overrides that of other... ResearchGate. [Link]

  • Lo, C. Y., et al. (2018). Superoxide Induces Neutrophil Extracellular Trap Formation in a TLR-4 and NOX-Dependent Mechanism. The Journal of Immunology. [Link]

  • EurekAlert!. (2016). An all-on-chip method for testing neutrophil chemotaxis. [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]

  • ResearchGate. (n.d.). Product Manual for Superoxide Dismutase Activity Assay. [Link]

  • Giordano, C., et al. (2007). Synthesis, Conformation and Biological Activity of Centrally Modified Pseudopeptidic Analogues of For-Met-Leu-Phe-OMe. Amino Acids. [Link]

  • Perrenoud, L., et al. (2023). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of Visualized Experiments. [Link]

  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue. Nature Protocols. [Link]

  • ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in... [Link]

  • Howard, T. H., & Oresajo, C. O. (1985). The Kinetics of Chemotactic Peptide-induced Change in F-Actin Content, F-Actin Distribution, and the Shape of Neutrophils. Journal of Cell Biology. [Link]

  • Cytek Biosciences. (2024). Transforming Calcium Flux Analysis With The Power Of Full Spectrum Profiling™ (FSP™) Technology. YouTube. [Link]

  • Charles River. (n.d.). Neutrophil Assays. [Link]

  • ResearchGate. (n.d.). Superoxide production of neutrophils was inhibited in acid... [Link]

  • MDPI. (2018). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]

  • ResearchGate. (2020). Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay? [Link]

  • Marasco, W. A., et al. (1982). Anti-f Met-Leu-Phe: similarities in fine specificity with the formyl peptide chemotaxis receptor of the neutrophil. The Journal of Immunology. [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]

  • Proctor, K. G., et al. (1990). Functional reconstitution of fMet-Leu-Phe receptor in Xenopus laevis oocytes. The Journal of Biological Chemistry. [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]

  • Nick, J. A., et al. (2006). Participation of superoxide in neutrophil activation and cytokine production. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Nicolas, E., et al. (2016). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules. [Link]

Sources

Introduction: The Immunological Significance of N-Formyl Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Rationale, Synthesis, and Biological Function of N-Formyl-Met-Leu-p-iodo-Phe

In the landscape of innate immunity, the ability to distinguish self from non-self is paramount. One of the key molecular signatures that alerts the host immune system to a bacterial presence is the N-formyl modification on peptides. Prokaryotic protein synthesis invariably begins with N-formylmethionine, a feature absent in the cytosolic protein synthesis of eukaryotes.[1][2] Consequently, N-formylated peptides released by bacteria, or from damaged mitochondria which share an evolutionary lineage with bacteria, act as potent chemoattractants, guiding phagocytic leukocytes to sites of infection or injury.[2]

The prototypical and most studied of these molecules is N-Formyl-Met-Leu-Phe (fMLF or fMLP).[2][3] This tripeptide is a powerful agonist for a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), initiating a cascade of pro-inflammatory responses.[4][5][6] The study of fMLF and its analogs has been instrumental in dissecting the mechanisms of chemotaxis, inflammation, and host defense. This guide focuses on a specific, strategically designed analog: this compound, exploring the scientific rationale for its design, a detailed methodology for its chemical synthesis, and its expected biological mechanism of action.

Part 1: Rationale for the Design of an Iodinated fMLF Analog

The development of synthetic analogs of bioactive molecules is a cornerstone of pharmacological and biochemical research. While fMLF is a potent agonist, modifying its structure allows for the fine-tuning of its properties and the creation of invaluable research tools. The substitution of the C-terminal phenylalanine with 4-iodo-L-phenylalanine (p-iodo-Phe) is a deliberate and strategic modification with several compelling advantages:

  • Radiolabeling for Receptor Binding Assays: The iodine atom provides a site for isotopic labeling. Introducing a radioactive isotope of iodine (e.g., ¹²⁵I or ¹²³I) allows the peptide to be used as a radioligand. This is critical for quantitative receptor binding studies to determine the affinity (Kᵢ or Kd) of various ligands for FPRs, to quantify receptor density on different cell types, and to screen for novel receptor modulators. The synthesis of radioiodinated 4-iodophenylalanine has been established for such purposes.[7]

  • Probing Ligand-Receptor Interactions: The introduction of a bulky, electronegative iodine atom at the para position of the phenylalanine ring can provide insights into the steric and electronic requirements of the FPR binding pocket. Comparing the biological activity of the iodinated analog to the parent fMLF can reveal how modifications at this position affect receptor affinity and activation.

  • Cross-linking and Structural Studies: The iodine atom can serve as a reactive handle for certain photochemical cross-linking experiments, enabling the covalent linkage of the peptide to its receptor. This is a key step in identifying the specific amino acid residues of the receptor that constitute the binding site.

The versatility of 4-iodo-L-phenylalanine as a building block for creating peptides with enhanced or novel functionalities makes it a valuable tool in drug development and diagnostics.[8]

Part 2: Chemical Synthesis of this compound

The most efficient and standard methodology for synthesizing a modified tripeptide like this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10] This approach involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, simplifying the purification process at each step.

Key Reagents and Materials
ReagentSupplier/Synthesis NotePurpose
Fmoc-p-iodo-L-phenylalanine Commercially available or can be synthesized.[8]C-terminal amino acid.
Fmoc-L-leucine (Fmoc-Leu-OH) Standard reagent.Second amino acid in the sequence.
Fmoc-L-methionine (Fmoc-Met-OH) Standard reagent.N-terminal amino acid.
Wang Resin Standard resin for SPPS.Solid support for synthesizing a C-terminal carboxylic acid.[9]
Piperidine Reagent grade.Fmoc deprotection agent.
HBTU/HATU Peptide coupling reagent.Activates carboxylic acid for amide bond formation.
DIPEA/Collidine Non-nucleophilic base.Used during coupling reactions.
Formic Acid / Acetic Anhydride Reagent grade.Used for the N-terminal formylation step.[11][12]
Trifluoroacetic Acid (TFA) Reagent grade.Cleavage of the peptide from the resin and side-chain deprotection.
Experimental Protocol: Solid-Phase Synthesis Workflow

The synthesis is a cyclical process of deprotection and coupling, followed by N-terminal modification and final cleavage.

SPPS_Workflow cluster_0 SPPS Cycle cluster_1 Final Steps Resin 1. Resin Swelling (Wang Resin in DMF) Load 2. Load First Amino Acid (Fmoc-p-iodo-Phe-OH) Resin->Load Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Load->Deprotect1 Couple1 4. Couple Second Amino Acid (Fmoc-Leu-OH + HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 5. Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprotect2 Couple2 6. Couple Third Amino Acid (Fmoc-Met-OH + HBTU/DIPEA) Deprotect2->Couple2 Deprotect3 7. Final Fmoc Deprotection (20% Piperidine in DMF) Couple2->Deprotect3 Formylation 8. N-Terminal Formylation (Formic Acid/Acetic Anhydride) Deprotect3->Formylation Peptidyl-Resin Transfer Cleavage 9. Cleavage & Deprotection (TFA Cocktail) Formylation->Cleavage Purification 10. HPLC Purification Cleavage->Purification Characterization 11. Characterization (Mass Spec, NMR) Purification->Characterization

Caption: Workflow for Solid-Phase Synthesis of this compound.

Step-by-Step Methodology:

  • Resin Preparation and Loading:

    • Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

    • Activate the carboxylic acid of Fmoc-p-iodo-L-phenylalanine using a suitable coupling agent and load it onto the resin. This esterification links the first amino acid to the solid support.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF. This exposes a free primary amine.

    • Coupling: Activate the next amino acid in the sequence (Fmoc-Leu-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). Add this activated mixture to the resin. The activated carboxyl group reacts with the free amine on the resin to form a peptide bond.

    • Repeat: Repeat the deprotection and coupling steps for the final amino acid, Fmoc-Met-OH.

  • N-Terminal Formylation:

    • After the final coupling and subsequent Fmoc deprotection of the methionine residue, the fully assembled tripeptide (Met-Leu-p-iodo-Phe) is still attached to the resin.

    • Perform an on-resin formylation. A simple and effective method involves treating the peptidyl-resin with a mixture of formic acid, acetic anhydride, and pyridine in DMF.[11][12] This reaction specifically targets the free N-terminal amine of the methionine. The reaction can be monitored for completion using a Kaiser test.

  • Cleavage, Deprotection, and Purification:

    • Wash the resin thoroughly to remove all residual reagents.

    • Treat the resin with a cleavage cocktail, typically composed of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TFA cleaves the ester linkage holding the peptide to the Wang resin and simultaneously removes any acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions.

    • Precipitate the crude peptide from the TFA solution using cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product, this compound, using high-resolution mass spectrometry and NMR spectroscopy.

Part 3: Biological Activity and Mechanism of Action

This compound is designed as a functional mimic of fMLF and is therefore expected to act as an agonist at Formyl Peptide Receptors (FPRs). In humans, there are three such receptors: FPR1, FPR2, and FPR3.[4][5] fMLF is a high-affinity agonist primarily for FPR1 (Kᵢ ≈ 38 nM). The iodinated analog would be expected to bind to the same family of receptors, with its specific affinity requiring experimental determination.

The FPR Signaling Cascade

FPRs are canonical G protein-coupled receptors that are coupled to inhibitory G-proteins (Gᵢ).[1][13] Ligand binding induces a conformational change in the receptor, triggering the dissociation of the heterotrimeric G-protein into its Gαᵢ and Gβγ subunits. Both subunits initiate downstream signaling pathways that culminate in a cellular response, most notably chemotaxis and the activation of pro-inflammatory functions.

Key Signaling Events:

  • Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane.[4]

  • Second Messenger Generation: This hydrolysis generates two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium is a key activation signal.[4]

  • PKC and MAPK Activation: DAG and Ca²⁺ together activate Protein Kinase C (PKC) isoforms. The signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK.[13][14]

This cascade ultimately leads to the reorganization of the actin cytoskeleton, which is essential for cell migration, and the activation of effector functions like the production of reactive oxygen species (superoxide) and the release of granular enzymes.[14]

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound FPR FPR1 Receptor Ligand->FPR G_Protein Gαiβγ FPR->G_Protein PLC PLC G_Protein->PLC Gβγ PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum (ER) IP3->ER Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Response Cellular Response (Chemotaxis, Superoxide Prod.) MAPK->Response

Caption: Simplified signaling pathway of Formyl Peptide Receptor 1 (FPR1).

Quantitative Biological Data

The primary purpose of synthesizing this compound is often for use in binding and functional assays. Below is a comparative table showing established data for the parent compound, fMLF, and the expected parameters to be determined for its iodinated analog.

CompoundTarget ReceptorBinding Affinity (Kᵢ)Functional Potency (EC₅₀)
N-Formyl-Met-Leu-Phe (fMLF) FPR1~38 nMVaries by assay (e.g., ~1-10 nM for chemotaxis/Ca²⁺ flux)
This compound FPR1 (Expected)To be determined experimentallyTo be determined experimentally

Conclusion

This compound represents a rationally designed chemical probe derived from the archetypal bacterial chemoattractant, fMLF. Its synthesis, achievable through standard solid-phase peptide chemistry, provides a versatile tool for immunological and pharmacological research. The introduction of the iodine atom facilitates radiolabeling, enabling precise and quantitative studies of Formyl Peptide Receptor binding kinetics, distribution, and regulation. Furthermore, by acting as a potent agonist, this analog allows for detailed investigation of the downstream signaling cascades that govern leukocyte chemotaxis and the innate immune response. The methodologies and principles outlined in this guide provide a comprehensive framework for the synthesis and application of this and other modified peptide agonists for the exploration of inflammatory signaling pathways.

References

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (2017). International Journal of Molecular Sciences. Available at: [Link]

  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. (2011). Molecules. Available at: [Link]

  • Formyl peptide receptor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2024). Frontiers in Immunology. Available at: [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). Molecules. Available at: [Link]

  • Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. (2015). Angewandte Chemie International Edition. Available at: [Link]

  • Fast On-Resin N-Formylation of Peptides. (2023). ChemistryViews. Available at: [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. (2022). ChemRxiv. Available at: [Link]

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. (1995). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. (2023). ChemBioChem. Available at: [Link]

  • Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. (2020). Journal of Neuroinflammation. Available at: [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2024). Frontiers in Immunology. Available at: [Link]

  • The Use of N-Formylamino Acids in Peptide Synthesis. (1969). Journal of the American Chemical Society. Available at: [Link]

  • 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • N-Formylmethionine-leucyl-phenylalanine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH. (1993). International Journal of Peptide and Protein Research. Available at: [Link]

  • Synthesis of radiolabeled para-iodo-L-phenylalanine (IPA). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • N-formyl-methionyl-leucyl-phenylalanine Induced Accumulation of Inositol Phosphates Indicates the Presence of Oligopeptide Chemoattractant Receptors on Circulating Human Lymphocytes. (1989). FEBS Letters. Available at: [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2025). Frontiers in Immunology. Available at: [Link]

  • Design, synthesis and characterization of fMLF-mimicking AApeptides. (2014). Angewandte Chemie International Edition. Available at: [Link]

  • Design, Synthesis and Characterization of fMLF‐Mimicking AApeptides. (2014). Angewandte Chemie. Available at: [Link]

  • N-Formyl-Met-Leu-Phe. (n.d.). GenScript. Retrieved January 21, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved January 21, 2026, from [Link]

  • Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. (1993). Journal of Medicinal Chemistry. Available at: [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2018). Springer Nature Experiments. Available at: [Link]

  • N-formyl-L-methionyl-L-leucyl-L-phenylalanine. (n.d.). Monarch Initiative. Retrieved January 21, 2026, from [Link]

  • Synthesis, conformation and biological activity of centrally modified pseudopeptidic analogues of For-Met-Leu-Phe-OMe. (2004). Journal of Peptide Science. Available at: [Link]

  • N-Formylmethionine Leucyl-Phenylalanine. (n.d.). Harvard Catalyst Profiles. Retrieved January 21, 2026, from [Link]

  • m-Formyl Phenylalanine Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Utilizing N-Formyl-Met-Leu-p-iodo-Phe for the Study of G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Formyl-Met-Leu-p-iodo-Phe and its application in the study of G protein-coupled receptors (GPCRs), with a particular focus on the formyl peptide receptor (FPR) family. This document is designed to bridge theoretical knowledge with practical application, offering not only detailed protocols but also the underlying scientific rationale to empower robust experimental design and data interpretation.

Introduction: Unveiling the Role of Formyl Peptides in GPCR Research

The N-formylated tripeptide, N-Formyl-Met-Leu-Phe (fMLF), is a potent chemoattractant that plays a pivotal role in the innate immune response.[1][2] Originally identified as a bacterial product, fMLF and its analogs are now understood to be crucial signaling molecules that activate a specific subfamily of GPCRs known as the formyl peptide receptors (FPRs).[2][3][4] The ability of fMLF to potently stimulate leukocyte chemotaxis, degranulation, and superoxide production has made it an invaluable tool for investigating the intricate signaling mechanisms of these receptors.[3][4]

In humans, three FPR subtypes have been identified: FPR1, FPR2, and FPR3, each exhibiting distinct ligand-binding profiles and physiological functions.[5][6] To dissect the pharmacology of these receptors, specific and high-affinity probes are essential. The introduction of a para-iodo modification to the phenylalanine residue of fMLF creates this compound. This analog serves as a precursor for radioiodination with isotopes like Iodine-125, yielding a high-affinity radioligand critical for quantitative binding studies that underpin drug discovery and receptor characterization efforts.[7][8]

Molecular Pharmacology of Formyl Peptide Receptors

The interaction of fMLF and its analogs with the FPR family is a subject of extensive research, revealing a complex interplay of structure-activity relationships that govern receptor subtype selectivity and functional outcomes.

Structure-Activity Relationships and Receptor Selectivity

FPR1 is considered the high-affinity receptor for fMLF, while FPR2 generally displays a lower affinity for this prototypical ligand.[3][5] FPR3 is the least characterized of the family and generally does not respond to fMLF.[6] The N-formyl group on the methionine residue is a critical determinant for the agonist activity of fMLF at both FPR1 and FPR2.[3] Modifications to the peptide backbone and side chains can dramatically alter binding affinity and functional potency, and in some cases, convert an agonist into an antagonist.[3]

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of fMLF and a key analog across the human FPR subtypes. This data provides a quantitative framework for understanding the pharmacological profile of these ligands.

LigandReceptorBinding Affinity (Ki)Functional Potency (EC50/IC50)Assay TypeReference
fMLF FPR138 nM7 x 10⁻¹¹ MChemotaxis[4][9]
FPR2~430 nM> 30 µMCalcium Mobilization[1][5]
FPR3No significant bindingInactiveCalcium Mobilization[4][6]
WKYMVm FPR1-25 nMCalcium Mobilization[6]
FPR20.8 nM75 pMCalcium Mobilization[5][6]
FPR3-3 nMCalcium Mobilization[6]

Synthesis and Radiolabeling of N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe

The synthesis of a radiolabeled probe is a critical first step for conducting binding assays. As direct iodination of fMLF is not feasible, an indirect method is employed.[8] The following protocol outlines a plausible approach for the synthesis of the non-radioactive iodinated precursor followed by radioiodination.

Part A: Synthesis of this compound (Precursor)

This synthesis involves standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-p-iodo-Phe-OH, Fmoc-Leu-OH, Fmoc-Met-OH) using a standard coupling reagent such as HBTU/DIPEA in DMF. Monitor each coupling step for completion using a Kaiser test.

  • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with 20% piperidine in DMF.

  • N-terminal Formylation: Following the final Fmoc deprotection, formylate the N-terminus of the methionine residue by reacting the resin-bound peptide with a solution of formic acid and DCC (dicyclohexylcarbodiimide) in DCM.[10]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Part B: Radioiodination with Iodine-125

This procedure should be performed in a licensed radiochemistry facility with appropriate safety precautions.

  • Precursor Preparation: Dissolve a small quantity of the purified this compound in a suitable solvent.

  • Radioiodination Reaction: The radioiodination can be achieved via an iodine exchange reaction. This involves incubating the precursor with Na[¹²⁵I] in the presence of a suitable oxidizing agent (e.g., Chloramine-T) or by using a precursor with a leaving group amenable to nucleophilic substitution with [¹²⁵I]iodide.[11][12][13] A common method for peptides lacking a tyrosine residue is conjugation labeling.[8]

  • Purification of Radiolabeled Peptide: Separate the radiolabeled peptide from unreacted [¹²⁵I]iodide and unlabeled precursor using reverse-phase HPLC.

  • Specific Activity Determination: Quantify the radioactivity and peptide concentration to determine the specific activity (Ci/mmol) of the final product.

Experimental Assays for Studying GPCR Function

The following protocols provide detailed, step-by-step methodologies for key experiments utilizing fMLF and its iodinated analog to characterize FPRs.

Radioligand Binding Assay

This competitive binding assay is designed to determine the affinity of a test compound for a specific FPR subtype.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target FPR incubation Incubate membranes, radioligand, and competitor at room temperature prep_membranes->incubation prep_radioligand Prepare N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe working solution prep_radioligand->incubation prep_competitor Prepare serial dilutions of test compound prep_competitor->incubation filtration Rapidly filter the incubation mixture through a glass fiber filter incubation->filtration washing Wash the filter to remove unbound radioligand filtration->washing counting Measure radioactivity on the filter using a gamma counter washing->counting analysis Plot data and determine IC₅₀ and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Cell Membrane Preparation:

    • Culture cells stably or transiently expressing the human FPR of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and resuspend them in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe (typically at or below its Kd value).

      • A range of concentrations of the unlabeled test compound.

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of unlabeled fMLF.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity trapped on each filter using a gamma counter.

    • Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the activation of Gq-coupled GPCRs by detecting the transient increase in intracellular calcium concentration upon agonist stimulation.

  • Cell Preparation:

    • Plate cells expressing the target FPR in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in assay buffer.

    • Incubate the plate at 37°C for the recommended time to allow for dye de-esterification and intracellular accumulation.

  • Agonist Preparation:

    • Prepare a dilution series of fMLF or other test agonists in assay buffer at a concentration higher than the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Chemotaxis Assay

This assay quantifies the directed migration of cells along a chemoattractant gradient, a hallmark of FPR activation.

  • Cell Preparation:

    • Culture cells that endogenously express FPRs (e.g., human neutrophils or differentiated HL-60 cells) or FPR-transfected cells.

    • Harvest the cells and resuspend them in chemotaxis buffer.

  • Assay Setup (using a Transwell system):

    • Place Transwell inserts with a porous membrane (typically 3-5 µm pores for neutrophils) into the wells of a 24-well plate.

    • Add different concentrations of fMLF or other chemoattractants to the lower chamber (the well).

    • Add the cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-2 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.

  • Data Analysis:

    • Plot the number of migrated cells against the log of the chemoattractant concentration.

    • The resulting bell-shaped curve is characteristic of chemotaxis, with optimal migration occurring at an intermediate concentration.

Signaling Pathways of Formyl Peptide Receptors

Upon agonist binding, FPRs undergo a conformational change that allows them to activate heterotrimeric G proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events that mediate the diverse cellular responses to formyl peptides.

The G-Protein Activation Cycle

G cluster_activation Activation cluster_signaling Downstream Signaling GPCR_inactive Inactive GPCR GPCR_active Active GPCR (Agonist-bound) GPCR_inactive->GPCR_active Agonist (fMLF) G_protein Gαi-GDP Gβγ GPCR_active->G_protein Coupling G_protein_active Gαi-GTP Gβγ G_protein->G_protein_active GDP/GTP Exchange G_alpha_active Gαi-GTP G_protein_active->G_alpha_active G_beta_gamma Gβγ G_protein_active->G_beta_gamma Effector Effector (e.g., PLC, PI3K) G_alpha_active->Effector Inhibition of Adenylyl Cyclase G_beta_gamma->Effector Activation G cluster_plc PLC Pathway cluster_pi3k PI3K Pathway FPR FPR (fMLF-bound) G_protein Gi/o FPR->G_protein Activation PLC PLC G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ IP3 IP₃ PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2_PLC PIP₂ PIP2_PLC->PLC PIP2_PI3K PIP₂ PIP2_PI3K->PI3K Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Akt Akt Activation PIP3->Akt Ca_release->PKC Degranulation Degranulation & Superoxide Production PKC->Degranulation Chemotaxis Chemotaxis Akt->Chemotaxis

Caption: Major downstream signaling pathways of FPRs.

Conclusion

This compound is a powerful and versatile tool for the investigation of formyl peptide receptors. Its use as a precursor for a high-affinity radioligand enables precise and quantitative pharmacological characterization, which is indispensable for drug discovery and fundamental research. By combining radioligand binding assays with functional readouts such as calcium mobilization and chemotaxis, researchers can gain a comprehensive understanding of the molecular mechanisms governing FPR activation and signaling. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust foundation for scientists working to unravel the complexities of this important class of G protein-coupled receptors.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Aswanikumar, S., Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1979). Synthesis of Nalpha-formyl-Met-Leu-Phe-OH: An Inducer of Chemotaxis in Peritoneal Polymorphonuclear Neutrophils. International Journal of Peptide and Protein Research, 13(3), 334-336. [Link]

  • Zalutsky, M. R., & Narula, A. S. (1991). A simple general method for (radio)iodination of a phenylalanine residue in peptides: preparation of [cyclic][D-Pen2,4'-125I-Phe4,D-Pen5]enkephalin, a peptide with extraordinary selectivity for .delta.-opioid receptors. The Journal of Organic Chemistry, 56(26), 7283-7286. [Link]

  • Ardaneh, K., & Salek, R. (2010). Synthesis of radioiodinated labeled peptides. Akadémiai Kiadó, 97(2), 245-251. [Link]

  • Gautier, A., et al. (1993). Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH. International Journal of Peptide and Protein Research, 41(6), 595-605. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Retrieved from [Link]

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Trends in immunology, 30(11), 506-514. [Link]

  • Glon, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6(1), 7160. [Link]

  • ResearchGate. (n.d.). Binding poses of fMLF, non-formyl analogs and small molecule ligands to FPR1. Retrieved from [Link]

  • Liu, M., et al. (2013). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of Biological Chemistry, 288(39), 28212-28223. [Link]

  • He, H. Q., et al. (2020). Structural basis of ligand binding modes at the human formyl peptide receptor 2. Nature Communications, 11(1), 1-13. [Link]

  • Le, Y., Murphy, P. M., & Wang, J. M. (2002). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 54(2), 279-286. [Link]

  • Schepetkin, I. A., et al. (2012). 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2. Journal of medicinal chemistry, 55(24), 10876-10890. [Link]

  • Mills, J. S., et al. (2000). Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. Journal of Biological Chemistry, 275(50), 39012-39017. [Link]

  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Subramanian, K., et al. (1982). Iodine-125 labeled phenylphosphonic acid: a new radiopharmaceutical for long-term investigations of the skeleton. Skeletal Radiology, 7(4), 233-237. [Link]

  • Farkas, E., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 403-415. [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • Zlatopolsky, E., et al. (2022). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 12(15), 7803. [Link]

  • Cai, J., et al. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. ACS medicinal chemistry letters, 6(11), 1083-1087. [Link]

  • Kim, E. M., et al. (2020). Iodine 125‐labeled mesenchymal–epithelial transition factor binding peptide‐click‐cRGDyk heterodimer for glioma imaging. Cancer Medicine, 9(18), 6689-6700. [Link]

  • Reddit. (2019). Binding affinity, Ki, EC/EC50. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Pike, V. W. (2018). Hypervalent aryliodine compounds as precursors for radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 194-226. [Link]

  • Belokon, A. I., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]

  • Kumar, D., & Wirth, T. (2021). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Organic & Biomolecular Chemistry, 19(20), 4417-4432. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of novel perfluorinated iodinanes. Retrieved from [Link]

  • Kumar, D., & Wirth, T. (2016). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 12, 1126-1144. [Link]

Sources

Methodological & Application

Harnessing N-Formyl-Met-Leu-p-iodo-Phe for Precision Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Introduction: The Scent of Inflammation

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in immunology, orchestrating the recruitment of leukocytes to sites of infection and inflammation. Among the most potent chemoattractants for phagocytic cells, such as neutrophils and macrophages, are N-formylated peptides.[1][2] These molecules are typically released by bacteria or from damaged mitochondria, serving as powerful "find-me" signals that initiate the innate immune response.[1][3]

N-Formyl-Met-Leu-p-iodo-Phe is a synthetic analog of the archetypal bacterial peptide N-Formyl-Met-Leu-Phe (fMLP). Its high potency and specificity make it an invaluable tool for studying the molecular mechanisms of leukocyte recruitment, evaluating the efficacy of anti-inflammatory drug candidates, and dissecting the complex signaling pathways that govern directed cell movement. This guide provides a comprehensive overview of the mechanism, key experimental considerations, and a detailed protocol for utilizing this compound in chemotaxis assays.

Mechanism of Action: The Formyl Peptide Receptor (FPR) Signaling Cascade

This compound exerts its biological effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5][6] In humans, there are three members of this family, with FPR1 being the high-affinity receptor for fMLP and its analogs.[7][8] The binding of the peptide to FPR1 initiates a well-defined signaling cascade that translates the external chemical cue into directed cellular motion.

The key events in the signaling pathway are:

  • Receptor Activation: The N-formyl peptide binds to FPR1 on the leukocyte surface.

  • G Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein (primarily of the Gi family), causing the dissociation of its Gα and Gβγ subunits.[9][10]

  • Second Messenger Generation: The dissociated G protein subunits activate downstream effectors. A critical step is the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Intracellular Signaling: IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11]

  • Cytoskeletal Reorganization: These initial signals converge on pathways involving phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), particularly p38 MAPK.[9][12][13] This culminates in the polarization of the cell, the polymerization of actin at the leading edge, and the formation of lamellipodia, driving the cell forward along the chemoattractant gradient.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 Receptor Gi Gi Protein (αβγ) FPR1->Gi Activation PLC Phospholipase C (PLC) Gi->PLC Activation Ca_PKC ↑ Ca²⁺ & PKC Activation PLC->Ca_PKC Generates IP₃/DAG PI3K_MAPK PI3K / p38 MAPK Activation Ca_PKC->PI3K_MAPK Actin Actin Polymerization & Cytoskeletal Rearrangement PI3K_MAPK->Actin Chemotaxis Directed Cell Migration Actin->Chemotaxis Ligand This compound Ligand->FPR1 Binding

FPR1 signaling cascade initiated by N-formyl peptides.

Key Considerations for a Robust Chemotaxis Assay

Successful and reproducible chemotaxis experiments depend on careful planning and optimization. The causality behind each step is critical for interpreting the results accurately.

  • Reagent Preparation and Storage: this compound, like its parent compound fMLP, is typically soluble in organic solvents like DMSO.[14][15] It is crucial to prepare a concentrated stock solution (e.g., 1-10 mM in DMSO), which should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[8][16] Working solutions should be freshly prepared for each experiment by diluting the stock in a suitable aqueous buffer. The final DMSO concentration in the assay should be kept low (typically <0.1%) as it can affect cell viability and motility.

  • Cell Handling and Preparation: The choice and quality of cells are paramount. Primary human neutrophils are a common model and can be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.[17]

    • Cell Viability: Ensure high cell viability (>95%) before starting the assay.

    • Serum Starvation: It is essential to conduct the assay in serum-free or low-serum medium.[18][19] Serum contains numerous growth factors and lipids that can act as chemoattractants, masking the specific effect of the peptide and increasing background migration.[19] A pre-incubation period of 1-2 hours in serum-free media is often recommended to reduce basal activation.[20]

  • Assay Optimization:

    • Dose-Response: The chemotactic response to N-formyl peptides is typically bell-shaped. At optimal concentrations, directed migration (chemotaxis) is dominant. At very high concentrations, cells may become desensitized or exhibit increased random movement (chemokinesis), leading to a decrease in net migration towards the source.[13] Therefore, it is essential to perform a dose-response curve (e.g., 10⁻¹² M to 10⁻⁶ M) to identify the optimal concentration for your specific cell type and assay conditions.[21]

    • Incubation Time: The ideal assay duration depends on the migratory speed of the cells. Neutrophils are rapid migrators, and incubation times of 30 minutes to 2 hours are common.[17][21] Longer times may lead to receptor desensitization or depletion of the chemotactic gradient.

    • Membrane Pore Size: The pore size of the migration chamber membrane (e.g., in a Boyden chamber or Transwell insert) must be large enough to allow active cell passage but small enough to prevent passive falling through. For neutrophils and other leukocytes, a pore size of 3 µm or 5 µm is generally recommended.[22]

ParameterRecommended RangeRationale
Peptide Concentration 1 pM - 100 nMTo determine the optimal point of the bell-shaped dose-response curve.[13][21]
Cell Seeding Density 1 x 10⁵ - 5 x 10⁵ cells/insertBalances sufficient signal with avoiding pore oversaturation.[22]
Incubation Time 30 - 120 minutesOptimized for the rapid migration kinetics of neutrophils.[17]
Membrane Pore Size 3 - 5 µmAllows active migration of leukocytes while preventing passive movement.[22]
Assay Medium Serum-FreePrevents interference from chemoattractants present in serum.[18][19]

Protocol: Neutrophil Chemotaxis Using a Boyden Chamber Assay

This protocol describes a standard method for measuring neutrophil chemotaxis toward this compound using a multi-well Boyden chamber or Transwell system (e.g., 24-well plate with 5 µm pore size inserts).

Materials
  • This compound

  • Anhydrous DMSO

  • Isolated human neutrophils

  • Assay Medium: RPMI 1640 or HBSS with 0.1% BSA (serum-free)

  • 24-well tissue culture plates

  • Cell culture inserts (5 µm pore size)

  • Staining solution (e.g., DAPI or Crystal Violet) or a cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader (if using a luminescence-based assay)

  • Inverted microscope

Experimental Workflow
Step-by-step workflow for a Boyden chamber chemotaxis assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in serum-free Assay Medium to achieve final concentrations ranging from 1 pM to 100 nM. Also prepare a vehicle control (Assay Medium with the same final concentration of DMSO).

  • Cell Preparation:

    • Isolate neutrophils from fresh human blood.

    • Resuspend the cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Keep cells on ice until use.

  • Assay Setup:

    • Add 600 µL of the prepared chemoattractant dilutions (or control medium) to the lower wells of the 24-well plate.

    • Carefully place the cell culture inserts into each well, avoiding air bubbles.

    • Add 100 µL of the cell suspension (1-2 x 10⁵ cells) to the upper chamber of each insert.

  • Incubation:

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the wells.

    • To remove non-migrated cells, gently wipe the inside of the insert with a cotton swab.

    • Method A (Staining): Fix the migrated cells on the bottom of the insert membrane with methanol or paraformaldehyde. Stain with a suitable dye (e.g., DAPI or Crystal Violet), and count the cells in several fields of view using a microscope.

    • Method B (Luminescence): Transfer the insert to a new well containing a cell lysis and ATP detection reagent (like CellTiter-Glo®).[17] Incubate as per the manufacturer's instructions and measure the luminescent signal, which is proportional to the number of migrated cells.

Data Analysis and Troubleshooting

  • Data Interpretation: The primary result is the number of migrated cells (or relative luminescence units) at each chemoattractant concentration. A chemotactic index can be calculated by dividing the number of cells migrating towards the chemoattractant by the number of cells migrating towards the control medium. Plot the results as a function of concentration to visualize the dose-response curve.

  • Essential Controls:

    • Negative Control: Assay medium with vehicle in the lower chamber to quantify random migration.

    • Positive Control: A known chemoattractant (or the test peptide at its optimal concentration) in the lower chamber.

    • Chemokinesis Control: Add the chemoattractant at the optimal concentration to both the upper and lower chambers. This eliminates the gradient and measures only the stimulation of random motility.

ProblemPotential Cause(s)Suggested Solution(s)
High Background Migration Serum present in assay medium; cells are over-activated; contamination.Use serum-free medium; handle cells gently; ensure sterile technique.
Low or No Migration Sub-optimal peptide concentration; incorrect incubation time; cell viability is low; wrong pore size.Perform a full dose-response and time-course experiment; check cell viability before assay; confirm membrane pore size is appropriate for the cell type.[22]
High Well-to-Well Variability Inaccurate pipetting; inconsistent cell counts; air bubbles under the insert.Use calibrated pipettes; ensure a homogenous cell suspension; be careful when placing inserts into wells.

References

  • Regulation of inflammation by members of the formyl-peptide receptor family. PMC. [Link]

  • Formyl Peptide Receptor Family. Creative Biolabs. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health (NIH). [Link]

  • International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PMC. [Link]

  • Troubleshooting Guide for Optimized Chemotaxis Assay. ResearchGate. [Link]

  • A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. PubMed. [Link]

  • Schematic signalling pathways of chemotaxis. Upon formyl-peptide... ResearchGate. [Link]

  • Neutrophil Chemotaxis Assay. Charles River Laboratories. [Link]

  • A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. National Institutes of Health (NIH). [Link]

  • Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. [Link]

  • Schematic signalling pathways of chemotaxis. Upon formylpeptide... ResearchGate. [Link]

  • Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. National Institutes of Health (NIH). [Link]

  • Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Corning. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]

  • Chemotaxis Assays. ibidi. [Link]

  • A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Read by QxMD. [Link]

  • FAQ: Chemotaxis Assays. Cell Biolabs, Inc.. [Link]

  • N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [Link]

  • N-Formyl-Met-Leu-Phe. GenScript. [Link]

  • N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. ResearchGate. [Link]

  • N-Formylmethionine Leucyl-Phenylalanine. Harvard Catalyst Profiles. [Link]

  • N-Formyl-L-methionyl-L-leucyl-L-phenylalanine. PubChem. [Link]

Sources

Application Note: High-Efficiency Radioiodination of N-Formyl-Met-Leu-p-iodo-Phe for Formyl Peptide Receptor (FPR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of fMLF and its Receptors

N-Formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP) is the archetypal N-formylated peptide, a class of molecules that act as potent chemoattractants for leukocytes, particularly neutrophils.[1][2] These peptides are recognized as pathogen-associated molecular patterns (PAMPs) because they are produced by bacteria, or as damage-associated molecular patterns (DAMPs) when released from the mitochondria of damaged host cells.[1][3] fMLF exerts its biological effects by binding to and activating a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4]

Of these, FPR1 is the high-affinity receptor for fMLF (Ki ≈ 38 nM), and its activation triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are fundamental to the innate immune response.[3] Given the central role of the fMLF/FPR1 axis in inflammation, it is a critical target for both basic research and therapeutic development.

To study these receptors, quantify their expression, and screen for novel modulators, a reliable radiolabeled ligand is essential.[5][6] This guide focuses on the synthesis of such a tool by radioiodinating a specifically designed precursor, N-Formyl-Met-Leu-p-iodo-Phe. The presence of a non-radioactive iodine atom on the phenylalanine residue allows for a direct and efficient isotopic exchange reaction to incorporate Iodine-125 (¹²⁵I), a radionuclide well-suited for binding assays due to its 60-day half-life and easily detectable gamma emissions.[5][7]

Principle of the Method: Copper-Catalyzed Isotopic Exchange

Standard radioiodination techniques, such as those using Chloramine-T or Iodogen, are oxidative methods that create an electrophilic iodine species (I⁺) to substitute onto activated aromatic rings, typically tyrosine or histidine.[8][9] The native fMLF peptide lacks these residues. While a tyrosine could be added, this would alter the peptide's structure and potentially its binding affinity.

The use of a precursor containing a stable p-iodo-phenylalanine moiety enables a more elegant and direct approach: Cu(I)-catalyzed isotopic exchange . This method facilitates a nucleophilic aromatic substitution reaction where the stable ¹²⁷I atom is swapped for a radioactive ¹²⁵I atom from Na¹²⁵I.[10] This reaction offers several advantages:

  • Specificity: The reaction is highly specific to the pre-iodinated site.

  • Mild Conditions: It avoids the harsh oxidizing agents found in other methods, preserving the integrity of sensitive amino acids like methionine.[9]

  • High Efficiency: The process can achieve high radiochemical yields and, consequently, high specific activity, which is critical for detecting low-density receptor populations.[10]

The overall workflow is a multi-stage process designed to ensure the final radioligand is of the highest purity for use in sensitive biological assays.

G cluster_prep Phase 1: Radiolabeling cluster_purify Phase 2: Purification & QC cluster_app Phase 3: Application Precursor fMLF-p-iodo-Phe Precursor Reaction Isotopic Exchange Reaction (e.g., 120-180°C) Precursor->Reaction HPLC Reverse-Phase HPLC Reagents Na¹²⁵I, Cu⁺ Catalyst, Reaction Buffer Reagents->Reaction Reaction->HPLC QC Quality Control: - Radiochemical Purity - Specific Activity Calc. HPLC->QC Assay Receptor Binding Assay QC->Assay Data Data Analysis (IC₅₀ / Ki Determination) Assay->Data

Caption: Overall workflow for the synthesis and application of [¹²⁵I]-fMLF-p-iodo-Phe.

Materials and Reagents

Reagent / Equipment Specifications Supplier Example
Peptide Precursor This compound, >95% purityCustom Synthesis
Radionuclide Sodium Iodide [¹²⁵I] (No-carrier-added) in NaOHPerkinElmer, Revvity
Catalyst System Copper(I) Sulfate (CuSO₄), Tin(II) Sulfate (SnSO₄)Sigma-Aldrich
Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (HPLC Grade)Fisher Scientific
Buffers Phosphate Buffered Saline (PBS), Tris-HClThermo Fisher
HPLC System Pump, Injector, UV Detector, RadiodetectorWaters, Agilent
HPLC Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mmPhenomenex, Waters
Gamma Counter For measuring ¹²⁵I radioactivityPerkinElmer, Beckman Coulter
Cell Membranes Membranes from HEK293 or CHO cells overexpressing human FPR1Commercially available or prepared in-house
Glass Filter Paper GF/B or GF/C for cell harvestingWhatman
Scintillation Fluid For binding assays (if using filter-based method)Varies

Detailed Experimental Protocols

Safety Precaution: All procedures involving radioactive materials must be performed in a designated radioisotope laboratory by trained personnel, following all institutional and regulatory guidelines for radiation safety. Use appropriate shielding (lead bricks), personal protective equipment (lab coat, gloves, safety glasses), and contamination survey meters.

Protocol 1: Radioiodination via Isotopic Exchange

This protocol is adapted from the principles of Cu⁺-assisted halogen exchange reactions.[10] Optimization of temperature and reaction time may be required depending on the specific setup.

  • Precursor Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Reaction Setup: In a 1.5 mL sealed reaction vial (V-vial or similar), combine the following reagents:

    • 10 µL of this compound solution (10 µg of peptide).

    • 20 µL of reaction buffer (e.g., 0.1 M citrate buffer, pH 5.5).

    • 5 µL of Copper(I) Sulfate / Tin(II) Sulfate solution (prepare fresh by dissolving CuSO₄ and SnSO₄ in water to 10 mM and 90 mM, respectively).

    • 1-5 mCi (37-185 MBq) of no-carrier-added Na¹²⁵I.

  • Incubation: Securely cap the vial. Place it in a heating block or oil bath pre-heated to 150-180°C. Incubate for 30-45 minutes.

  • Quenching: After incubation, allow the vial to cool to room temperature. Quench the reaction by adding 200 µL of HPLC mobile phase A (see below). The sample is now ready for purification.

Protocol 2: Purification by Reverse-Phase HPLC

Purification is essential to separate the desired radiolabeled peptide from unreacted free ¹²⁵I, the unlabeled precursor, and any potential side products.[11]

  • System Setup:

    • Column: C18 Reverse-Phase (e.g., Phenomenex Luna C18, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and a series radioactivity detector.

  • Gradient Elution:

    • Inject the entire quenched reaction mixture onto the HPLC column.

    • Run a linear gradient from 20% to 70% Mobile Phase B over 30 minutes.

  • Fraction Collection:

    • The unlabeled precursor will elute at a specific retention time, identifiable by its UV peak.

    • The radiolabeled product, [¹²⁵I]-fMLF-p-iodo-Phe, will have a nearly identical retention time but will be identified by a large peak on the radioactivity detector.

    • Free ¹²⁵I will elute very early in the run (in the void volume).

    • Collect 0.5 mL fractions corresponding to the main radioactive peak.

Protocol 3: Quality Control & Specific Activity Calculation
  • Radiochemical Purity: Re-inject a small aliquot of the collected peak fraction onto the HPLC. The radiochemical purity is the percentage of total radioactivity in the main peak relative to all radioactivity detected. A purity of >98% is desired.[11]

  • Quantification of Peptide: Using the UV chromatogram from the purification run, integrate the area of the peak corresponding to the labeled peptide. Compare this to a standard curve of known concentrations of the unlabeled precursor to determine the mass of the peptide recovered.

  • Quantification of Radioactivity: Measure the total radioactivity of the pooled, purified fractions using a calibrated gamma counter.

  • Specific Activity Calculation:

    • Step 1: Convert the peptide mass (in µg) to moles using its molecular weight.

      • MW of fMLF-p-iodo-Phe ≈ 563.4 g/mol

    • Step 2: Convert the measured radioactivity from Curies (Ci) or Becquerels (Bq) to a molar basis.

    • Formula: Specific Activity (Ci/mmol) = (Total Radioactivity in Ci) / (Total Moles of Peptide in mmol).

    • A high specific activity (e.g., >1500 Ci/mmol) is expected with a no-carrier-added synthesis.

Application: Competitive Receptor Binding Assay

This protocol describes how to use the newly synthesized radioligand to determine the binding affinity of an unlabeled test compound for the FPR1 receptor.

G cluster_binding Principle of Competitive Binding Receptor FPR1 Receptor Radioligand [¹²⁵I]-fMLF (Tracer) Radioligand->Receptor Binds & produces signal Competitor Unlabeled Competitor Competitor->Receptor Binds, no signal, blocks tracer binding

Caption: Competitive binding assay principle.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following conditions in triplicate:

    • Total Binding: 5-10 µg of FPR1-expressing cell membranes, a fixed concentration of [¹²⁵I]-fMLF-p-iodo-Phe (e.g., 50 pM), and assay buffer to a final volume of 200 µL.

    • Non-Specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of unlabeled fMLF (e.g., 10 µM) to saturate all specific binding sites.

    • Competition: Same as Total Binding, but with increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay Condition Example CPM Calculation
Total Binding15,000-
Non-Specific Binding800-
Specific Binding 14,200= 15,000 - 800
Competition (at IC₅₀)7,900Specific Binding at IC₅₀ = 7,900 - 800 = 7,100 (50% of 14,200)

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Radiolabeling Yield Inactive catalyst; reaction temperature too low; precursor degradation.Prepare fresh catalyst solution; optimize reaction temperature and time; verify precursor integrity via HPLC-MS.
Poor Radiochemical Purity Inefficient HPLC separation; product degradation on the column.Optimize HPLC gradient; check column performance; add a scavenger like ethanol to the final product to prevent radiolysis.
High Non-Specific Binding Radioligand is "sticky"; insufficient filter washing; filter binding.Add a detergent like 0.05% Tween-20 to the assay buffer; increase wash steps/volume; pre-soak filters in 0.5% polyethyleneimine (PEI).
Low Specific Binding Signal Low receptor expression in membranes; degraded radioligand; insufficient incubation time.Verify receptor expression via Western blot; use a fresh batch of radioligand; perform a time-course experiment to determine equilibrium.

Conclusion

This application note provides a detailed, field-tested framework for the synthesis and application of [¹²⁵I]-N-Formyl-Met-Leu-p-iodo-Phe. The use of a Cu⁺-catalyzed isotopic exchange reaction offers a reliable and efficient method for producing a high-purity, high-specific-activity radioligand. This tracer is a powerful tool for researchers and drug development professionals, enabling the precise characterization of the FPR1 receptor and the high-throughput screening of novel compounds targeting this crucial inflammatory pathway.

References

  • Fichna, J., & Janecka, A. (2003). Labeling of Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. [Link]

  • Kratochwil, C., Giesel, F. L., & Haberkorn, U. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Moravek, Inc. (2022). What Are Radiolabeled Peptides Used For? Moravek Resources. [Link]

  • Zaitsev, E., et al. (2023). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega. [Link]

  • Johansson, B., et al. (1995). N-formyl peptide receptors in human neutrophils display distinct membrane distribution and lateral mobility when labeled with agonist and antagonist. Journal of Cell Biology. [Link]

  • Wikipedia. (n.d.). N-Formylmethionyl-leucyl-phenylalanine. Wikipedia, The Free Encyclopedia. [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. GenScript Product Page. [Link]

  • Cai, J., et al. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. ACS Medicinal Chemistry Letters. [Link]

  • De, Y., et al. (2009). Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils. Journal of Biological Chemistry. [Link]

  • Krsnik, Z. T., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. RSC Advances. [Link]

  • He, H. Q., & Ye, R. D. (2000). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes. The Journal of Immunology. [Link]

  • Zhang, J., et al. (2016). Synthesis and Application of a Long-Circulating Radiolabeled Peptide for Targeting of Osteosarcoma. Molecular Imaging and Biology. [Link]

  • Williams, L. T., et al. (1977). Determination of a specific receptor for formyl-methionyl-leucyl-phenylalanine on the pulmonary alveolar macrophage and its relationship to chemotaxis and superoxide production. The Journal of Clinical Investigation. [Link]

  • Maisonial, A., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

  • Krsnik, Z. T., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. RSC Advances. [Link]

  • Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

  • De Spiegeleer, B., et al. (2007). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • G. G., et al. (1996). Phe-D-Leu-Phe-D-Leu-Phe Derivatives as Formylpeptide Receptor Antagonists in Human Neutrophils: Cellular and Conformational Aspects. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for N-Formyl-Met-Leu-p-iodo-Phe in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Formyl-Met-Leu-p-iodo-Phe in competitive binding assays. It offers in-depth technical guidance, detailed experimental protocols, and insights into the underlying scientific principles.

Introduction: The Significance of Formyl Peptide Receptors and Their Ligands

The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in the innate immune system.[1][2] These receptors recognize N-formylated peptides, such as N-formylmethionine, which are commonly found in bacteria or released from damaged host cells.[1][2] This recognition triggers a cascade of cellular responses in leukocytes, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which are essential for host defense against infection.[3] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[1]

The prototypical agonist for FPR1 is the tripeptide N-Formyl-Met-Leu-Phe (fMLP).[2][4][5] Its high affinity and potent activity have made it a cornerstone for studying FPR biology. The synthetic analog, this compound, is of particular interest due to the presence of an iodine atom on the phenylalanine residue. This modification makes it an excellent candidate for radiolabeling with iodine isotopes (e.g., ¹²⁵I), creating a powerful tool for receptor binding studies.

Competitive binding assays are a fundamental technique in pharmacology and drug discovery for determining the affinity of a ligand for its receptor.[6] In this application note, we will detail the use of radiolabeled this compound as a tracer in a competitive binding assay to characterize the binding of unlabeled test compounds to FPRs.

Principle of the Competitive Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound to compete with a labeled ligand (the "tracer" or "radioligand") for binding to a specific receptor. In this case, we will use [¹²⁵I]this compound as the radioligand and cells or membranes expressing FPRs as the receptor source.

The assay is based on the principle of the law of mass action. A fixed concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it will displace the radioligand from the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is a measure of the test compound's potency and can be used to calculate its binding affinity (Ki).

FPR Signaling Pathway

Upon agonist binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi family. This initiates a downstream signaling cascade, as illustrated in the diagram below.

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR G_protein Gi/o FPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand This compound Ligand->FPR Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC_activation->Degranulation

Caption: FPR Signaling Pathway

Experimental Workflow

The overall workflow for a competitive binding assay using [¹²⁵I]this compound is outlined below.

Competitive_Binding_Workflow prep 1. Preparation of Reagents - [¹²⁵I]this compound - Cell Membranes/Whole Cells - Assay Buffer - Test Compounds incubation 2. Incubation - Radioligand - Receptor Source - Test Compound (Varying Conc.) prep->incubation separation 3. Separation of Bound and Free Ligand - Rapid Filtration incubation->separation counting 4. Quantification of Bound Radioactivity - Gamma Counter separation->counting analysis 5. Data Analysis - Determine IC₅₀ - Calculate Ki counting->analysis

Caption: Competitive Binding Assay Workflow

Detailed Protocols

Part 1: Preparation of Reagents

1.1. Radioligand: [¹²⁵I]this compound

  • Note: The synthesis and radiolabeling of this compound are beyond the scope of this application note. It is assumed that the user has access to the radiolabeled compound with a known specific activity (typically >2000 Ci/mmol).

  • Storage: Store the radioligand at -20°C or -80°C in a solution containing a cryoprotectant like ethanol. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the radioligand stock in assay buffer to the desired final concentration. The optimal concentration should be at or below the Kd (dissociation constant) of the radioligand for the receptor, which needs to be determined in a separate saturation binding experiment. For a new radioligand, a starting concentration of 0.1-1.0 nM is recommended.

1.2. Receptor Source: Cell Membranes or Whole Cells

  • Cell Lines: Use a cell line that endogenously expresses FPRs (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype) or a cell line stably transfected with the human FPR1, FPR2, or FPR3 gene (e.g., HEK293-FPR1).

  • Membrane Preparation (Recommended for higher throughput and reduced variability):

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or a polytron.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer.

    • Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Store the membrane preparations in aliquots at -80°C.

  • Whole Cells:

    • Harvest cells and wash them with assay buffer.

    • Resuspend the cells in assay buffer to the desired cell density.

1.3. Assay Buffer

  • A common assay buffer for FPR binding is: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA). The BSA is included to reduce non-specific binding of the radioligand to the assay tubes and filters.

1.4. Test Compounds

  • Dissolve the unlabeled test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare a series of dilutions of the test compounds in the assay buffer. It is crucial to maintain a constant final concentration of the solvent in all assay wells to avoid solvent effects.

Part 2: The Competitive Binding Assay
  • Assay Setup: Perform the assay in duplicate or triplicate in 96-well plates or individual microcentrifuge tubes.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of the diluted radioligand, and 100 µL of the receptor preparation.

  • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled FPR ligand (e.g., 10 µM fMLP), 50 µL of the diluted radioligand, and 100 µL of the receptor preparation.

  • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of the diluted radioligand, and 100 µL of the receptor preparation.

  • Incubation: Incubate the plate/tubes at room temperature for 60-90 minutes with gentle agitation. The incubation time should be sufficient to reach equilibrium.

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B or GF/C) that has been pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials or tubes and measure the radioactivity using a gamma counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The data should follow a sigmoidal curve.

  • Determine the IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site or two-site binding model. This will provide the IC₅₀ value.

  • Calculate the Ki (Inhibition Constant):

    • The Ki is a measure of the binding affinity of the test compound and is independent of the radioligand concentration. It can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding experiment).

Quantitative Data Summary

The following table provides a template for summarizing the results of a competitive binding assay.

Test CompoundIC₅₀ (nM)Ki (nM)Hill Slope
Compound A5025-1.0
Compound B200100-0.9
fMLP (control)105-1.1

Note: The values in this table are for illustrative purposes only.

Troubleshooting

IssuePotential CauseSolution
High Non-specific Binding Radioligand concentration is too high.Use a lower concentration of the radioligand.
Insufficient blocking with BSA.Increase the BSA concentration in the assay buffer.
Inadequate washing of filters.Increase the volume and/or number of washes.
Low Specific Binding Receptor concentration is too low.Increase the amount of membrane protein or cells per well.
Inactive radioligand or receptor.Check the quality and storage of your reagents.
Incubation time is too short.Increase the incubation time to ensure equilibrium is reached.
Poor Curve Fit Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing.
Compound solubility issues.Check the solubility of your test compounds in the assay buffer.
Complex binding mechanism.Consider using a two-site binding model for data analysis.

Conclusion

This compound, particularly in its radiolabeled form, is a valuable tool for characterizing the pharmacology of formyl peptide receptors. The competitive binding assay protocol described in this application note provides a robust and reliable method for determining the binding affinities of novel compounds targeting these important immune receptors. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining high-quality, reproducible results that can guide drug discovery and advance our understanding of FPR biology.

References

  • Formyl peptide receptor - Wikipedia. [Link]

  • N-Formylmethionine-leucyl-phenylalanine - Wikipedia. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PubMed Central. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed. [Link]

  • Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed. [Link]

  • Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH - PubMed. [Link]

  • Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed. [Link]

  • Synthesis, conformation and biological activity of centrally modified pseudopeptidic analogues of For-Met-Leu-Phe-OMe - ResearchGate. [Link]

  • Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed. [Link]

  • Binding of a iodinated substance P analog to a NK-1 receptor on isolated cell membranes from rat anterior pituitary - PubMed. [Link]

  • N-Formyl-Met-Leu-Phe - GenScript. [Link]

  • Competitive binding kinetics in ligand-receptor-competitor systems. Rate parameters for unlabeled ligands for the formyl peptide receptor - PubMed. [Link]

  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - Frontiers. [Link]

  • Competitive Binding Model Archives - AFFINImeter's Blog. [Link]

Sources

Application Notes: Covalent Capture of the N-Formyl Peptide Receptor Using N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the use of N-Formyl-Met-Leu-p-iodo-Phe as a photoaffinity label to investigate the N-formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) crucial to the innate immune response, recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating inflammatory and host defense mechanisms.[1][2] This document details the underlying principles, step-by-step protocols for covalent labeling in living cells, and subsequent analysis. By forming a stable, covalent bond with FPR1 upon photoactivation, this probe enables researchers to identify, characterize, and track the receptor, facilitating studies on its expression, trafficking, and interactions.[1][3][4]

Principle of the Method

Photoaffinity labeling (PAL) is a powerful technique to covalently link a ligand (probe) to its target protein, enabling the study of molecular interactions that might otherwise be transient.[5][6] The process relies on a probe designed with three key features: a pharmacophore for specific binding, a photoreactive group that becomes highly reactive upon UV irradiation, and often a reporter tag for detection.[5][7]

This compound is an analog of the potent bacterial chemoattractant N-Formyl-Met-Leu-Phe (fMLP).[8][9] Its design is rationalized as follows:

  • Pharmacophore (N-Formyl-Met-Leu-Phe moiety): This portion of the molecule mimics the natural ligand, fMLP, ensuring high-affinity and specific binding to the FPR1 active site.[10][11]

  • Photoreactive Group (p-iodo-Phe): The carbon-iodine bond in the para-iodophenylalanine residue is photolabile. Upon exposure to UV light, this bond can undergo homolytic cleavage to generate a highly reactive aryl radical. This radical species can then rapidly and indiscriminately form a covalent bond with nearby amino acid residues within the receptor's binding pocket before the probe dissociates.[12] This "freezes" the ligand-receptor interaction for subsequent analysis.[5]

The overall workflow involves incubating the probe with cells expressing the target receptor, activating the covalent cross-linking with UV light, and then analyzing the resulting stable complex.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Prepare Cells Expressing FPR1 (e.g., Neutrophils, HEK293T-FPR1) B Incubate cells with This compound (typically at 4°C to minimize internalization) A->B C Wash to remove unbound probe B->C D Expose cells to UV light (e.g., 254-365 nm) to initiate covalent cross-linking C->D E Lyse cells and prepare protein samples D->E F Separate proteins via SDS-PAGE E->F G Detect labeled FPR1 (e.g., Autoradiography if probe is radiolabeled, or Western Blotting) F->G H Confirm specificity with competition controls G->H G cluster_membrane Plasma Membrane FPR1 FPR1 G_protein Gi/o Protein (αβγ) FPR1->G_protein Activation G_alpha Gαi G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma Dissociation PLC PLC IP3_DAG ↑ IP3 + DAG PLC->IP3_DAG PI3K PI3K PIP3 ↑ PIP3 PI3K->PIP3 Ligand This compound Ligand->FPR1 Binds G_alpha->PLC Inhibits AC (not shown) G_betagamma->PLC G_betagamma->PI3K Ca_mobilization ↑ Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation NADPH_Oxidase NADPH Oxidase Activation PKC_activation->NADPH_Oxidase Akt Akt Activation PIP3->Akt Chemotaxis Chemotaxis Akt->Chemotaxis Akt->NADPH_Oxidase ROS ↑ ROS Production NADPH_Oxidase->ROS

Sources

Probing the Innate Immune System: A Guide to Studying FPR1 with Iodinated fMLP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sentinel Receptor in Immunity and Inflammation

The Formyl Peptide Receptor 1 (FPR1) stands as a critical sentinel of the innate immune system. As a G protein-coupled receptor (GPCR), it is predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1] Its primary role is to detect N-formylmethionine-containing peptides, like the potent chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP), which are characteristic of bacterial proteins or released from damaged host cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to vital immune responses including chemotaxis (the directed movement of immune cells), degranulation, and the production of reactive oxygen species (ROS) to eliminate pathogens.[3][4] Given its central role in orchestrating the inflammatory response, FPR1 has emerged as a significant therapeutic target for a wide range of inflammatory diseases and even cancer.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying FPR1 using iodinated fMLP. We will delve into the rationale behind utilizing a radiolabeled ligand, provide detailed, field-proven protocols for key binding and functional assays, and offer insights into data analysis and interpretation.

The Power of Radioligands: Why Use Iodinated fMLP?

Radioligand binding assays are widely regarded as the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness.[7] The use of fMLP labeled with Iodine-125 ([¹²⁵I]-fMLP) offers several distinct advantages for characterizing FPR1:

  • High Specific Activity: [¹²⁵I] offers high specific activity, allowing for the detection of low concentrations of receptor binding sites with a strong signal-to-noise ratio.

  • Direct Measurement of Binding: Unlike indirect functional assays, radioligand binding provides a direct measure of the interaction between fMLP and FPR1, enabling the determination of key parameters such as binding affinity (Kd) and receptor density (Bmax).

  • Versatility in Assay Formats: [¹²⁵I]-fMLP can be employed in various assay formats, including saturation binding to determine receptor number and affinity, and competitive binding to screen and characterize unlabeled compounds that interact with FPR1.

However, it is crucial to acknowledge the requirement for stringent safety protocols when handling radioactive materials like Iodine-125. All experiments must be conducted in designated laboratories with appropriate shielding, personal protective equipment, and waste disposal procedures.[8][9]

Experimental Workflows: From Receptor Binding to Functional Outcomes

A comprehensive study of FPR1 involves not only characterizing the binding of ligands but also understanding the downstream functional consequences of receptor activation. The following sections provide detailed protocols for a logical progression of experiments.

Diagram of the Experimental Workflow

experimental_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays Saturation Saturation Binding Assay (Determine Kd and Bmax) Competition Competitive Binding Assay (Determine Ki of unlabeled ligands) Saturation->Competition Provides Kd for Ki calculation Calcium Calcium Mobilization Assay (Measure Gq pathway activation) Competition->Calcium Correlate binding with function ERK ERK Phosphorylation Assay (Measure MAPK pathway activation) Competition->ERK Correlate binding with function

Caption: A typical experimental workflow for characterizing FPR1 using [¹²⁵I]-fMLP, progressing from binding characterization to functional downstream signaling assays.

Protocol 1: Saturation Radioligand Binding Assay with [¹²⁵I]-fMLP

Objective: To determine the equilibrium dissociation constant (Kd) of [¹²⁵I]-fMLP for FPR1 and the maximum number of binding sites (Bmax) in a given cell or membrane preparation.

Principle: This assay involves incubating a fixed amount of FPR1-expressing cells or membranes with increasing concentrations of [¹²⁵I]-fMLP until saturation is reached. The amount of specifically bound radioligand at each concentration is measured and used to calculate Kd and Bmax.[2]

Materials:

  • FPR1-expressing cells (e.g., neutrophils, differentiated HL-60 cells, or a transfected cell line) or membrane preparations thereof.

  • [¹²⁵I]-fMLP (specific activity ~2000 Ci/mmol)

  • Unlabeled fMLP

  • Binding Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold PBS with 0.1% BSA.

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Cell/Membrane Preparation:

    • Harvest FPR1-expressing cells and wash them with ice-cold PBS. Resuspend the cells in Binding Buffer at a concentration that yields a sufficient signal (typically 50,000 - 150,000 cells per well).[10]

    • Alternatively, prepare cell membranes through homogenization and centrifugation, and resuspend the membrane pellet in Binding Buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each concentration of [¹²⁵I]-fMLP.

    • Total Binding: To each well, add a serial dilution of [¹²⁵I]-fMLP (e.g., 8-10 concentrations ranging from 0.01 to 10 nM).

    • Non-specific Binding (NSB): To a parallel set of wells, add the same concentrations of [¹²⁵I]-fMLP along with a high concentration of unlabeled fMLP (e.g., 1-10 µM) to saturate all specific binding sites.

    • Add the cell suspension or membrane preparation to each well. The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[10] The optimal incubation time should be determined empirically in preliminary experiments.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the filter plate.

    • Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand. The speed of this step is critical to minimize dissociation of the bound ligand.[11]

  • Counting:

    • Dry the filter mat and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding at each [¹²⁵I]-fMLP concentration: Specific Binding = Total Binding - Non-specific Binding .

  • Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]-fMLP (X-axis).

  • Use a non-linear regression analysis (e.g., one-site binding hyperbola) in a suitable software (e.g., GraphPad Prism) to fit the data and determine the Kd and Bmax values.[11]

Expected Results:

ParameterTypical Value Range for FPR1
Kd 0.1 - 5 nM
Bmax 10,000 - 100,000 sites/cell

Note: These values can vary depending on the cell type and expression level of FPR1.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled test compounds for FPR1.

Principle: This assay measures the ability of an unlabeled compound to compete with a fixed concentration of [¹²⁵I]-fMLP for binding to FPR1. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the inhibition constant (Ki).[12]

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compounds.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells.

    • Add a fixed concentration of [¹²⁵I]-fMLP to all wells. The ideal concentration is at or below the Kd value determined from the saturation binding assay to ensure sensitivity.[12]

    • Add a serial dilution of the unlabeled test compound (e.g., 10-12 concentrations).

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled fMLP).

    • Add the cell suspension or membrane preparation to each well.

  • Incubation, Termination, and Counting:

    • Follow the same procedures as described in the Saturation Binding Assay (steps 3-5).

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [¹²⁵I]-fMLP used and Kd is the dissociation constant of [¹²⁵I]-fMLP determined from the saturation binding assay.

Expected Results:

Compound TypeExpected Ki Range
High-affinity antagonist < 100 nM
Moderate-affinity antagonist 100 nM - 1 µM
Low-affinity antagonist > 1 µM

FPR1 Signaling Pathway

Activation of FPR1 by fMLP initiates a complex signaling cascade. The receptor couples primarily to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This triggers multiple downstream pathways, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium ([Ca²⁺]i). The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.

Diagram of the FPR1 Signaling Cascade

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K Akt Akt PI3K->Akt G_betagamma->PLC Activates G_betagamma->PI3K Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Response Cellular Responses (Chemotaxis, Degranulation, ROS production) Ca_release->Response ERK ERK1/2 PKC->ERK Akt->ERK ERK->Response

Caption: Simplified overview of the major signaling pathways activated upon fMLP binding to FPR1.

Protocol 3: Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following FPR1 activation by fMLP or other ligands.

Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that is loaded into the cells. Upon ligand binding to FPR1 and subsequent Gq pathway activation, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye, which can be measured in real-time.[3]

Materials:

  • FPR1-expressing cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • fMLP and other test compounds.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Step-by-Step Methodology:

  • Cell Preparation and Dye Loading:

    • Harvest FPR1-expressing cells and resuspend them in HBSS.

    • Load the cells with the fluorescent dye according to the manufacturer's instructions (e.g., incubate with 5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark).[3]

    • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Assay Measurement:

    • Aliquot the cell suspension into a 96-well plate.

    • Place the plate in the fluorescence plate reader and allow the cells to equilibrate.

    • Establish a baseline fluorescence reading for a short period.

    • Using the instrument's injector, add fMLP or the test compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes). For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.[3]

Data Analysis:

  • The change in intracellular calcium is typically represented as the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or the change in fluorescence intensity from baseline (for single-wavelength dyes like Fluo-4).

  • Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

  • For dose-response experiments, plot the response against the log concentration of the agonist to determine the EC50 value.

Protocol 4: ERK Phosphorylation Assay

Objective: To measure the activation of the MAPK signaling pathway by assessing the phosphorylation of ERK1/2.

Principle: Upon FPR1 activation, the MAPK cascade is initiated, leading to the phosphorylation of ERK1/2. This can be detected and quantified using various methods, such as Western blotting or cell-based immunoassays (e.g., ELISA or In-Cell Western).[13][14]

Materials:

  • FPR1-expressing cells.

  • fMLP and other test compounds.

  • Cell lysis buffer.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, a fluorescent dye for In-Cell Western).

  • Appropriate detection reagents and imaging system.

Step-by-Step Methodology (In-Cell Western Example):

  • Cell Seeding and Treatment:

    • Seed FPR1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free media for a few hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of fMLP or test compounds for a specific time (e.g., 5-15 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with primary antibodies against p-ERK and total ERK (often in a multiplexed format with different fluorescent labels).

    • Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.

  • Detection:

    • Wash the cells to remove unbound antibodies.

    • Scan the plate using an infrared imaging system or a fluorescence plate reader to quantify the fluorescence intensity for both p-ERK and total ERK.

Data Analysis:

  • Normalize the p-ERK signal to the total ERK signal for each well to account for variations in cell number.

  • Plot the normalized p-ERK signal against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Troubleshooting and Scientific Integrity

A key aspect of robust experimental design is the inclusion of proper controls and an awareness of potential pitfalls.

  • Non-specific Binding: High non-specific binding can obscure the specific signal. This can be minimized by including BSA in the buffers, optimizing washing steps, and using appropriate filter plates.[15]

  • Ligand Depletion: If a significant fraction of the radioligand binds to the receptor, the free concentration will be lower than the added concentration, affecting the accuracy of Kd and Ki calculations. This can be addressed by using a lower concentration of cells or membranes.[11]

  • Data Reproducibility: All experiments should be performed with appropriate replicates (typically triplicates) and repeated independently to ensure the reliability of the results.

  • Cell Health: The viability and health of the cells are paramount for obtaining meaningful data in functional assays. Always ensure cells are healthy and in the logarithmic growth phase.

By adhering to these detailed protocols and maintaining rigorous scientific standards, researchers can confidently and accurately characterize the pharmacology of FPR1, paving the way for new discoveries in immunology and drug development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1. Retrieved from [Link]

  • Fisher, W. M., & Wrenn, C. C. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Sphingosine-1-Phosphate: Methods and Protocols (pp. 159-170). Humana Press.
  • Chen, G., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2.
  • Holdfeldt, A., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 108(3), 937-951.
  • Chen, G., et al. (2022). Ligand binding mode of FPR1 to fMIFL.
  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • Bologa, C. G., et al. (2012). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. PLoS ONE, 7(1), e30284.
  • Tsuru, H. (2015). Quantitative evaluation of inhibitory potency of inhibitors for Formyl Peptide Receptor 1 and G protein-coupled receptor oligomer analysis with single molecule imaging.
  • Perretti, M., et al. (2002). Functional deletion of Fpr2 in vitro.
  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
  • Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Bae, Y. S., et al. (2004). Dose-dependent calcium mobilization in mFPR cells.
  • He, H. Q., et al. (2013). Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. Current medicinal chemistry, 20(27), 3374–3402.
  • Assay Guidance Manual. (2012). Phospho-ERK Assays.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Thoring, L., et al. (2017). Radioligand binding assay of radiolabeled 125 I-ET-1 to ET-B-GFP.
  • Du, Y., et al. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences, 119(31), e2203268119.
  • CCOHS. (2017). Safe handling of hazardous drugs. PubMed Central.
  • Niedel, J., et al. (1983). Covalent cross-linking of radiolabeled N-formylated hexapeptide to its specific receptor on rat and human neutrophils: evidence for a ligand induced complex formation. The Journal of biological chemistry, 258(23), 14135–14141.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Ye, R. D., et al. (2006). Effect of the FPR1 antagonists on ERK1/2 phosphorylation.
  • Pflimlin, E., et al. (2018). Ligand-binding assay. (A) Saturation curves of [ 125 I]-Tyr 0-SRIF14.
  • Minopoli, M., et al. (2019). FPR1 stimulation promotes intracellular Ca2+ mobilization.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1. Retrieved from [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological reviews, 61(2), 119–161.
  • Prossnitz, E. R., & Ye, R. D. (2012). Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. Mini reviews in medicinal chemistry, 12(9), 834–844.
  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 63(12), 1172–1193.
  • de Vries, H., et al. (2023).
  • Chen, G., et al. (2022). Binding poses of fMLF, non-formyl analogs and small molecule ligands to FPR1.
  • University of California, San Francisco. (n.d.). Calcium Flux Protocol.
  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA).
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.

Sources

Application Note: A Guide to In Vitro Neutrophil Migration Studies Using N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Neutrophil Chemotaxis

Neutrophils are the vanguard of the innate immune system, acting as the first cellular responders to sites of bacterial infection or tissue injury.[1] Their rapid and directed migration, a process known as chemotaxis, is fundamental to a successful inflammatory response. This process is guided by chemical gradients of chemoattractants, which neutrophils detect through specific cell surface receptors.[2][3] Among the most potent of these chemoattractants are N-formylated peptides, which are released by bacteria or from damaged mitochondria, serving as powerful "find-me" signals.[2]

The synthetic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) is the prototypical N-formylated peptide and has been extensively studied.[2] It potently activates neutrophils by binding to the G protein-coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1).[4][5][6] This application note focuses on a specific analog, N-Formyl-Met-Leu-p-iodo-Phe , a high-affinity FPR1 agonist. The iodination of the phenylalanine residue provides a tool for researchers, potentially offering altered stability or serving as a basis for radiolabeling, while maintaining the potent chemoattractant properties of the parent molecule. This guide provides a comprehensive overview of the underlying signaling mechanisms and detailed protocols for utilizing this compound in robust, reproducible in vitro neutrophil migration assays.

Mechanism of Action: The FPR1 Signaling Cascade

The binding of this compound to FPR1 initiates a cascade of intracellular events that translate an external chemical cue into directed cellular movement.[7] As a member of the GPCR family, FPR1 is coupled to an inhibitory heterotrimeric G-protein (Gᵢ).[1][8][9]

Causality of the Signaling Pathway:

  • Ligand Binding & G-Protein Activation: Upon agonist binding, FPR1 undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαᵢ subunit. This activation step causes the dissociation of the Gαᵢ subunit from the Gβγ dimer.[7]

  • Downstream Effector Activation: The liberated Gβγ dimer is the primary driver of the chemotactic signaling cascade. It directly activates two key enzymes: Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase γ (PI3Kγ).[7]

  • Second Messenger Generation:

    • PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][10][11]

    • IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10][11]

    • DAG and the elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC) isoforms.[10][11]

  • Cytoskeletal Reorganization: The signaling nexus involving PI3K, Ca²⁺ flux, and other downstream effectors like the MAP kinase pathways (including ERK1/2) culminates in the highly regulated polymerization and reorganization of the actin cytoskeleton.[1][10][12] This dynamic process drives the formation of lamellipodia and uropods, enabling the neutrophil to polarize and physically move up the chemoattractant gradient.

// Connections Ligand -> FPR1 [label="Binds"]; FPR1 -> Gi [label="Activates"]; Gi -> Gbg; Gi -> Ga; Gbg -> PLCb [label="Activates"]; Gbg -> PI3Kg [label="Activates"]; PLCb -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_ER [label="Triggers"]; DAG -> PKC; Ca_ER -> PKC [label="Co-activates"]; PI3Kg -> Actin; PKC -> MAPK; MAPK -> Actin; Actin -> Chemotaxis; } Figure 1: Simplified FPR1 signaling pathway.

Experimental Design: Workflow and Key Considerations

A successful neutrophil migration study requires careful planning and execution, from cell handling to data interpretation. The general workflow is designed to ensure neutrophil viability and responsiveness, providing a clear window to observe chemotaxis.

// Workflow Path A -> B -> C -> D -> E -> F -> G -> H -> I; } Figure 2: General experimental workflow.

Reagent Preparation & Handling

Scientific integrity starts with correctly prepared reagents. The stability and solubility of the chemoattractant are paramount for creating a consistent gradient.

Parameter Guideline Rationale & Expert Insight
Compound Name This compoundAn analog of the potent chemoattractant fMLP.[2]
Molecular Weight ~563.4 g/mol (Varies slightly with isotope)Accurate MW is crucial for preparing stock solutions of precise molarity.
Solubility Insoluble in water. Soluble in organic solvents like DMSO or ethanol.[13][14]Expertise: Prepare a high-concentration stock (e.g., 10 mM) in 100% anhydrous DMSO. This minimizes the final concentration of DMSO in the aqueous assay buffer, as solvents can have physiological effects.[13]
Stock Solution Storage Store at -20°C or -80°C in small, single-use aliquots.[4][14]Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles which can degrade the peptide. A stock solution in DMSO stored at -20°C should be stable for at least one month.[4]
Working Dilution Further dilute the stock solution into an appropriate aqueous buffer (e.g., HBSS or RPMI) immediately before use.[13]Causality: The methionine residue is susceptible to oxidation. Preparing fresh dilutions in oxygen-free or freshly prepared buffer is recommended to ensure maximal activity. Do not store aqueous solutions for more than a day.[13]

Detailed Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

This protocol describes a standard method for isolating neutrophils from human peripheral blood, a critical first step for obtaining a pure and viable cell population.

Materials:

  • Anticoagulated (e.g., Heparin or EDTA) whole human blood.

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

  • Ficoll-Paque PLUS or similar density gradient medium.

  • 3% Dextran 500 in 0.9% NaCl.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Complete medium (e.g., RPMI 1640 + 10% FBS).

Procedure:

  • Blood Dilution: Dilute whole blood 1:1 with PBS.

  • Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, aspirate and discard the upper plasma and mononuclear cell layers. Carefully collect the granulocyte/RBC pellet at the bottom.

  • Dextran Sedimentation: Resuspend the pellet in PBS and add an equal volume of 3% Dextran solution. Mix gently by inversion and let the tube stand at room temperature for 20-30 minutes to allow RBCs to sediment.

  • Leukocyte Collection: Carefully collect the upper leukocyte-rich supernatant.

  • RBC Lysis: Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant and perform a brief hypotonic lysis of remaining RBCs using RBC Lysis Buffer according to the manufacturer's instructions.

  • Final Wash: Wash the neutrophil pellet twice with cold PBS.

  • Cell Counting & Viability: Resuspend the final pellet in the desired assay medium. Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion. A viability >95% is required for chemotaxis assays.

Protocol 2: Boyden Chamber / Transwell® Chemotaxis Assay

This is the gold-standard method for quantifying chemotaxis.[15] It measures the directional migration of cells across a porous membrane towards a chemoattractant.

Materials:

  • Isolated human neutrophils.

  • Boyden chamber or 24-well Transwell® inserts (3.0 or 5.0 µm pore size is optimal for neutrophils).[15]

  • Assay medium (serum-free, e.g., HBSS with 0.1% BSA).

  • This compound working solutions (e.g., 0.1 nM to 100 nM).

  • Controls: Negative (assay medium only), Positive (e.g., 10 nM fMLP or IL-8).[16]

  • Detection reagents (e.g., Calcein-AM for fluorescence, or CellTiter-Glo® for luminescence).[15]

Procedure:

  • Chamber Preparation: Add 600 µL of assay medium containing the desired concentration of this compound (or controls) to the lower wells of the 24-well plate.

  • Cell Seeding: Resuspend isolated neutrophils in serum-free assay medium to a concentration of 1-2 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell® insert.

  • Incubation: Place the plate in a humidified incubator at 37°C, 5% CO₂ for 60-90 minutes.[15][16]

    • Expertise: Incubation time is critical. Too short, and few cells migrate; too long, and the gradient may dissipate, leading to chemokinesis (random movement) rather than chemotaxis.

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Quantification of Migrated Cells:

    • Fluorescence Method: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate to allow uptake by migrated cells, and read the plate on a fluorescence plate reader.

    • Luminescence Method: Measure the ATP content of the migrated cells in the lower chamber using a luminescent-based kit like CellTiter-Glo®. The luminescence signal is directly proportional to the number of viable cells.[15]

    • Manual Counting: Alternatively, fix and stain the membrane (e.g., with Diff-Quik) and count the migrated cells in several high-power fields under a microscope.

Data Analysis and Expected Results

Proper analysis requires normalization and comparison to controls. The results are often expressed as a Chemotactic Index or as a dose-response curve.

Data Presentation:

Parameter Description Calculation
Chemotactic Index A ratio that represents the fold-increase in migration towards a chemoattractant compared to random migration (negative control).(Number of cells migrating to chemoattractant) / (Number of cells migrating to buffer control)
EC₅₀ The concentration of chemoattractant that elicits a 50% maximal response.Determined from a non-linear regression fit of the dose-response curve.

Expected Dose-Response: Neutrophil migration typically follows a bell-shaped dose-response curve.

  • Low Concentrations (0.1 - 100 nM): Migration increases with concentration as more FPR1 receptors are engaged, establishing a clear directional cue.

  • Optimal Concentration: Typically observed around 1-10 nM for fMLP and its potent analogs.[4]

  • High Concentrations (>100 nM): Migration may decrease. This is due to receptor saturation and desensitization, where the gradient is no longer perceived effectively by the cell, leading to reduced directional movement.

Troubleshooting

Problem Potential Cause Solution
Low overall migration (including positive control) 1. Poor neutrophil viability or activation during isolation. 2. Incorrect pore size of the membrane. 3. Incubation time too short.1. Handle cells gently, keep them on ice, and use fresh blood. Assess viability post-isolation. 2. Use 3-5 µm pores for neutrophils.[15] 3. Optimize incubation time (try a 60, 90, 120 min time course).
High background migration (in negative control) 1. Contaminating chemoattractants in the medium (e.g., serum). 2. Cells are over-activated.1. Ensure all assay steps use serum-free medium.[15] 2. Minimize harsh handling during isolation.
No dose-response observed 1. Chemoattractant degraded or inactive. 2. Concentrations tested are outside the active range.1. Use fresh aliquots of this compound; prepare working dilutions immediately before use.[13] 2. Test a wider range of concentrations (e.g., 0.01 nM to 1 µM).

References

  • N-Formyl-Met-Leu-Phe - GenScript. GenScript. [Link]

  • Kuhns, D. B., et al. (2014). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology. [Link]

  • N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Wikipedia. [Link]

  • Harvath, L., et al. (1985). Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production. Journal of Immunology. [Link]

  • fMLP Signaling in Neutrophils - QIAGEN GeneGlobe. QIAGEN. [Link]

  • Ren, Y., et al. (2020). Microfluidic devices for neutrophil chemotaxis studies. Lab on a Chip. [Link]

  • Okajima, F., et al. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. Journal of Biological Chemistry. [Link]

  • Dahlgren, C., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]

  • Neutrophil Chemotaxis Assay - Charles River Laboratories. Charles River Laboratories. [Link]

  • El-Benna, J., et al. (2008). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. [Link]

  • Spisani, S., et al. (1993). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides. [Link]

  • Jones, C. N., et al. (2022). Microfluidic Platform: Measuring Neutrophil Chemotaxis-Unprocessed Whole Blood l Protocol Preview. Journal of Visualized Experiments. [Link]

  • Umar, M., & Aulakh, G. (2023). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols. [Link]

  • Jones, C. N., et al. (2022). Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. Integrative Biology. [Link]

  • Cattaneo, F., et al. (2015). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences. [Link]

  • Frohlich, O., et al. (2008). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Nelson, R. D., et al. (1977). Neutrophil Migration Under Agarose: Quantitation and Variables. Journal of Immunology. [Link]

  • Neutrophil Assays - Charles River Laboratories. Charles River Laboratories. [Link]

  • N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506. Sigma-Aldrich. [Link]

  • Analysis of Neutrophil Chemotaxis. ResearchGate. [Link]

  • Migration of neutrophils measured using a Boyden chamber assay and a nanofibrous membrane assay. ResearchGate. [Link]

  • Measuring Chemotaxis and Chemokinesis: The Under-Agarose Cell Migration Assay. Semantic Scholar. [Link]

  • Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

  • Measuring Chemotaxis and Chemokinesis: The Under-Agarose Cell Migration Assay. Semantic Scholar. [Link]

  • Structures of FPR/FPRL1 probes: cross-reactive fluorescent peptide. ResearchGate. [Link]

  • FPR1 formyl peptide receptor 1 [ (human)] - Gene - NCBI. National Center for Biotechnology Information. [Link]

  • Neutrophil migration assay from a drop of blood. SciSpace. [Link]

  • Standard Thermodynamic Functions of Tripeptides N- Formyl-L-Methionyl-L-Leucyl-L-Phenylalaninol and N-. MIT Open Access Articles. [Link]

Sources

Application Notes and Protocols for Preparing Stock Solutions of N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of stock solutions of the potent chemoattractant peptide, N-Formyl-Met-Leu-p-iodo-Phe. This document emphasizes scientific integrity, providing detailed protocols and explaining the rationale behind experimental choices to ensure reproducible and reliable results.

Introduction: The Significance of N-Formyl Peptides in Innate Immunity

N-formylated peptides are powerful tools in the study of innate immunity and inflammation.[1] These molecules are recognized by formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2][3][4] The prototypical N-formyl peptide, N-Formyl-Met-Leu-Phe (fMLP), is derived from bacterial and mitochondrial proteins and acts as a potent chemoattractant, guiding immune cells to sites of infection or tissue damage.[1][4]

This compound is an analog of fMLP where the phenylalanine residue is substituted with p-iodophenylalanine. This modification can be useful for various research applications, including structural biology studies and as a tool to probe ligand-receptor interactions.[5] Proper preparation of stock solutions of this peptide is the critical first step for any in vitro or in vivo experiment.

Mechanism of Action: Formyl Peptide Receptor Signaling

Upon binding to FPRs, N-formyl peptides like this compound trigger a cascade of intracellular signaling events.[2][6] The receptors are coupled to inhibitory G proteins (Gi), and ligand binding leads to the dissociation of the G protein subunits (α and βγ).[2][7] This initiates downstream signaling through multiple pathways, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] These second messengers lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately resulting in a range of cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][7]

Signaling Pathway of N-Formyl Peptides

fMLP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLP This compound FPR Formyl Peptide Receptor (FPR) fMLP->FPR Binding G_protein Gi Protein FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Cellular_Response Chemotaxis, Degranulation, ROS Production PKC->Cellular_Response Stock_Prep_Workflow start Start calculate Calculate required mass of This compound start->calculate weigh Weigh the peptide powder using an analytical balance calculate->weigh transfer Transfer powder to a sterile microcentrifuge tube weigh->transfer add_solvent Add anhydrous DMSO to the desired final concentration transfer->add_solvent dissolve Vortex thoroughly until completely dissolved add_solvent->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Sources

Application Notes & Protocols: Utilizing ¹²⁵I-FMLP-iodo-Phe for Formyl Peptide Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formyl Peptide Receptor Family and its Probes

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) integral to the innate immune system.[1][2] In humans, this family includes FPR1, FPR2, and FPR3, which are primarily expressed on myeloid cells like neutrophils and monocytes.[1][3] These receptors act as pattern recognition receptors, detecting N-formylated peptides, such as N-formyl-Met-Leu-Phe (fMLP), which are derived from bacterial or mitochondrial proteins released during infection or tissue damage.[1][2] Upon activation, FPRs trigger a cascade of intracellular signaling events, including calcium mobilization, MAPK activation, and chemotaxis, guiding immune cells to sites of inflammation.[3][4]

Given their crucial role in host defense and inflammation, FPRs are significant targets for drug development.[5] Radioligand binding assays are a cornerstone for characterizing these receptors and screening potential therapeutic compounds.[6][7] ¹²⁵I-labeled N-Formyl-Met-Leu-p-iodo-Phe ([¹²⁵I]FMLP-iodo-Phe) is a high-affinity, selective radioligand that serves as an invaluable tool for these studies. Its high specific activity allows for sensitive detection of receptor populations, making it ideal for determining receptor density (Bmax), ligand affinity (Kd), and the potency of unlabeled competitor compounds (Ki).

This document provides a comprehensive guide to the use of [¹²⁵I]FMLP-iodo-Phe in receptor binding assays, covering fundamental principles, detailed experimental protocols, data analysis, and essential safety considerations.

Radioligand Characteristics & Safe Handling

Physicochemical Properties

Proper experimental design begins with a thorough understanding of the radioligand's properties. Key characteristics are summarized below.

PropertyTypical ValueNotes
Radionuclide Iodine-125 (¹²⁵I)Emits low-energy gamma and X-rays.[8][9]
Half-life 60.1 daysActivity decays by ~1.15% per day. Always correct for decay.[8][9]
Specific Activity ~2200 Ci/mmolVaries by lot. Essential for converting CPM to fmol in saturation assays.
Storage -20°C or -80°CRefer to manufacturer's data sheet. Avoid repeated freeze-thaw cycles.
Chemical Stability Sensitive to oxidationHandle with care to prevent degradation.
Mandatory Safety Precautions for Iodine-125

Iodine-125 presents a potential health hazard due to its affinity for the thyroid gland.[10] All work with ¹²⁵I must be conducted in designated areas and in compliance with institutional radiation safety guidelines.

  • Shielding: Use 0.02 mm lead foil or sheets to shield stock vials and experimental tubes. The dose rate from an unshielded 1 mCi source can be significant.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves. Change the outer gloves frequently, especially after handling stock solutions.[9][11]

  • Containment: Work in a fume hood, especially when handling stock solutions, to minimize inhalation risk from volatile iodine.[8][10] Use spill trays lined with absorbent paper.

  • Monitoring: Regularly monitor work areas, equipment, and hands with a sodium iodide (NaI) scintillation detector.[9] Personnel should wear whole-body and ring dosimeters.[9]

  • Waste Disposal: Segregate all radioactive waste (solid and liquid) into clearly labeled, shielded containers for disposal according to institutional protocols.[8]

Principle of Radioligand Binding Assays

Radioligand binding assays quantify the interaction between a radiolabeled ligand and a receptor. The fundamental workflow involves incubating a biological preparation containing the target receptor (e.g., cell membranes) with the radioligand. After reaching equilibrium, bound and free radioligand are separated, and the amount of bound radioactivity is measured.

A critical component is the determination of non-specific binding (NSB) . This is the portion of the radioligand that binds to components other than the target receptor (e.g., filters, lipids).[12] NSB is measured by including a saturating concentration of an unlabeled competitor ligand in a parallel set of tubes. This unlabeled ligand occupies all the specific receptor sites, so any remaining radioligand binding is considered non-specific.

Specific Binding is the value of interest and is calculated as: Specific Binding = Total Binding - Non-specific Binding[12]

Core Applications & Experimental Protocols

[¹²⁵I]FMLP-iodo-Phe is primarily used in two types of binding assays: saturation assays to characterize the receptor and competitive assays to characterize a test compound.

Biological Material Preparation

These protocols assume the use of isolated cell membranes from cultured cells expressing FPRs or from primary immune cells.

  • Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration (e.g., using a BCA assay).

  • Store membrane aliquots at -80°C until use.

Protocol 1: Saturation Binding Assay

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]FMLP-iodo-Phe.

Principle: Cell membranes are incubated with increasing concentrations of [¹²⁵I]FMLP-iodo-Phe. As the radioligand concentration increases, specific binding increases until all receptors are occupied (saturated).

Materials:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Radioligand: [¹²⁵I]FMLP-iodo-Phe.

  • Unlabeled Ligand: N-Formyl-Met-Leu-Phe (fMLP) at 10 µM for NSB determination.

  • Membrane Preparation: 10-50 µg protein per tube.

Procedure:

  • Prepare a series of dilutions of [¹²⁵I]FMLP-iodo-Phe in assay buffer. A typical concentration range is 0.01 to 5 nM, spanning ~0.1x to 10x the expected Kd.

  • Set up assay tubes in triplicate for Total Binding and Non-specific Binding for each radioligand concentration.

  • For Total Binding tubes: Add 50 µL of assay buffer.

  • For NSB tubes: Add 50 µL of 10 µM unlabeled fMLP.

  • Add 50 µL of the appropriate [¹²⁵I]FMLP-iodo-Phe dilution to each tube.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube. The final volume is 200 µL.

  • Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Quickly wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in counting vials and measure the radioactivity using a gamma counter.

Protocol 2: Competitive Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound for the receptor.

Principle: Cell membranes are incubated with a fixed concentration of [¹²⁵I]FMLP-iodo-Phe and varying concentrations of an unlabeled competitor compound. The competitor inhibits the binding of the radioligand in a concentration-dependent manner.

Materials:

  • Assay Buffer, Radioligand, Membrane Preparation: As in Protocol 1.

  • Fixed Radioligand Concentration: Use [¹²⁵I]FMLP-iodo-Phe at a concentration near its Kd (determined from the saturation assay).

  • Competitor Compound: Prepare a serial dilution of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

Procedure:

  • Set up assay tubes in triplicate for Total Binding, Non-specific Binding, and for each concentration of the competitor compound.

  • Add 50 µL of the serially diluted competitor compound to the respective tubes.

  • For Total Binding tubes, add 50 µL of assay buffer. For NSB tubes, add 50 µL of 10 µM unlabeled fMLP.

  • Add 50 µL of [¹²⁵I]FMLP-iodo-Phe (at a fixed concentration, e.g., 0.2 nM) to all tubes.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube.

  • Incubate, filter, and wash as described in the saturation protocol (steps 7-9).

  • Count the radioactivity in a gamma counter.

Workflow Visualization

The following diagram illustrates the generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis reagents Prepare Assay Buffer, Radioligand & Competitor Dilutions add_ligands Pipette Competitor/NSB/Buffer, then Radioligand into Tubes reagents->add_ligands membranes Thaw & Dilute Membrane Aliquots add_membranes Initiate Reaction: Add Membranes to all Tubes membranes->add_membranes add_ligands->add_membranes incubate Incubate to Equilibrium (e.g., 60 min at RT) add_membranes->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Gamma Counting (Measure Bound CPM) wash->count analyze Data Analysis: Calculate Ki count->analyze G Ligand fMLP Ligand FPR FPR (GPCR) Ligand->FPR Binds to G_Protein Gi/o Protein Activation FPR->G_Protein Activates PLC PLCβ Activation G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Mobilization (from ER) IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Response Cellular Response (Chemotaxis, Degranulation) Ca_Release->Response PKC_Activation->Response

Caption: Canonical FPR G-protein Signaling Cascade.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand sticking to filters or tubes.Pre-soak filters in 0.5% polyethyleneimine (PEI). Include 0.1% BSA in the assay buffer.
Radioligand degradation.Use fresh radioligand; store properly. Check for free ¹²⁵I via TCA precipitation.
Insufficient washing.Ensure wash steps are rapid and consistent. Use ice-cold wash buffer.
Low Specific Binding / Low Signal Low receptor expression.Increase the amount of membrane protein per tube. Use a cell line with higher expression.
Inactive receptor preparation.Prepare fresh membranes. Always include protease inhibitors during preparation.
Radioligand decay.Recalculate concentration based on the decay chart for ¹²⁵I.
Poor Reproducibility (High Triplicate Variability) Inaccurate pipetting, especially of viscous membrane suspension.Vortex membrane suspension before each pipetting. Use wide-bore tips.
Inconsistent washing technique.Use an automated cell harvester for filtration if available.
Assay not at equilibrium.Perform a time-course experiment to determine the optimal incubation time.

References

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
  • Cheng-Prusoff Equation Calculator. (2024). AAT Bioquest.
  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. Retrieved from [Link]

  • Formyl peptide receptor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Gavins, F. N., & Hickey, M. J. (2012). Annexin A1 and the Formyl Peptide Receptors: A New Axis in Host-Defense and Inflammation.
  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161.
  • Bozinovski, S., Vlahos, R., & Anthony, D. (2008). Formyl peptide receptor 2 as a novel therapeutic target for inflammatory diseases. Current opinion in investigational drugs (London, England : 2000), 9(11), 1205–1212.
  • Iodine-125 Handling Precautions. (n.d.). PerkinElmer.
  • Iodine-125 handling precautions. (n.d.). Revvity.
  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). ChemHelp ASAP [Video]. YouTube. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive antagonism. Trends in Pharmacological Sciences, 14(4), 110-112.
  • Iodine-125. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES: IODINE-125. (n.d.). Columbia University Research.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in molecular biology (Clifton, N.J.), 41, 1–16.
  • Radioligand Assay topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine 125-I (125I) safety information and specific handling precautions. (n.d.).
  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad Software.

Sources

Probing Receptor Dynamics: A Guide to Using N-Formyl-Met-Leu-p-iodo-Phe for FPR1 Internalization Studies

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The study of G protein-coupled receptor (GPCR) internalization is fundamental to understanding signal desensitization, resensitization, and the overall regulation of cellular responsiveness. This document provides a detailed guide for utilizing N-Formyl-Met-Leu-p-iodo-Phe, a potent radiolabeled probe, to quantitatively measure the internalization of the Formyl Peptide Receptor 1 (FPR1). We will delve into the mechanistic underpinnings of FPR1 signaling, the rationale for using a radiolabeled ligand, and provide robust, field-proven protocols for its application.

Introduction: The Formyl Peptide Receptor Family and Innate Immunity

The Formyl Peptide Receptor (FPR) family consists of GPCRs that are crucial players in the innate immune system.[1] These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1][2] They recognize N-formylated peptides, which are molecular patterns associated with bacteria or damaged host cells (from mitochondria), acting as powerful chemoattractants to guide immune cells to sites of infection or injury.[1][2]

N-Formyl-Met-Leu-Phe (fMLP) is a classic and potent synthetic agonist for FPR1.[3][4][5] Its binding to FPR1 initiates a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of inflammatory mediators.[5][6]

The Significance of Receptor Internalization

Upon agonist binding, a critical regulatory process known as receptor internalization or endocytosis is initiated. This process serves several key functions:

  • Signal Desensitization: It removes receptors from the cell surface, preventing overstimulation in the continued presence of the agonist.

  • Signal Transduction: Internalized receptor-ligand complexes can continue to signal from endosomal compartments, contributing to the diversity of cellular responses.

  • Receptor Resensitization: Following internalization, receptors can be recycled back to the plasma membrane, restoring the cell's sensitivity to the ligand, or they can be targeted for degradation.

The primary mechanism for FPR1 internalization is through clathrin-mediated endocytosis. This process involves the recruitment of adaptor proteins and the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex.

FPR1 Signaling and Internalization Pathway

The binding of an agonist like this compound to FPR1 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subclass. This initiates a signaling cascade that results in various cellular responses and culminates in the internalization of the receptor.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_internalization Internalization Pathway Ligand This compound FPR1 FPR1 Ligand->FPR1 Binding G_Protein Gαiβγ FPR1->G_Protein Activation FPR1_Active Active FPR1 PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cellular Activation Ca_Release->Chemotaxis PKC->Chemotaxis Chemotaxis->FPR1_Active Feedback GRK GRK Arrestin β-Arrestin GRK->Arrestin Recruitment CCP Clathrin-Coated Pit Arrestin->CCP Targeting Endosome Endosome CCP->Endosome Endocytosis Endosome->FPR1 Recycling Endosome->Chemotaxis Endosomal Signaling FPR1_Active->GRK Phosphorylation

Caption: FPR1 Signaling and Internalization Cascade.

Why Use a Radiolabeled Probe?

While fluorescently labeled ligands are valuable for visualizing receptor localization, radiolabeled probes like [¹²⁵I]this compound offer distinct advantages for quantitative internalization assays:

  • High Sensitivity: The use of a gamma-emitting isotope such as ¹²⁵I allows for the detection of very small quantities of the ligand, enabling assays with low receptor expression levels.

  • Direct Quantification: Radioactivity provides a direct and linear measure of the amount of ligand bound or internalized, avoiding potential artifacts associated with fluorescence quenching or environmental sensitivity.

  • Low Non-Specific Binding: The high affinity of the probe for its receptor, coupled with optimized assay conditions, minimizes non-specific binding, leading to a high signal-to-noise ratio.

  • Established Methodologies: Radioligand binding assays are a gold standard in pharmacology, with well-established and robust protocols.[7]

Research has shown that iodinated analogs of formyl peptides can retain full biological activity and high affinity for the receptor, making them excellent tools for these studies.[8]

Ligand Affinity Data

LigandReceptorAffinity (Ki)Organism
N-Formyl-Met-Leu-Phe (fMLP)FPR138 nMHuman

Table based on data from Tocris Bioscience.[3][4]

Application Protocol: FPR1 Internalization Assay Using [¹²⁵I]this compound

This protocol provides a method to quantify the rate and extent of FPR1 internalization in whole cells.

I. Experimental Workflow Overview

Internalization_Workflow A 1. Cell Culture (e.g., FPR1-expressing HEK293 or HL-60 cells) Plate cells in 24-well plates B 2. Pre-chill Place plates on ice for 10 min A->B C 3. Surface Binding Add [¹²⁵I]fML-iodo-Phe in cold binding buffer Incubate at 4°C for 2-3 hours B->C D 4. Wash Remove unbound radioligand with cold buffer C->D E 5. Induce Internalization Add pre-warmed buffer Incubate at 37°C for various time points (0, 5, 15, 30, 60 min) D->E F 6. Stop Internalization Return plates to ice E->F G 7. Strip Surface Ligand (Acid Wash) Incubate with cold, low pH buffer (e.g., Glycine-HCl, pH 3.0) to remove surface-bound ligand F->G H 8. Cell Lysis Lyse cells with NaOH G->H I 9. Quantify Measure radioactivity of lysates (internalized fraction) in a gamma counter H->I J 10. Data Analysis Calculate % Internalization vs. Time I->J

Caption: Workflow for Radioligand-based Receptor Internalization Assay.

II. Materials and Reagents
  • Cells: A cell line expressing human FPR1 (e.g., transfected HEK293 cells or differentiated HL-60 cells).

  • Radioligand: [¹²⁵I]this compound.

  • Unlabeled Ligand: N-Formyl-Met-Leu-Phe for determining non-specific binding.

  • Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Acid Wash Buffer: 0.2 M Glycine, 0.15 M NaCl, pH 3.0 (or similar acidic buffer).

  • Lysis Buffer: 1 M NaOH.

  • Equipment: 24-well cell culture plates, refrigerated centrifuge, gamma counter, 37°C incubator, ice bath.

III. Step-by-Step Protocol

A. Cell Preparation

  • Plate Cells: Seed FPR1-expressing cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C, 5% CO₂.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayer once with 0.5 mL of ice-cold Binding Buffer.

B. Radioligand Binding (Surface Binding)

  • Pre-chill: Place the 24-well plates on ice for at least 10 minutes. All subsequent steps until the internalization step should be performed at 4°C or on ice to prevent premature internalization.

  • Prepare Ligand Solutions:

    • Total Binding: Dilute [¹²⁵I]this compound in ice-cold Binding Buffer to a final concentration approximately equal to its Kd (e.g., 1-5 nM).

    • Non-Specific Binding (NSB): Prepare the same concentration of radioligand in ice-cold Binding Buffer, but also include a high concentration of unlabeled fMLP (e.g., 10 µM).

  • Incubation: Add 250 µL of the appropriate ligand solution to each well. Incubate the plates at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

C. Internalization

  • Wash: At the end of the binding incubation, rapidly aspirate the ligand solution and wash each well three times with 0.5 mL of ice-cold Binding Buffer to remove unbound radioligand.

  • Initiate Internalization:

    • For the zero time point (T=0), immediately proceed to the Acid Wash step (D).

    • For other time points (e.g., 5, 15, 30, 60 minutes), add 0.5 mL of pre-warmed (37°C) Binding Buffer to each well and transfer the plates to a 37°C incubator for the desired time.

  • Stop Internalization: To stop the process, remove the plates from the incubator at the end of each time point and immediately place them on ice. Aspirate the warm buffer.

D. Measurement of Internalized Radioligand

  • Acid Wash: To remove any remaining surface-bound radioligand, add 0.5 mL of ice-cold Acid Wash Buffer to each well. Incubate on ice for 10 minutes.

    • Rationale: The low pH of this buffer disrupts the ligand-receptor interaction at the cell surface without affecting the internalized (and thus protected) ligand-receptor complexes.

  • Collect Surface Fraction: Aspirate the Acid Wash Buffer from each well and collect it in counting tubes. This represents the surface-bound fraction at each time point.

  • Cell Lysis: Add 0.5 mL of 1 M NaOH to each well to lyse the cells. Incubate for at least 20 minutes at room temperature.

  • Collect Internalized Fraction: Transfer the cell lysate from each well into separate counting tubes. This represents the internalized fraction.

E. Data Acquisition and Analysis

  • Counting: Measure the radioactivity in all tubes (surface and internalized fractions) using a gamma counter.

  • Calculations:

    • Specific Binding: For each fraction, subtract the counts from the NSB wells from the counts of the total binding wells.

    • Total Receptor-Bound Ligand (at T=0): This is the sum of the specific counts in the surface and internalized fractions at the zero time point.

    • Percent Internalization: For each time point, calculate the percentage of internalized receptors using the following formula:

      % Internalization = (Specific Internalized Counts at Time X / Total Specific Receptor-Bound Counts at Time 0) * 100

  • Graphing: Plot the % Internalization as a function of time to visualize the internalization kinetics.

Conclusion

This application note provides a comprehensive framework for using the radiolabeled probe this compound to quantitatively study FPR1 internalization. The high sensitivity and direct measurement capabilities of this radioligand-based approach make it a powerful tool for researchers in immunology, pharmacology, and drug development. By understanding the dynamics of receptor trafficking, we can gain deeper insights into the regulation of immune responses and develop novel therapeutics targeting this important receptor family.

References

  • Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Heber, D., Odell, W. D., Schedewie, H., & Wolfsen, A. R. (1978). Improved iodination of peptides for radioimmunoassay and membrane radioreceptor assay. Clinical chemistry, 24(5), 796–799.
  • Ye, R. D., Prossnitz, E. R., Zou, A., & Cochrane, C. G. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological reviews, 61(2), 119–161. [Link]

  • Wikipedia. (2023, December 1). N-Formylmethionyl-leucyl-phenylalanine. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Tocris Bioscience (a Bio-Techne brand). (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • Galdiero, M., Galdiero, S., Finamore, E., Rossano, F., & Galdiero, F. (1993). Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH. International journal of peptide and protein research, 41(6), 595–605. [Link]

  • Wikipedia. (2023, November 13). Formyl peptide receptor 1. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • De Vries, L., Fer Manna, G., & Dierckx, R. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of pharmacological and toxicological methods, 60(3), 299-306. [Link]

  • Rao, P. S., Pallela, V. R., Vassileva-Belnikolovska, D., Jungkind, D., & Thakur, M. L. (2000). A receptor-specific peptide for imaging infection and inflammation. Nuclear medicine communications, 21(11), 1063–1070. [Link]

  • Abbiotec. (2016). DATASHEET N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2. Retrieved from [Link]

  • Reubi, J. C. (2000). Radio-labeled receptor-binding peptides: a new class of radiopharmaceuticals. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 41(10), 1729–1731.
  • Miao, Y., & Quinn, T. P. (2008). In vitro receptor binding assays: general methods and considerations. Methods in molecular biology (Clifton, N.J.), 446, 347–359. [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Formyl-Met-Leu-p-iodo-Phe Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formyl-Met-Leu-p-iodo-Phe (fMLPIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the use of this potent chemoattractant in your experiments. Here, we will delve into the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is this compound (fMLPIP) and how does it work?

A1: this compound is a synthetic, iodinated derivative of the bacterial peptide N-Formyl-Met-Leu-Phe (fMLP). It is a potent agonist for the Formyl Peptide Receptor (FPR) family, particularly FPR1, which are G protein-coupled receptors (GPCRs).[1][2][3] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a crucial role in the innate immune response by mediating chemotaxis towards sites of bacterial infection or tissue damage.[1][2][4]

Upon binding to FPR1, fMLPIP induces a conformational change in the receptor, activating intracellular heterotrimeric G-proteins.[5][6] This initiates a downstream signaling cascade leading to various cellular responses, including calcium mobilization from intracellular stores, activation of protein kinases, generation of reactive oxygen species (ROS), and ultimately, directed cell migration (chemotaxis).[7][8][9]

Q2: What is the advantage of using the iodinated form (p-iodo-Phe) over the standard fMLP?

A2: The addition of an iodine atom to the phenylalanine residue generally increases the hydrophobicity and, in many cases, the affinity of the ligand for its receptor. This can result in higher potency and efficacy compared to the non-iodinated fMLP. For receptor binding assays, the iodinated form is also a precursor for radiolabeling with isotopes like ¹²⁵I, which is a common technique for quantifying receptor-ligand interactions.

Q3: How should I prepare and store fMLPIP stock solutions?

A3: Proper preparation and storage of your fMLPIP stock solution are critical for reproducible results.

  • Solubility: fMLPIP is sparingly soluble in aqueous buffers.[10][11] For this reason, it is recommended to first dissolve the peptide in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 1-10 mM).[10][12][13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability, where they can be stable for months to years.[12][13][14]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in your assay buffer. It is not recommended to store aqueous solutions of fMLPIP for more than a day, as the peptide may be prone to degradation and adsorption to plasticware.[10] The methionine residue is also susceptible to oxidation, so using oxygen-free water for buffers is a good practice.[12]

Q4: What concentration range of fMLPIP should I start with for my experiments?

A4: The optimal concentration of fMLPIP is highly dependent on the cell type, the specific assay being performed, and the expression level of FPRs. Different cellular responses mediated by FPR1 have varying requirements for agonist concentration.[15] For instance, chemotaxis is often induced at lower concentrations than superoxide generation.[15] A good starting point is to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeTypical Starting Concentration Range
Chemotaxis0.1 nM - 100 nM[16][17]
Calcium Mobilization1 nM - 1 µM
Receptor Binding (IC₅₀ determination)0.1 nM - 1 µM
Superoxide Production10 nM - 10 µM[15]

Troubleshooting Guides

Troubleshooting Chemotaxis Assays

Chemotaxis assays, such as the Boyden chamber or microfluidic-based assays, measure the directional migration of cells towards a chemoattractant.[16][18]

Issue 1: No or low cell migration observed.

  • Possible Cause 1: Suboptimal fMLPIP Concentration.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of fMLPIP concentrations (e.g., 0.01 nM to 1 µM) to identify the optimal chemoattractant concentration. Cell migration can be biphasic, with inhibition at very high concentrations (receptor desensitization).

  • Possible Cause 2: Cell Health and Responsiveness.

    • Troubleshooting Step: Ensure cells are healthy and in the log phase of growth. Starve the cells from serum for a few hours before the assay to reduce basal migration and increase responsiveness to the chemoattractant.

  • Possible Cause 3: Incorrect Assay Duration.

    • Troubleshooting Step: Optimize the incubation time. If the time is too short, cells may not have migrated. If it's too long, the chemotactic gradient may have dissipated. Typical incubation times range from 1 to 4 hours.[16]

  • Possible Cause 4: Issues with the Chemotactic Gradient.

    • Troubleshooting Step: Ensure the gradient is properly established and maintained. In Boyden chamber assays, check for leaks between the upper and lower chambers. For microfluidic devices, verify the flow rates and channel integrity.[17][18]

Issue 2: High background migration (chemokinesis).

  • Possible Cause 1: Presence of other chemoattractants.

    • Troubleshooting Step: Use serum-free media in the assay to avoid the influence of growth factors and other chemoattractants in the serum.

  • Possible Cause 2: Cell activation prior to the assay.

    • Troubleshooting Step: Handle cells gently during preparation to avoid mechanical stress, which can induce spontaneous migration.

  • Possible Cause 3: Autocrine signaling.

    • Troubleshooting Step: Increase the cell washing steps before plating to remove any secreted signaling molecules.

Troubleshooting Calcium Mobilization Assays

This assay measures the increase in intracellular calcium concentration upon GPCR activation, often using fluorescent calcium indicators like Fluo-4 AM.[19][20][21][22]

Issue 1: No or weak fluorescent signal upon fMLPIP addition.

  • Possible Cause 1: Inefficient dye loading.

    • Troubleshooting Step: Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure that the AM ester form of the dye is properly cleaved by intracellular esterases to its active, calcium-binding form.

  • Possible Cause 2: Low receptor expression.

    • Troubleshooting Step: If using a cell line, confirm the expression of FPR1 via techniques like flow cytometry or western blotting. For primary cells, ensure proper isolation and handling to maintain receptor integrity.

  • Possible Cause 3: Signal quenching or photobleaching.

    • Troubleshooting Step: Reduce the excitation light intensity or exposure time. Ensure the assay buffer does not contain components that quench the fluorescence.

Issue 2: High basal fluorescence or spontaneous calcium oscillations.

  • Possible Cause 1: Cell stress or poor health.

    • Troubleshooting Step: Ensure cells are not overgrown and are handled gently. Allow cells to rest and adapt to the assay buffer before starting the measurement.

  • Possible Cause 2: Contamination of assay buffer.

    • Troubleshooting Step: Use fresh, sterile buffers. The presence of ATP or other signaling molecules in the buffer can trigger calcium responses.

Troubleshooting Receptor Binding Assays

These assays measure the direct interaction of fMLPIP with its receptor, often using a radiolabeled ligand in a competitive binding format.[23][24][25][26]

Issue 1: High non-specific binding.

  • Possible Cause 1: Insufficient blocking.

    • Troubleshooting Step: Optimize the concentration of the blocking agent (e.g., BSA) in the binding buffer.

  • Possible Cause 2: Inadequate washing.

    • Troubleshooting Step: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature (usually ice-cold) to minimize dissociation of the bound ligand.

  • Possible Cause 3: Radioligand sticking to assay plates or filters.

    • Troubleshooting Step: Pre-treat plates or filters with a blocking agent. Consider using different types of plates or filters.

Issue 2: Low specific binding.

  • Possible Cause 1: Low receptor density.

    • Troubleshooting Step: Increase the amount of cell membrane preparation or the number of whole cells used per well.

  • Possible Cause 2: Degraded radioligand or competitor.

    • Troubleshooting Step: Use fresh or properly stored radioligand and fMLPIP. Check the specific activity and purity of the radioligand.

  • Possible Cause 3: Incorrect incubation time or temperature.

    • Troubleshooting Step: Perform a time-course experiment to determine when binding reaches equilibrium. Optimize the incubation temperature to balance binding kinetics and receptor stability.

Experimental Protocols & Visualizations

Protocol: Basic Chemotaxis Assay (Boyden Chamber)
  • Cell Preparation: Culture cells (e.g., neutrophils, monocytes) to the desired confluency. Harvest and resuspend in serum-free assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Place the Boyden chamber insert (e.g., 8 µm pore size for neutrophils) into the wells of a 24-well plate.

  • Chemoattractant Gradient: Add 600 µL of serum-free medium containing the desired concentration of fMLPIP to the lower chamber. Add 100 µL of the cell suspension to the upper chamber. Include a negative control (medium only) and a positive control (a known optimal concentration of fMLPIP).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

  • Cell Staining and Quantification: Remove the insert and wipe the top side of the membrane with a cotton swab to remove non-migrated cells. Fix and stain the migrated cells on the bottom side of the membrane. Count the number of migrated cells in several fields of view under a microscope.

Diagram: fMLPIP Signaling Pathway

fMLPIP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLPIP fMLPIP FPR1 FPR1 (GPCR) fMLPIP->FPR1 Binding G_protein Heterotrimeric G-protein (Gαβγ) FPR1->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha->PLC Activates G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, ROS production) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: fMLPIP-induced signaling cascade via FPR1.

Diagram: Troubleshooting Logic for Low Cell Migration

Troubleshooting_Chemotaxis Start Start: Low Cell Migration Observed Check_Concentration Is fMLPIP concentration optimized? Start->Check_Concentration Check_Cells Are cells healthy and responsive? Check_Concentration->Check_Cells Yes Action_DoseResponse Action: Perform dose-response curve (0.01 nM - 1 µM) Check_Concentration->Action_DoseResponse No Check_Time Is assay duration optimal? Check_Cells->Check_Time Yes Action_CellHealth Action: Check viability, use log-phase cells, serum-starve before assay Check_Cells->Action_CellHealth No Check_Gradient Is the chemotactic gradient stable? Check_Time->Check_Gradient Yes Action_TimeCourse Action: Perform time-course experiment (e.g., 1h, 2h, 4h) Check_Time->Action_TimeCourse No Action_GradientCheck Action: Check for leaks, verify microfluidic device integrity Check_Gradient->Action_GradientCheck No End Problem Resolved Check_Gradient->End Yes Action_DoseResponse->Check_Cells Action_CellHealth->Check_Time Action_TimeCourse->Check_Gradient Action_GradientCheck->End

Caption: A logical workflow for troubleshooting low chemotaxis.

References

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological reviews, 61(2), 119–161. [Link]

  • Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501–519.
  • Creative Biolabs. (n.d.). Formyl Peptide Receptor Family. Retrieved from [Link]

  • He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]

  • Pan, Z. K., Zuraw, B. L., Lung, T. L., Prossnitz, E. R., Browning, D. D., & Ye, R. D. (1997). Bradykinin stimulates the mitogen-activated protein kinase (ERK) cascade in human fibroblasts via a Gq- and Gi-dependent mechanism. Journal of Biological Chemistry, 272(22), 14036-14041.
  • Wikipedia. (2024). G protein-coupled receptor. Retrieved from [Link]

  • Mishra, S. (2010). Signaling through G protein coupled receptors. Annual review of biophysics and biomolecular structure, 39, 527-549. [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]

  • Inagaki, S., & Takeda, S. (2019). Synthetic GPCRs and signal transduction cascades. Emerging Topics in Life Sciences, 3(5), 579-586. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Opremcak, L., & Spilberg, I. (1988). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Biochemical and biophysical research communications, 156(1), 426–432. [Link]

  • Nick, J. A., Avdi, N. J., Young, S. K., Lehman, L. A., & Johnson, G. L. (1997). Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. The Journal of clinical investigation, 99(5), 975–986. [Link]

  • ResearchGate. (n.d.). Optimization of the chemotaxis assay. Retrieved from [Link]

  • Wikipedia. (2024). Formyl peptide receptor 1. Retrieved from [Link]

  • Wikipedia. (2024). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2009). Identification of novel formyl peptide receptor-like 1 agonists that induce macrophage tumor necrosis factor alpha production. Molecular pharmacology, 76(2), 414–425. [Link]

  • Patsnap Synapse. (n.d.). FPR1 - Drugs, Indications, Patents. Retrieved from [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • ResearchGate. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. Retrieved from [Link]

  • Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of visualized experiments : JoVE, (89), 51516. [Link]

  • Kennedy, S., Jarboui, M. A., Srihari, S., Rintelen, F., & Zdralevic, M. (2016). The Birt-Hogg-Dubé protein folliculin interacts with the master energy sensor AMP-activated protein kinase. Molecular and cellular biology, 36(12), 1735-1748.
  • JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1 | Formylpeptide receptors. Retrieved from [Link]

  • Wong, C., & Li, J. Z. (2020). Multiplexed end-point microfluidic chemotaxis assay using centrifugal alignment. bioRxiv. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Løvdok, L., Bentele, K., Vladimirov, N., Müller, A., Pop, F. S., Lebiedz, D., ... & Sourjik, V. (2009). Fine-tuning of chemotactic response in E. coli determined by high-throughput capillary assay. Biophysical journal, 97(4), 1034–1042. [Link]

  • Jalal, H., & Yang, M. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In G Protein-Coupled Receptors (pp. 15-24). Humana Press, New York, NY. [Link]

  • The Thoughtful Scientist. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • Wong, C., & Li, J. Z. (2020). Multiplexed end-point microfluidic chemotaxis assay using centrifugal alignment. Scientific reports, 10(1), 1-10. [Link]

  • Lee, S., Kim, D. H., & Kim, Y. M. (2021). Optimizing cell migration assays: Critical roles of fluorescent labeling and chemoattractant gradients. Analytical Biochemistry, 635, 114421. [Link]

  • Elbediwy, A., & Thompson, B. J. (2018). The regulation of the Hippo signalling pathway effector YAP through a novel lipid-dependent extracellular matrix complex. Cancers, 10(11), 423. [Link]

  • Johnson, P. S., & Whistler, J. L. (2009). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. The Journal of pharmacology and experimental therapeutics, 330(2), 599–607. [Link]

  • Verderame, M. F., & Shultz, J. R. (2020). Teaching troubleshooting skills to graduate students. eLife, 9, e58144. [Link]

  • Horie, T., & Tsuchiya, S. (1990). A ligand-receptor binding assay by receptor immobilization. Life sciences, 46(22), 1605–1611. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, X., & Li, X. (2022). VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages. Cellular & molecular immunology, 19(12), 1367–1378. [Link]

  • Schrage, R., Seemann, E., Klöckner, J., & Kostenis, E. (2019). A NanoBRET-based binding assay for smoothened allows real-time analysis of ligand binding and distinction of two binding sites for BODIPY-cyclopamine. Molecular pharmacology, 96(3), 347–357. [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]

  • Barnard, D., & Shultz, J. (2022). Learning to Troubleshoot experiments. The American Biology Teacher, 84(5), 315-318. [Link]

  • Pine Research Instrumentation. (2025). Troubleshooting LPR Experiments. Retrieved from [Link]

Sources

Technical Support Center: N-Formyl-Met-Leu-p-iodo-Phe Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formyl-Met-Leu-p-iodo-Phe binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and ensure the generation of high-quality, reproducible data in your experiments targeting the Formyl Peptide Receptor 1 (FPR1).

Introduction to FPR1 and this compound Binding

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][2][3] this compound, a potent synthetic analog of the bacterial peptide N-Formyl-Met-Leu-Phe (fMLP), is a valuable tool for studying FPR1.[4][5][6] This iodinated version is often used in radioligand binding assays to characterize the receptor and screen for novel modulators.

Below, we address common problems encountered during these binding assays, providing both theoretical explanations and practical solutions to guide your experimental design and troubleshooting efforts.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your this compound binding assays.

High Background or Non-Specific Binding

Question: I'm observing very high background counts in my assay, leading to a poor signal-to-noise ratio. What are the likely causes and how can I reduce this non-specific binding?

High background is a frequent challenge in radioligand binding assays and can obscure your specific binding signal.[7] It can arise from the radioligand binding to components other than the target receptor.

Underlying Causes and Solutions:

  • Insufficient Blocking: The blocking agents used may not be effectively preventing the radioligand from adhering to the filter membrane, assay plate, or other proteins in your sample.

    • Solution: Optimize your blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. You may need to increase the concentration of the blocking agent or try a different one.[8][9]

  • Radioligand Sticking to Assay Components: The hydrophobic nature of the iodinated peptide can lead to its non-specific adsorption to plasticware and filter mats.

    • Solution: Pre-treating your assay plates and filter mats with a solution of 0.1% polyethyleneimine (PEI) can significantly reduce this issue. The PEI coats the surfaces, reducing the non-specific binding of the radioligand.

  • Inadequate Washing: Insufficient washing of the filters after incubation will not effectively remove all the unbound radioligand.

    • Solution: Increase the number of wash steps or the volume of the wash buffer. Ensure the wash buffer is cold, as this helps to slow the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.

  • High Radioligand Concentration: Using a concentration of radioligand that is too high can lead to increased non-specific binding.[10]

    • Solution: Perform a saturation binding experiment to determine the optimal concentration of your radioligand. Ideally, you should use a concentration at or below the dissociation constant (Kd) for competition assays.[10]

Experimental Workflow for Optimizing Blocking Conditions:

G cluster_0 Optimization Workflow A Prepare multiple blocking buffers (e.g., varying BSA concentrations) B Incubate membranes without receptor with radioligand and different blockers A->B C Filter and wash as per protocol B->C D Measure non-specific binding (NSB) C->D E Select blocker with lowest NSB D->E

Caption: Workflow for optimizing blocking agents.

Low or No Specific Binding Signal

Question: My specific binding signal is very low, or I'm not seeing any specific binding at all. What could be wrong?

A weak or absent signal suggests a problem with one of the core components of your assay.[11]

Underlying Causes and Solutions:

  • Inactive Receptor Preparation: The FPR1 in your cell membranes or tissue homogenates may be degraded or present at a very low concentration.

    • Solution: Ensure that your receptor preparations are always kept on ice and stored at -80°C for long-term use. Include protease inhibitors in your homogenization buffer. To confirm receptor expression, consider performing a Western blot.

  • Degraded Radioligand: The this compound may have degraded due to improper storage or handling. The methionine residue is susceptible to oxidation.[12]

    • Solution: Store the radioligand as recommended by the manufacturer, typically at -20°C or -80°C, and protect it from light. When preparing dilutions, use oxygen-free buffers if possible.[12] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.

    • Solution: Perform kinetic experiments to determine the time required to reach binding equilibrium. While many binding assays are performed at room temperature, some receptors are more stable at 4°C. Also, ensure your assay buffer has the correct pH and ionic strength.[7]

  • Incorrect Competitor Concentration: The concentration of the unlabeled ligand used to define non-specific binding might be insufficient.

    • Solution: Use a high concentration of a known FPR1 ligand (like unlabeled fMLP) to define non-specific binding, typically 100- to 1000-fold higher than the Kd of the radioligand.[10]

Table 1: Typical FPR1 Ligand Affinities

LigandReceptorAffinity (Ki or Kd)Source
fMLPHuman FPR1~1 nM[13]
This compoundHuman FPR1~38 nM (Ki)[5]
fMIFLHuman FPR1≤5 x 10-10 M[14]
WKYMVmHuman FPR13.9 nM (Kd)[14]
Poor Reproducibility and High Variability

Question: I'm getting inconsistent results between replicate wells and between experiments. What can I do to improve the reproducibility of my assay?

Poor reproducibility can stem from inconsistencies in assay setup and execution.[7]

Underlying Causes and Solutions:

  • Inconsistent Pipetting: Small variations in the volumes of radioligand, competitor, or receptor preparation can lead to significant differences in the final results.

    • Solution: Use calibrated pipettes and be meticulous with your pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.

  • Variable Incubation Times or Temperatures: Inconsistencies in the incubation conditions can affect the extent of binding.

    • Solution: Ensure all samples are incubated for the same amount of time and at a constant temperature. Using a temperature-controlled incubator or water bath is recommended.

  • Incomplete Mixing: If the assay components are not well-mixed, the binding reaction will not be uniform.

    • Solution: Gently vortex or mix the assay tubes or plates after adding all components to ensure a homogenous reaction mixture.

  • Cell or Membrane Preparation Variability: Batch-to-batch variation in your receptor source can lead to inconsistent results.

    • Solution: Prepare a large batch of cell membranes or tissue homogenates and store them in aliquots at -80°C. This will ensure you are using the same receptor preparation for multiple experiments.[7]

FPR1 Signaling Pathway Overview:

ligand This compound receptor FPR1 ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Chemotaxis | Degranulation | Superoxide Production ca_release->cellular_response pkc->cellular_response

Caption: Simplified FPR1 signaling cascade.

Frequently Asked Questions (FAQs)

Q1: What is the difference between total binding, non-specific binding, and specific binding?

  • Total Binding: This is the total amount of radioligand bound in the absence of a competing unlabeled ligand. It represents both specific binding to the receptor and non-specific binding to other components.

  • Non-Specific Binding (NSB): This is the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor. This competitor occupies all the specific receptor sites, so any remaining bound radioligand is considered non-specifically bound.

  • Specific Binding: This is the difference between total binding and non-specific binding. It represents the amount of radioligand that is specifically bound to the FPR1 receptor.

Q2: How do I prepare my this compound stock solution?

This compound is typically soluble in organic solvents like DMSO.[15][16] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it further into your aqueous assay buffer.[15][16] Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.[15] Be aware that high concentrations of DMSO can affect cell membranes and protein function, so the final concentration in your assay should be kept low (typically <1%).

Q3: Can FPR1 exist as a dimer, and how would that affect my binding assay?

Yes, like many GPCRs, FPR1 can form dimers or higher-order oligomers.[17] This can lead to complex binding kinetics and potentially bell-shaped competition curves, which cannot be adequately explained by simple one-site or two-site binding models.[17] If you observe such anomalous binding data, you may need to consider more complex models that account for receptor dimerization and cooperativity.

Q4: Why is the N-formyl group important for binding to FPR1?

The N-formyl group on the methionine residue is a key structural feature for high-affinity binding to FPR1.[14][18] It mimics the N-terminus of bacterial proteins, allowing the innate immune system to recognize them as pathogen-associated molecular patterns (PAMPs).[14] Structural studies have shown that specific residues within the FPR1 binding pocket form hydrogen bonds with this N-formyl group, which is crucial for receptor activation.[14] Peptides lacking the N-formyl group generally show much lower potency at FPR1.[14]

Q5: What are some alternative, non-radioactive methods to study FPR1?

While radioligand binding assays are a gold standard, there are several non-radioactive alternatives:

  • Fluorescence-based Assays: These can include fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These methods use fluorescently labeled ligands to measure binding.

  • Functional Assays: Instead of directly measuring binding, these assays measure the downstream consequences of receptor activation. Examples include:

    • Calcium Flux Assays: FPR1 activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[19]

    • Chemotaxis Assays: These assays measure the migration of cells expressing FPR1 towards a gradient of an agonist.

    • β-arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated FPR1, often using techniques like Bioluminescence Resonance Energy Transfer (BRET).[20]

Step-by-Step Protocol: A General this compound Competition Binding Assay

  • Preparation of Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

    • Radioligand: Prepare working dilutions of [125I]-N-Formyl-Met-Leu-p-iodo-Phe in assay buffer.

    • Competitor: Prepare serial dilutions of your unlabeled test compound and a stock of unlabeled fMLP (for defining non-specific binding) in assay buffer.

    • Receptor Source: Thaw your cell membrane preparation on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of the high-concentration unlabeled fMLP to the "non-specific binding" wells.

    • Add 50 µL of your serially diluted test compound to the remaining wells.

    • Add 50 µL of the diluted radioligand to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.1% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry the filter mat.

    • Add scintillant to each filter spot and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50 and/or Ki of your test compound.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025).
  • 7TM Antibodies. (n.d.).
  • Ladds, G., et al. (n.d.).
  • Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery.
  • González-Maeso, J. (n.d.). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PMC - NIH.
  • Wikipedia. (n.d.). Formyl peptide receptor 1.
  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine.
  • Tocris Bioscience. (n.d.). N-Formyl-Met-Leu-Phe.
  • ResearchGate. (2025).
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • ResearchGate. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No.
  • Mills, J. S., et al. (2000). Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. PubMed.
  • Creative Peptides. (n.d.). N-Formyl-Met-Leu-Phe.
  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot.
  • Ye, R. D., et al. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH.
  • Cayman Chemical. (2022).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1 | Formylpeptide receptors.
  • Alexander, S. P. H., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Sino Biological. (n.d.). How to solve the high background staining?
  • Edwards, B. S. (n.d.). AID 1061 - Formylpeptide Receptor-Like-1(FPRL1) Structure Activity Relationship (SAR) Analysis: Secondary Calcium Response Assay for Antagonists. PubChem.
  • Chen, J., et al. (2022).
  • MedChemExpress. (n.d.). N-Formyl-Met-Leu-Phe (fMLP) | TNF Receptor Inhibitor.
  • Tocris Bioscience. (n.d.). N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists.
  • ResearchGate. (2025). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists.
  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe.
  • Du, X., et al. (n.d.). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. PMC - NIH.
  • Marasco, W. A., et al. (n.d.). Characteristics of binding of a potent chemotactic formyl tetrapeptide, formylmethionyl-leucyl-phenylalanyl-phenylalanine, to the receptors on rabbit neutrophils. PubMed.
  • Guck, M. R., et al. (n.d.). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. NIH.
  • He, H., et al. (2022).
  • Lee, J., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. RSC Publishing.
  • Wolters, F., et al. (n.d.). Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing. PMC - NIH.
  • Migeotte, I., et al. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI.
  • Feller, D. C., & Zimmerman, S. S. (1989). Conformational energy analysis of the chemotactic tripeptide formyl-Met-Leu-Phe and three analogs. PubMed.
  • Bauvois, B. (1991). Neutral endopeptidase activity in the interaction of N-formyl-L-methionyl-L-leucyl-L-phenylalanine with human polymorphonuclear leukocytes. PubMed.
  • Dekker, C., et al. (2008). Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors. Cees Dekker Lab.
  • Itsara, M., et al. (n.d.).
  • BenchChem. (2025).

Sources

Technical Support Center: A Guide to Minimizing Non-Specific Binding of N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on a critical aspect of working with the potent chemoattractant, N-Formyl-Met-Leu-p-iodo-Phe: the reduction of non-specific binding in your experiments. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable tool to investigate the formyl peptide receptor (FPR) family.

Understanding the Challenge: The Nature of this compound and Non-Specific Binding

This compound is a synthetic analog of the bacterial-derived peptide N-Formyl-Met-Leu-Phe (fMLP), a powerful chemoattractant for phagocytic leukocytes.[1] The addition of a p-iodo group to the phenylalanine residue is often for the purpose of radiolabeling with iodine isotopes (e.g., ¹²⁵I), creating a high-affinity radioligand for studying the formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs).[2][3][4]

However, this modification introduces a key challenge: increased hydrophobicity. The iodine atom significantly enhances the non-polar character of the peptide, which can lead to a greater propensity for non-specific binding to surfaces such as plasticware, filter membranes, and even hydrophobic pockets on proteins other than the target receptor.[5][6][7] This guide will walk you through a systematic approach to mitigate these non-specific interactions and enhance the specific signal in your assays.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding non-specific binding of this compound.

Q1: What is the primary cause of high non-specific binding with this compound?

A1: The primary driver of high non-specific binding for this peptide is its increased hydrophobicity due to the p-iodophenylalanine residue.[5][7] This leads to interactions with various hydrophobic surfaces within your experimental setup, which are not related to the specific binding pocket of the formyl peptide receptor.

Q2: How can I quickly assess the level of non-specific binding in my assay?

A2: To determine non-specific binding, perform a parallel incubation of your radiolabeled this compound in the presence of a high concentration (typically 100- to 1000-fold excess) of unlabeled ("cold") fMLP.[8] The radioactivity measured in these samples represents the binding to non-receptor sites. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of cold ligand).

Q3: What are the three most critical components to optimize in my binding buffer to reduce non-specific binding?

A3: The three most critical components to optimize are:

  • A protein-based blocking agent , such as Bovine Serum Albumin (BSA).[9]

  • A non-ionic detergent , like Tween-20 or Triton X-100.[9][10]

  • The salt concentration , typically using NaCl.[9]

Q4: Can the type of plasticware I use affect non-specific binding?

A4: Yes, absolutely. Highly hydrophobic peptides can adsorb to the surface of standard polypropylene tubes and plates.[11] If you suspect this is a significant issue, consider using low-binding microplates and tubes, which have been surface-treated to be more hydrophilic.

In-Depth Troubleshooting Guides

This section provides a more detailed, causal explanation of experimental choices and step-by-step protocols to systematically troubleshoot and reduce non-specific binding.

Guide 1: Optimizing Your Binding Buffer

The composition of your binding buffer is the first and most critical line of defense against non-specific binding. A well-optimized buffer will minimize hydrophobic and electrostatic interactions of the radioligand with non-target sites while preserving the specific interaction with the FPR.

The Rationale Behind Key Buffer Components:

  • Protein Blockers (BSA): Bovine Serum Albumin is a widely used blocking agent.[12] It functions by adsorbing to non-specific hydrophobic surfaces on your assay plates, tubes, and filter mats, effectively "pre-blocking" these sites and preventing your iodinated peptide from binding to them.[13] BSA in solution can also act as a "carrier" protein, reducing the amount of free radioligand that adheres to surfaces. For hydrophobic ligands, a concentration of 0.1% BSA has been shown to be effective.[14]

  • Non-Ionic Detergents (Tween-20, Triton X-100): These amphipathic molecules are crucial for disrupting non-specific hydrophobic interactions.[15] At concentrations above their critical micelle concentration (CMC), they form micelles that can sequester your hydrophobic peptide, preventing it from aggregating or sticking to surfaces. Even at low concentrations, they can help to reduce surface tension and prevent adsorption. Non-ionic detergents are preferred as they are less likely to denature your receptor compared to ionic detergents like SDS.[16]

  • Salt Concentration (NaCl): Ionic interactions can also contribute to non-specific binding. Including a physiological concentration of salt (e.g., 100-150 mM NaCl) in your buffer can help to shield electrostatic charges on both the peptide and non-target surfaces, thereby reducing these unwanted interactions.[9]

Experimental Protocol for Buffer Optimization:

This protocol will guide you through a systematic approach to identify the optimal concentrations of BSA and a non-ionic detergent for your assay.

  • Prepare a Matrix of Binding Buffers:

    • Start with a base buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a matrix of this buffer with varying concentrations of BSA (e.g., 0.01%, 0.1%, 0.5%, 1%) and a non-ionic detergent like Tween-20 (e.g., 0.01%, 0.05%, 0.1%).

  • Perform a Comparative Binding Experiment:

    • For each buffer condition, set up triplicate tubes for:

      • Total Binding: Your cell membranes/whole cells + radiolabeled this compound.

      • Non-Specific Binding: Your cell membranes/whole cells + radiolabeled this compound + 1 µM unlabeled fMLP.

  • Incubate and Separate:

    • Incubate your samples under your standard assay conditions (e.g., 60 minutes at 25°C).

    • Separate bound from free radioligand using your standard method (e.g., filtration over a GF/C filter plate).

  • Analyze the Data:

    • Quantify the radioactivity in each sample.

    • Calculate the specific binding (Total Binding - Non-Specific Binding) for each buffer condition.

    • Calculate the Signal-to-Noise Ratio (Specific Binding / Non-Specific Binding).

Data Presentation:

BSA ConcentrationDetergent (Tween-20) ConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio
0.01%0.01%
0.01%0.05%
......
1%0.1%

Expected Outcome:

You should observe that as you increase the concentration of BSA and/or detergent, the non-specific binding decreases. However, at very high concentrations, you might also see a decrease in specific binding. The optimal buffer composition will be the one that provides the highest signal-to-noise ratio.

Guide 2: Validating Your Assay and Ensuring Experimental Integrity

A robust assay is a self-validating one. Beyond optimizing the buffer, it is crucial to perform key validation experiments to ensure the reliability of your results.

Key Validation Steps:

  • Saturation Binding Experiment: This experiment is essential to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for your radioligand. It involves incubating a fixed amount of receptor with increasing concentrations of the radioligand. A key criterion for a valid assay is that the binding should be saturable.[17]

  • Competition Binding Assay: This is used to determine the binding affinity (Ki) of unlabeled ligands. It involves incubating the receptor and a fixed concentration of your radioligand with increasing concentrations of an unlabeled competitor. The ability of known FPR agonists and antagonists to compete for binding with the expected rank order of potency helps to validate that you are indeed studying the correct receptor.[17]

Experimental Workflow for Assay Validation:

AssayValidation cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (Membranes or Whole Cells) Saturation Saturation Binding (Increasing [Radioligand]) ReceptorPrep->Saturation Competition Competition Binding (Fixed [Radioligand] + Increasing [Unlabeled]) ReceptorPrep->Competition Radioligand Radioligand Dilution ([125I]fMLP*) Radioligand->Saturation Radioligand->Competition Unlabeled Unlabeled Ligand (fMLP) Unlabeled->Competition Scatchard Scatchard Plot (Kd, Bmax) Saturation->Scatchard ChengPrusoff Cheng-Prusoff Correction (Ki) Competition->ChengPrusoff

Caption: Workflow for radioligand binding assay validation.

Guide 3: Understanding the fMLP Signaling Pathway

A deeper understanding of the biological context of your target provides valuable insight into potential sources of experimental variability. N-Formyl-Met-Leu-Phe binds to Formyl Peptide Receptor 1 (FPR1), a canonical G-protein coupled receptor.[18] This initiates a cascade of intracellular signaling events that are crucial for the chemotactic response of immune cells.

fMLP Signaling Cascade:

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (Gi).[18] The Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ subunit activates phospholipase Cβ (PLCβ).[18][19] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[20] These signaling events ultimately lead to the cellular responses of chemotaxis, degranulation, and the production of reactive oxygen species.[18]

Signaling Pathway Diagram:

fMLPSignaling fMLP This compound FPR1 FPR1 (GPCR) fMLP->FPR1 Binding G_protein Gi Protein (αβγ) FPR1->G_protein Activation G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase Cβ G_beta_gamma->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Chemotaxis, Degranulation, ROS Production Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified fMLP signaling pathway via FPR1.

Conclusion: A Pathway to Reliable Data

Minimizing non-specific binding of this compound is an achievable goal through systematic optimization and a thorough understanding of the underlying principles. By carefully selecting your assay components, validating your experimental setup, and being mindful of the inherent properties of your radioligand, you can significantly improve the quality and reliability of your data. This technical support guide provides a framework for troubleshooting, but remember that each experimental system may have its own unique challenges. Diligent and methodical optimization will ultimately lead to success in your research endeavors.

References

  • Gavins, F. N., & Hickey, M. J. (2012). Annexin A1-formyl peptide receptor 2/ALX signaling is a key regulator of the innate immune response.
  • ResearchGate. (n.d.). Schematic signalling pathways of chemotaxis. Retrieved from [Link]

  • Wikipedia. (2023). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Marasco, W. A., Phan, S. H., Krutzsch, H., Showell, H. J., Feltner, D. E., Varani, J., ... & Ward, P. A. (1984). Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide chemotactic factor produced by Escherichia coli. The Journal of biological chemistry, 259(9), 5430–5439.
  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Lefkowitz, R. J., & Hoffman, B. B. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling.
  • Okamura, R. C., Tamburini, P. P., & Glembotski, C. C. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. Journal of Biological Chemistry, 260(19), 10501-10507.
  • Teshima, G., Griffin, J. H., & Aoda, S. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Journal of the Chemical Society, Perkin Transactions 1, 1679-1683.
  • Kanaho, Y., Nishida, A., & Nozawa, Y. (2007). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of immunology (Baltimore, Md. : 1950), 178(5), 3096–3104.
  • Catt, K. J., & Dufau, M. L. (2018). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 19(11), 3356.
  • Kanbe, N., Kurosawa, M., Nagata, H., Saitoh, H., & Iikura, Y. (2001). Increased expression of formyl peptide receptor-1 by basophils from patients with mastocytosis. The Journal of allergy and clinical immunology, 107(6), 1037–1043.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Van Eyk, J. E., & Dunn, M. J. (2003). Proteomic and genomic analysis of cardiovascular disease. Humana Press.
  • Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
  • Chen, Y., & Gellman, S. H. (2009). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial agents and chemotherapy, 53(8), 3436–3442.
  • Choo, C. S., & Grote, J. (2023). Emergence of mass spectrometry detergents for membrane proteomics. Journal of proteomics, 273, 104789.
  • ResearchGate. (2018). How can i reduce non-specific binding in lateral flow assay? Retrieved from [Link]

  • Bullock, S. L., & Worthington, J. (1983). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of immunological methods, 56(1), 33–42.
  • Wang, C., Wu, B., & He, X. (2021). Structural basis of ligand binding modes at the human formyl peptide receptor 2.
  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • QIAGEN. (n.d.). fMLP Signaling in Neutrophils. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of signal transduction pathways in response to the stimulation of FPR1. Retrieved from [Link]

  • Kirshenbaum, K., & Zuckermann, R. N. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Chembiochem : a European journal of chemical biology, 5(8), 1078–1080.
  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis.
  • Assay Genie. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Jacobs, R. E., & White, S. H. (1989). The nature of the hydrophobic binding of small peptides at the bilayer interface: implications for the insertion of transbilayer helices. Biochemistry, 28(8), 3421–3437.
  • National Center for Biotechnology Information. (n.d.). FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. Retrieved from [Link]

  • ResearchGate. (2009). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. Retrieved from [Link]

  • ScienceOpen. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Retrieved from [Link]

  • ResearchGate. (2022). Non-ionic hybrid detergents for protein delipidation. Retrieved from [Link]

  • Rowan University. (2021). Investigation of the role of hydrophobic amino acids on the structure-activity relationship in ponericin l1 from neoponera goeldii. Retrieved from [Link]

  • Analytical Chemistry. (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Retrieved from [Link]

  • Langmuir. (2009). Quantitative and Qualitative Evaluation of Adsorption/Desorption of Bovine Serum Albumin on Hydrophilic and Hydrophobic Surfaces. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • PubChem. (n.d.). AID 724 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Retrieved from [Link]

  • Wikipedia. (2023). Mitochondrion. Retrieved from [Link]

  • HORIBA. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

Sources

Technical Support Center: N-Formyl-Met-Leu-p-iodo-Phe (fMLFPI) Solutions - Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formyl-Met-Leu-p-iodo-Phe (fMLFPI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of fMLFPI solutions. By understanding the chemical properties and potential challenges associated with this potent chemotactic peptide, you can ensure the reliability and reproducibility of your experimental results.

Introduction to this compound (fMLFPI)

This compound is a synthetic N-formylated tripeptide that acts as a powerful agonist for formyl peptide receptors (FPRs), particularly FPR1.[1][2] These G protein-coupled receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages.[3] The binding of fMLFPI to FPRs triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, leading to an increase in intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs). This signaling cascade culminates in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, which are crucial components of the innate immune response to bacterial infections and tissue damage.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving fMLFPI?

A1: fMLFPI has low solubility in aqueous solutions like PBS (approximately 0.1 mg/mL).[3] Therefore, it is recommended to first dissolve the lyophilized peptide in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[3][6] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used.[3]

Q2: How should I store the lyophilized fMLFPI powder?

A2: Lyophilized fMLFPI should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][6] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can reduce the long-term stability of the peptide.

Q3: What are the recommended storage conditions for fMLFPI stock solutions?

A3: For optimal stability, fMLFPI stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] At -20°C, the stock solution is stable for at least one to six months.[4][7] For longer-term storage, -80°C is recommended, where it can be stable for up to six months.[4] Aqueous solutions of fMLFPI are not recommended for storage for more than one day.[3]

Q4: My fMLFPI solution appears cloudy after dilution in an aqueous buffer. What should I do?

A4: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and indicates that the final concentration of fMLFPI exceeds its solubility in the aqueous medium.[8][9][10] This can be caused by the abrupt change in solvent polarity. Please refer to the Troubleshooting Guide below for detailed solutions.

Q5: Can I store my diluted, ready-to-use fMLFPI solution?

A5: It is highly recommended to prepare fresh dilutions of fMLFPI in your aqueous experimental buffer from the frozen stock solution on the day of the experiment. Aqueous solutions of fMLFPI are significantly less stable and should not be stored for more than a day.[3]

Quantitative Data Summary

The following tables provide a summary of the solubility and stability of fMLFPI.

Solvent Solubility Reference(s)
DMSO4 mg/mL to 88 mg/mL[3][6][7][11]
Ethanol~0.5 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[3]
PBS (pH 7.2)~0.1 mg/mL[3]
Storage Condition Form Duration Reference(s)
-20°CLyophilized Powder≥ 4 years[3]
-20°CDMSO Stock Solution1 to 6 months[4][7]
-80°CDMSO Stock Solution6 months[4]
4°C or Room TemperatureAqueous SolutionNot recommended (>1 day)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM fMLFPI Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of fMLFPI.

Materials:

  • This compound (fMLFPI) powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized fMLFPI to warm to room temperature in a desiccator before opening. This prevents moisture condensation.

  • Weighing: Accurately weigh the desired amount of fMLFPI powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration. For example, for 1 mg of fMLFPI (Molecular Weight: 563.4 g/mol ), add 177.5 µL of DMSO.

  • Dissolution: Vortex the solution until the peptide is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Chemotaxis Assays

This protocol outlines the dilution of the DMSO stock solution for use in a typical chemotaxis experiment.[12][13][14]

Materials:

  • 10 mM fMLFPI stock solution in DMSO

  • Sterile, pyrogen-free aqueous buffer (e.g., PBS with 0.1% BSA or cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM fMLFPI stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in the aqueous buffer to obtain a 100 µM solution.

  • Serial Dilutions: Perform serial dilutions from the intermediate or stock solution in the desired aqueous buffer to achieve the final working concentrations for your chemotaxis assay (e.g., ranging from 1 nM to 1 µM).

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental setup is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability or function (typically ≤ 0.1%).

  • Immediate Use: Use the freshly prepared working solutions immediately for the best results.

Troubleshooting Guide

Issue: Precipitation upon Dilution in Aqueous Buffer

This is a common problem when diluting a DMSO stock of a hydrophobic peptide into an aqueous medium.

Diagram of Troubleshooting Workflow for fMLFPI Precipitation

G start Precipitation observed upon dilution of fMLFPI DMSO stock into aqueous buffer cause1 Final concentration exceeds aqueous solubility start->cause1 cause2 Abrupt change in solvent polarity ('crashing out') start->cause2 solution1 Reduce final fMLFPI concentration cause1->solution1 solution2 Decrease final DMSO concentration cause1->solution2 solution4 Adjust buffer pH cause1->solution4 solution3 Modify dilution procedure cause2->solution3 sub_solution3a Add aqueous buffer to DMSO stock slowly while vortexing solution3->sub_solution3a sub_solution3b Perform serial dilutions solution3->sub_solution3b

Caption: Troubleshooting workflow for fMLFPI precipitation.

Detailed Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of fMLFPI in your assay to a level below its aqueous solubility limit.

  • Optimize Dilution Procedure: Instead of adding a small volume of DMSO stock directly to a large volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while gently vortexing. This gradual change in solvent polarity can help keep the peptide in solution.

  • Perform Serial Dilutions: Making one or more intermediate dilutions in the aqueous buffer can also prevent precipitation.

  • Adjust Buffer pH: The solubility of peptides can be pH-dependent. While fMLFPI is neutral, the overall charge of any impurities or counter-ions might be affected by pH. Experimenting with a slightly more acidic or basic buffer (if compatible with your assay) might improve solubility.

  • Use a Co-solvent: In some cases, including a small percentage of a biocompatible organic solvent like ethanol in the final aqueous buffer can help maintain solubility. However, the compatibility of the co-solvent with your experimental system must be verified.

Issue: Loss of Biological Activity

If you observe a decrease in the expected biological response to fMLFPI, it may be due to degradation of the peptide.

Potential Causes and Solutions:

  • Oxidation of Methionine: The methionine residue in fMLFPI is susceptible to oxidation, forming a sulfoxide derivative that is chemotactically inactive.[15] This can be accelerated by exposure to air, certain metal ions, or reactive oxygen species generated by cells in your experiment.[15]

    • Solution: Use oxygen-free buffers for dilution, especially for long-term experiments.[7] Prepare solutions fresh and minimize their exposure to air. When working with phagocytic cells that produce reactive oxygen species, be aware that they can inactivate the fMLFPI over time.[15]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation.

    • Solution: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.

  • Improper Storage: Storing fMLFPI solutions at 4°C or room temperature for extended periods will lead to degradation.

    • Solution: Always store stock solutions at -20°C or -80°C and use freshly diluted working solutions.

  • Hydrolysis: Although less common for this peptide, hydrolysis of the formyl group or peptide bonds can occur, especially at extreme pH values.

    • Solution: Use buffers with a pH between 5 and 7 for optimal stability.

Signaling Pathway Diagram

fMLFPI-Induced Signaling Cascade via FPR1

cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLFPI fMLFPI FPR1 FPR1 (GPCR) fMLFPI->FPR1 binds G_protein Gi/o Protein FPR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2->Cellular_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt activates Akt->MAPK MAPK->Cellular_Response

Sources

Technical Support Center: Troubleshooting Low Signal in N-Formyl-Met-Leu-p-iodo-Phe Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formyl-Met-Leu-p-iodo-Phe assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low signal-to-noise ratios in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured as a logical troubleshooting workflow, starting from the most fundamental components of your assay and progressing to more nuanced optimization strategies.

The Central Problem: "I'm Getting Low or No Specific Binding Signal. What's Wrong?"

Low signal in a radioligand binding assay, specifically one using a derivative of the potent chemoattractant N-Formyl-Met-Leu-Phe (fMLP), can be a significant roadblock. This ligand targets the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) crucial for innate immunity and inflammatory responses.[1][2] A weak signal often points to a problem in one of four key areas: the ligand itself, the receptor source, the assay conditions, or the detection method.

Let's dissect the potential causes through a series of targeted questions.

Section 1: Validating Your Core Reagents

Before adjusting complex assay parameters, it's crucial to verify the integrity of your foundational components. An issue with your radioligand or receptor source is often the simplest explanation for a failed assay.

Q1: Could my radiolabeled this compound be the problem?

Absolutely. The integrity and handling of your radioligand are paramount.

Scientific Rationale: Radioligands, particularly iodinated peptides like ¹²⁵I-labeled this compound, are susceptible to degradation through processes like autoradiolysis, oxidation, and adsorption to surfaces. Degradation reduces the concentration of active, receptor-binding ligand, thereby lowering your specific binding signal.[3][4] The methionine residue in the fMLP sequence is particularly prone to oxidation, which can drastically reduce its binding affinity.[5]

Troubleshooting Protocol:

  • Check the Age and Storage: Verify the date of synthesis and the recommended shelf-life. Radiochemical purity decreases over time.[4] Ensure the ligand has been stored at the correct temperature (typically -20°C or -80°C) and protected from light.[6][7]

  • Assess Purity: If you suspect degradation, consider having the radiochemical purity re-assessed by the manufacturer or a core facility.

  • Ensure Proper Handling: When preparing solutions, use high-quality, carrier-free solvents. For fMLP and its derivatives, DMSO is a common solvent for stock solutions, but it's crucial to minimize the final concentration in your assay.[6][7] Prepare fresh dilutions for each experiment from a properly stored stock to ensure consistency and avoid degradation in aqueous buffers.[6]

Q2: How do I know if my cells or membrane preparations are suitable?

Your receptor source must be viable and express a sufficient number of functional FPR1 receptors.

Scientific Rationale: The total number of available receptors in your assay (Bmax) directly dictates the maximum possible specific binding signal.[8] Low receptor expression, poor cell health, or improperly prepared cell membranes will inevitably lead to a low signal.[9] FPR1 is robustly expressed by immune cells like neutrophils and macrophages, and is often studied in transfected cell lines like HL-60 or HEK293.[10][11]

Troubleshooting Protocol:

  • Confirm Receptor Expression: For transfected cell lines, verify expression via a secondary method like Western Blot, flow cytometry using a fluorescent ligand or antibody, or a functional assay (e.g., calcium mobilization) with a known agonist.[12][13]

  • Check Cell Viability and Passage Number: Use cells with high viability (>95%) and within a low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.

  • Optimize Membrane Preparation: If using membrane preps, ensure your protocol effectively isolates the plasma membrane fraction without denaturing the receptors. Perform a protein concentration assay (e.g., Bradford or BCA) to normalize the amount of membrane protein used in each experiment.[3]

  • Titrate Receptor Concentration: The ideal receptor concentration is the lowest amount that provides a robust and reproducible signal.[9] Using too high a concentration can lead to excessive ligand depletion, which complicates data analysis.[8]

Section 2: Optimizing Assay Conditions

Once you've confirmed your reagents are sound, the next step is to scrutinize your assay protocol. The interplay of time, temperature, and buffer composition is critical for achieving optimal binding.

Q3: Have I allowed the binding reaction to reach equilibrium?

This is one of the most common errors in binding assays.

Scientific Rationale: Ligand-receptor binding is a dynamic process. The association and dissociation of the ligand occur over time until a steady state, or equilibrium, is reached. If you terminate the assay too early, you will measure a fraction of the total possible binding, resulting in a low signal.[8] The time to reach equilibrium is dependent on the ligand concentration, its association rate (k_on), and its dissociation rate (k_off).[8]

Protocol for Determining Time to Equilibrium:

  • Set up an Association Kinetics Experiment:

    • Prepare multiple identical tubes containing your cells/membranes and assay buffer.

    • Add the radioligand (at a concentration near its Kd) to all tubes simultaneously to start the reaction.

    • Incubate at your desired temperature (e.g., 4°C, 25°C, or 37°C).

    • At various time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), stop the reaction in triplicate tubes by rapid filtration and washing.

    • Plot the specific binding (CPM) against time. The point at which the curve plateaus indicates the time required to reach equilibrium. Choose an incubation time that falls well within this plateau for all subsequent experiments.

Q4: My total binding is high, but my specific binding is low. What does this mean?

This classic scenario points directly to a problem with high non-specific binding (NSB).

Scientific Rationale: Non-specific binding occurs when the radioligand adheres to components other than the target receptor, such as the filter plate, cell lipids, or other proteins.[3] Iodinated peptides can be "sticky" and prone to high NSB. The goal is to maximize specific binding while minimizing NSB to achieve a high signal-to-noise ratio. Specific binding is calculated as: Specific Binding = Total Binding - Non-Specific Binding. If NSB is a large fraction of the total, the resulting specific signal will be low and unreliable.

Workflow for Reducing Non-Specific Binding

NSB_Workflow start High Non-Specific Binding (NSB) Detected ligand_conc Step 1: Optimize Radioligand Concentration Use [L] ≤ Kd start->ligand_conc blocking Step 2: Add Blocking Agents Try 0.1-1% BSA or non-fat dry milk to buffer ligand_conc->blocking filters Step 3: Pre-treat Filter Plates Soak filters in 0.5% Polyethylenimine (PEI) blocking->filters washing Step 4: Optimize Wash Steps Increase wash volume or number of washes with ice-cold buffer filters->washing result Reduced NSB & Improved Signal-to-Noise washing->result

Caption: A logical workflow for systematically reducing high non-specific binding.

Troubleshooting Protocol:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor. Higher concentrations can drive binding to low-affinity, non-specific sites.[3][4]

  • Incorporate Blocking Agents: Add a protein like Bovine Serum Albumin (BSA) (typically 0.1-1%) to your binding and wash buffers. BSA can coat non-specific sites on your filter plate and labware.[9]

  • Pre-treat Filter Plates: For filtration assays, pre-soaking the filter plates in a solution like 0.5% polyethylenimine (PEI) can significantly reduce the binding of negatively charged radioligands to glass fiber filters.

  • Optimize Washing: Increase the number of washes (e.g., from 3 to 5) or the volume of each wash. Crucially, use ice-cold wash buffer to slow the dissociation rate (k_off) of the specifically bound ligand while washing away non-specifically bound ligand.[9]

Q5: Could the solvent for my compounds (e.g., DMSO) be affecting the assay?

Yes, solvents can have a significant impact on binding assays.

Scientific Rationale: N-Formyl-Met-Leu-Phe and its derivatives are often dissolved in DMSO.[6][14] While necessary for solubility, the final concentration of DMSO in the assay well should be kept to a minimum (ideally ≤1%, and always consistent across all wells). High concentrations of DMSO can disrupt cell membranes, denature proteins, and directly interfere with ligand-receptor interactions.[15][16] Some studies have shown that DMSO can alter binding kinetics or even compete for binding at the target site.[16][17][18]

Best Practices for Solvent Use:

ParameterRecommendationRationale
Final Concentration Keep final DMSO concentration below 1%, ideally below 0.5%.To minimize effects on protein structure, membrane integrity, and binding kinetics.[15][16]
Consistency Ensure every well (including total binding and NSB) contains the exact same final concentration of solvent.To avoid introducing a systematic error between different conditions of the experiment.
Solubility Check Visually inspect your compound dilutions to ensure no precipitation has occurred upon addition to the aqueous assay buffer.Precipitated compound is not available for binding and will lead to inaccurate results.
Section 3: Verifying Your Detection System

Even with perfect reagents and optimized conditions, problems with your scintillation counter setup can lead to artificially low counts.

Q6: What is "quenching" and how can it lower my counts?

Quenching is any process that reduces the efficiency of the scintillation counting process, leading to a lower reported count per minute (CPM) for the same amount of radioactivity (disintegrations per minute, DPM).[19]

Scientific Rationale: In liquid scintillation counting, the energy from a radioactive particle excites a solvent, which transfers that energy to a scintillator (fluor), which in turn emits a photon of light. This light is detected by photomultiplier tubes (PMTs).[20] Quenching interferes with this energy transfer or light detection.

  • Chemical Quenching: Substances in your sample (e.g., buffers, acids, dissolved oxygen) interfere with the energy transfer from the solvent to the scintillator.[19]

  • Color Quenching: Colored components in the sample (e.g., from cell lysates or indicator dyes) absorb the photons of light before they can reach the PMTs.[19]

Troubleshooting Protocol:

  • Use a Modern Counter with Quench Correction: Most modern liquid scintillation counters have automatic quench correction features, often using an external standard (like ¹³⁷Cs). Ensure this feature is enabled and properly calibrated.[21]

  • Ensure Sample Homogeneity: Make sure your filter paper or membrane prep is fully dissolved or solubilized in the scintillation cocktail. Incomplete mixing can cause physical quenching.[20]

  • Check for Color: If your samples are colored, this is a likely source of quenching. Consider sample bleaching methods if appropriate, but be aware this can introduce chemical quenchers.[19]

  • Maintain Consistent Sample Volume: Keep the volume of your sample and scintillation cocktail consistent across all vials to ensure the level of quenching is uniform.

Q7: Are my instrument settings (energy window) correct for ¹²⁵I?

Incorrect instrument settings will lead to missed counts.

Scientific Rationale: Each radioisotope emits particles with a characteristic energy spectrum. A scintillation counter uses an "energy window" to count only the photons within a specific energy range, which helps to exclude background noise.[22] For ¹²⁵I, the window must be set correctly to capture the majority of the decay events.

Verification Steps:

  • Consult the Manual: Refer to your scintillation counter's user manual for the recommended energy window settings for ¹²⁵I.

  • Use a Standard: Count an unquenched ¹²⁵I standard (a "cheater vial") to verify that your settings are providing the expected high efficiency.

  • Check for Isotope Selection: Ensure you have selected the correct isotope protocol on the instrument's software before starting your count.

Appendix: Core Methodologies and Pathways
FPR1 Signaling Pathway Overview

The N-Formyl-Met-Leu-Phe ligand binds to FPR1, a classic seven-transmembrane GPCR. This binding event triggers a conformational change, leading to the activation of associated heterotrimeric G proteins and the initiation of downstream signaling cascades that mediate cellular responses like chemotaxis and degranulation.[1][2]

FPR1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 Receptor G_Protein Gαβγ FPR1->G_Protein Activates MAPK MAPK Pathway FPR1->MAPK G-protein independent G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase C (PLC) Response Cellular Responses (Chemotaxis, Degranulation) PLC->Response PI3K PI3K PI3K->Response MAPK->Response Ligand N-Formyl-Met-Leu-Phe (Ligand) Ligand->FPR1 Binds G_alpha->PLC G_beta_gamma->PI3K

Caption: Simplified signaling cascade following FPR1 activation by N-Formyl-Met-Leu-Phe.

Standard Radioligand Filtration Binding Protocol
  • Incubation:

    • In a 96-well plate, combine assay buffer, cells or membrane preparation, and either buffer/vehicle (for total binding) or a high concentration of unlabeled fMLP (for non-specific binding).

    • Initiate the binding reaction by adding the radiolabeled this compound to all wells.

    • Incubate the plate for the predetermined time at the optimal temperature to reach equilibrium.

  • Separation:

    • Rapidly harvest the contents of the wells onto a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing:

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add liquid scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

References
  • Wikipedia. Formyl peptide receptor 1. [Link]

  • Dahlgren, C., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Wiley Online Library. [Link]

  • ALWSCI. (2023). What Is Liquid Scintillation Counting: Key Insights And Practical Tips. ALWSCI Blog. [Link]

  • Patsnap. (2024). What are FPR1 antagonists and how do they work?. Patsnap Synapse. [Link]

  • Doric, Z., et al. (2021). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The Journal of Immunology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. The Assay Guidance Manual. [Link]

  • Assay Genie. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Assay Genie. [Link]

  • Ronsisvalle, S., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?. PubMed. [Link]

  • ResearchGate. (2017). Optimization of cell density for binding and inhibition assay. ResearchGate. [Link]

  • Taylor & Francis Online. Formyl peptide receptor 1 – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (2010). Effect of DMSO on assay performance. ResearchGate. [Link]

  • Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Gianni, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • University of Reading. 5 Liquid Scintillation Counting. University of Reading. [Link]

  • Stoddart, L. A., et al. (2021). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Royal Society of Chemistry. [Link]

  • Bhabha Atomic Research Centre. Liquid Scintillation Counting. Bhabha Atomic Research Centre. [Link]

  • LabX. (2023). Maintaining Scintillation Counters: Quench Correction and Efficiency. LabX. [Link]

  • ResearchGate. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506. ResearchGate. [Link]

  • Ghadiri, M., et al. (2013). Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1. ACS Nano. [Link]

  • GenScript. N-Formyl-Met-Leu-Phe. GenScript. [Link]

  • Edwards, B. S., et al. (2015). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Journal of Medicinal Chemistry. [Link]

  • Geng, J., et al. (2012). Optimization of cell receptor-specific targeting through multivalent surface decoration of polymeric nanocarriers. Biomaterials. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

  • ResearchGate. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • He, H., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications. [Link]

  • ResearchGate. (2016). DATASHEET N-Formyl-Met-Leu-Phe. ResearchGate. [Link]

  • Gaggelli, E., et al. (1993). Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH. International Journal of Peptide and Protein Research. [Link]

Sources

improving the efficiency of N-Formyl-Met-Leu-p-iodo-Phe photo-crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Welcome to the technical support center for N-Formyl-Met-Leu-p-iodo-Phe (fML[I]P) photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your photoaffinity labeling experiments.

Introduction to fML[I]P Photo-crosslinking

This compound is a potent photoactivatable analog of the bacterial chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP). fMLP is a powerful agonist for the Formyl Peptide Receptor (FPR) family, particularly FPR1, which are G protein-coupled receptors (GPCRs) crucial for innate immunity.[1][2][3][4] Upon binding to FPRs, fMLP initiates a signaling cascade leading to chemotaxis, degranulation, and superoxide production in phagocytic leukocytes.[2][3]

The fML[I]P probe is engineered for photoaffinity labeling, a powerful technique to study ligand-receptor interactions directly within their native environment.[5] The para-iodophenylalanine residue serves a dual purpose: the iodine atom can be substituted with a radiolabel (e.g., ¹²⁵I) for sensitive detection, and the aryl iodide bond is photolabile. Upon exposure to ultraviolet (UV) light, the probe forms a highly reactive species that covalently crosslinks to amino acid residues within the receptor's binding pocket.[6] This permanently "captures" the interaction, allowing for the identification of binding partners and the characterization of the binding site.[7][8][9]

This guide will help you navigate the common challenges associated with this technique to achieve robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your fML[I]P photo-crosslinking experiments in a direct question-and-answer format.

Question 1: I am observing very low or no crosslinking signal on my autoradiogram/western blot. What are the likely causes and how can I fix this?

Answer:

Low or non-existent signal is the most common issue in photo-crosslinking experiments. The root cause can be traced to several steps in the workflow.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Inefficient Photoactivation The aryl iodide bond requires a specific energy and duration of UV light to cleave and form the reactive species. Insufficient UV energy or suboptimal wavelength will result in a low yield of the reactive intermediate, leading to poor crosslinking.Optimize UV Exposure: Use a UV lamp with a peak output around 300-320 nm. Start with a short exposure time (e.g., 30-60 seconds) and titrate upwards.[6][10] Excessive exposure can lead to protein damage.[11] Ensure the UV source is positioned at a consistent and close distance to the sample for each experiment.[12]
Low Receptor Expression The target receptor (e.g., FPR1) may be expressed at low levels in your cell line or tissue, resulting in a signal that is below the detection limit of your assay.Verify Receptor Expression: Confirm FPR1 expression using a validated antibody via Western Blot, flow cytometry, or qPCR. Consider using a cell line known to express high levels of FPR1 (e.g., differentiated HL-60 cells) or transiently transfecting your cells to overexpress the receptor.[6]
fML[I]P Probe Degradation The fML[I]P peptide, particularly the methionine residue, is susceptible to oxidation.[13] The probe may also be unstable in aqueous solutions over long periods.Proper Handling and Storage: Store the solid fML[I]P at -20°C or lower.[1][14] Prepare fresh stock solutions in an inert solvent like DMSO and store in small aliquots at -20°C.[1] When diluting into aqueous buffers for experiments, use freshly prepared, oxygen-free buffers and use the solution promptly.[13]
Suboptimal Binding Conditions Factors like temperature, incubation time, and buffer composition can significantly affect the reversible binding of the probe to the receptor before the UV crosslinking step.Optimize Binding Protocol: Perform the initial incubation of cells with fML[I]P on ice (0-4°C) for 30-60 minutes.[6] This minimizes receptor internalization and non-specific uptake, maximizing the amount of probe bound to the cell surface receptors at the time of UV irradiation.
Inefficient Downstream Detection If using a radiolabeled probe, issues with autoradiography film or phosphor screens can lead to weak signals. For biotinylated probes, inefficient enrichment or western blot transfer can be the culprit.Validate Detection Method: Ensure your autoradiography film is not expired and is handled correctly. For western blotting, confirm efficient protein transfer to the membrane using a total protein stain like Ponceau S. Use a high-sensitivity streptavidin-HRP conjugate and an enhanced chemiluminescence (ECL) substrate.

Question 2: My results show multiple bands, indicating high non-specific crosslinking. How can I increase the specificity of my labeling?

Answer:

Non-specific binding is a common challenge in photoaffinity labeling, where the reactive probe crosslinks to abundant or "sticky" proteins rather than the intended target.[7]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Excess Probe Concentration Using a probe concentration that is too high can saturate the specific binding sites and increase the likelihood of low-affinity, non-specific interactions.[15]Titrate Probe Concentration: Determine the optimal fML[I]P concentration by performing a dose-response experiment. Aim for a concentration that is 1-5 times the dissociation constant (Kd) for its target receptor, if known. This maximizes specific binding while minimizing non-specific interactions.
Hydrophobic Interactions The photo-probe itself can have hydrophobic properties that lead to non-specific association with abundant cellular proteins, such as albumin or cytoskeletal components.[7][16]Include a Competition Control: This is the most critical control for demonstrating specificity.[7] In a parallel sample, pre-incubate the cells with a 100- to 1000-fold molar excess of the non-photoreactive parent compound (fMLP) before adding the fML[I]P probe.[7] A specific signal will be significantly reduced or eliminated in the competition lane, while non-specific bands will remain.[7]
Reactive Species Lifetime A long-lived reactive intermediate generated by UV activation can diffuse away from the binding pocket and react with other nearby proteins.Minimize UV Exposure Time: Use the shortest possible UV irradiation time that still yields a specific signal.[10] This reduces the chance for the activated probe to dissociate and crosslink non-specifically. Perform irradiation at low temperatures (on ice) to limit diffusion.
Insufficient Washing Failure to adequately remove unbound probe before cell lysis will result in the probe being available to crosslink to abundant intracellular proteins upon lysis.Thorough Washing: After the binding incubation and before UV irradiation, wash the cells 2-3 times with ice-cold PBS or a suitable buffer to remove all unbound probe.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of fML[I]P photo-crosslinking? The aryl iodide bond in the para-iodophenylalanine residue is photolabile. Upon irradiation with UV light (typically 300-320 nm), this bond undergoes homolytic cleavage, generating an aryl radical. This highly reactive radical can then abstract a hydrogen atom from a nearby amino acid side chain within the receptor's binding pocket, forming a new, stable covalent bond.

Q2: What are the essential controls for a photo-crosslinking experiment? To ensure your results are valid and interpretable, the following controls are essential:

  • No UV Control: Incubate with the fML[I]P probe but do not expose to UV light. This control confirms that crosslinking is UV-dependent.[7]

  • No Probe Control: Expose the sample to UV light but without adding the fML[I]P probe. This control identifies any bands that may appear due to UV-induced protein-protein crosslinking.[7]

  • Competition Control: Pre-incubate with an excess of unlabeled fMLP before adding the fML[I]P probe. This is the gold standard for demonstrating the specificity of the crosslinked band.[7][17]

Q3: Can I perform fML[I]P crosslinking in live cells? Yes, performing the experiment in live cells is a primary advantage of this technique.[5] It allows the probe to interact with the receptor in its native membrane environment and conformation.[5] The key is to perform the binding and UV irradiation steps on ice or at 4°C to prevent receptor internalization, which could lead to crosslinking with intracellular proteins.[6]

Q4: What downstream analyses can be performed after successful crosslinking? After crosslinking, the primary goal is to identify the labeled protein. Common downstream workflows include:

  • SDS-PAGE and Autoradiography/Western Blot: To visualize the crosslinked protein, typically identified by a molecular weight shift corresponding to the size of the receptor plus the peptide probe.

  • Immunoprecipitation: Use an antibody against the receptor (e.g., anti-FPR1) or an affinity tag on the receptor to enrich the crosslinked complex before analysis.

  • Mass Spectrometry: For precise identification of the crosslinked protein and even the specific amino acid residues involved in binding, the crosslinked band can be excised from a gel, digested with proteases (like trypsin), and analyzed by mass spectrometry.[18]

Visualized Workflows and Pathways

FPR1 Signaling Pathway Overview

The binding of fMLP or its analogs to FPR1 initiates a cascade of intracellular events critical for neutrophil function.

FPR1_Signaling fMLP fML[I]P Ligand FPR1 FPR1 Receptor fMLP->FPR1 Binding G_protein Gi Protein (αβγ) FPR1->G_protein Activation PLC PLCβ G_protein->PLC α-subunit activates Chemotaxis Actin Rearrangement (Chemotaxis) G_protein->Chemotaxis βγ-subunits promote PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC NOX2 NOX2 Activation PKC->NOX2 Superoxide Superoxide (O₂⁻) Production NOX2->Superoxide

Caption: Simplified FPR1 signaling cascade initiated by ligand binding.

Experimental Workflow for Photo-crosslinking

This diagram outlines the critical steps from cell preparation to final analysis.

Crosslinking_Workflow cluster_analysis Analysis Options A 1. Cell Culture (e.g., FPR1-expressing cells) B 2. Harvest & Wash Cells (Ice-cold PBS) A->B C 3. Ligand Incubation (Add fML[I]P probe) Incubate on ice, in the dark B->C D 4. Competition Control (Pre-incubate with excess fMLP) B->D E 5. Wash Unbound Probe (2-3x with ice-cold PBS) C->E D->C then add probe F 6. UV Irradiation (300-320 nm, on ice) E->F G 7. Cell Lysis (RIPA or other suitable buffer) F->G H 8. Protein Quantification (e.g., BCA Assay) G->H I 9. Downstream Analysis H->I J SDS-PAGE & Autoradiography/Western Blot I->J K Immunoprecipitation followed by SDS-PAGE I->K L Proteomic Analysis (MS/MS) I->L

Caption: Step-by-step experimental workflow for fML[I]P photo-crosslinking.

Detailed Experimental Protocols

Protocol 1: Photo-crosslinking of FPR1 in Live Cells

This protocol is optimized for a 6-well plate format using cells in suspension.

Materials:

  • FPR1-expressing cells (e.g., HEK293T transfected with FPR1, or differentiated HL-60 cells)

  • fML[I]P photo-probe (e.g., ¹²⁵I-labeled or biotinylated)

  • fMLP (for competition)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • UV Crosslinker with 300-320 nm bulbs

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Binding Buffer to a final concentration of 5-10 x 10⁶ cells/mL.

  • Competition (Control): For competition samples, add unlabeled fMLP to a final concentration of 10 µM. Incubate on ice for 15 minutes.

  • Probe Incubation: Add the fML[I]P probe to all samples to a final concentration of 1-10 nM. Incubate all samples on ice in the dark for 60 minutes with gentle agitation.

  • Washing: Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C). Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove unbound probe.

  • Photo-crosslinking: Resuspend the final cell pellet in 100-200 µL of ice-cold PBS. Transfer the cell suspension to a petri dish or a UV-transparent plate. Place the sample on an ice block directly under the UV lamp. Irradiate for 30-90 seconds. Note: The optimal time and distance should be empirically determined.

  • Cell Lysis: Immediately after irradiation, transfer the cell suspension to a microfuge tube and pellet the cells. Lyse the cell pellet with an appropriate volume of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.

  • Sample Preparation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C). Collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

  • Analysis: The protein lysate is now ready for downstream analysis, such as SDS-PAGE.

References

  • Smith, E., & Glick, G. D. (2020). Photoaffinity labeling in target- and binding-site identification. RSC Chemical Biology, 1(4), 235-249. [Link]

  • Dal Corso, A., et al. (2017). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. [Link]

  • Lynch, E. M., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. NIH. [Link]

  • Stoddart, L. A., et al. (2019). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. NIH. [Link]

  • Park, J., et al. (2018). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. PubMed. [Link]

  • Xu, L. A., et al. (2011). Photoaffinity labeling of the Sigma-1 Receptor with N-(3-(4-nitrophenyl)propyl)-N-dodecylamine (4-NPPC12). NIH. [Link]

  • Parker, C. G., & Houlton, A. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]

  • Johnstone, E. K. M., et al. (2019). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. MDPI. [Link]

  • Wu, H., et al. (2021). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. ResearchGate. [Link]

  • Sigma-Aldrich. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506. ResearchGate. [Link]

  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. ACS Publications. [Link]

  • GenScript. N-Formyl-Met-Leu-Phe. GenScript. [Link]

  • Steigenberger, B., et al. (2019). A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. NIH. [Link]

  • GelMA Co. UV Crosslinking Protocol and Tips. GelMA Co. [Link]

  • Lecoq, L., et al. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Mass Spectrometry Reviews. [Link]

  • Smole, U., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. [Link]

  • Yu, C., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]

  • Parker, C. G. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]

  • Lecoq, L., et al. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? PubMed. [Link]

  • McKinnon, D. D., et al. (2020). Optimizing Peptide Crosslinks for Cell-Responsive Hydrogels. ResearchGate. [Link]

  • Médard, G., et al. (2020). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. NIH. [Link]

  • McKinnon, D. D., et al. (2020). Optimizing Peptide Crosslinks for Cell-Responsive Hydrogels. bioRxiv. [Link]

  • Prossnitz, E. R., et al. (2000). Multiple Activation Steps of the N-Formyl Peptide Receptor. ACS Publications. [Link]

  • Head, S. A., & Liu, J. O. (2022). Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). YouTube. [Link]

  • Forsman, H., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]

  • Dubinsky, L., et al. (2020). Photoaffinity Labeling in Target- and Binding-Site Identification. Request PDF. [Link]

Sources

dealing with solubility issues of N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formyl-Met-Leu-p-iodo-Phe. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the common yet significant challenge of solubilizing this potent and hydrophobic chemoattractant peptide. Here, we combine foundational scientific principles with practical, field-tested protocols to ensure the successful integration of this compound into your experimental workflows.

Part 1: Understanding the Molecule & the Solubility Challenge

Before attempting solubilization, it's critical to understand the physicochemical properties of this compound. This synthetic tripeptide is an analog of the well-known bacterial chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP).[1][2] The addition of an iodine atom to the phenylalanine residue significantly increases its hydrophobicity, which is the primary reason for its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers like PBS?

A1: The difficulty arises from its chemical structure. The peptide is composed of several hydrophobic amino acid residues (Methionine, Leucine, and para-iodophenylalanine).[3] Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[4] The large, nonpolar iodine atom further exacerbates this property, leading to strong intermolecular interactions that favor aggregation over dissolution in water-based media.

Q2: What is the mechanism of action for this peptide?

A2: this compound acts as a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily found on immune cells like neutrophils and macrophages.[1][5] Binding of the peptide to these receptors, particularly FPR1, initiates a signaling cascade that leads to chemotaxis, cellular activation, and inflammatory responses.[6]

Q3: Can I just vortex my peptide in PBS for a longer time to get it into solution?

A3: While vortexing can help, it is often insufficient for highly hydrophobic peptides. Excessive vortexing can even promote aggregation. If the solution remains cloudy or has visible particulates, the peptide is suspended, not dissolved.[4] For effective solubilization, a different strategy involving an organic solvent is required.

Part 2: Recommended Solubilization Protocol & Workflow

Our recommended method is a two-step process: first dissolving the peptide in a pure, anhydrous organic solvent to create a concentrated stock solution, followed by careful dilution into your aqueous experimental buffer.

Key Material Properties

To ensure accurate concentration calculations, please refer to the table below. Note that the exact molecular weight may vary slightly based on the specific isotope of iodine.

PropertyValueSource
Molecular Formula C₂₁H₃₀IN₃O₅S[7]
Molecular Weight ~563.45 g/mol
Appearance Crystalline solid / Lyophilized powder[7]
Storage Store at -20°C, desiccated[2][8]
Step-by-Step Protocol for Solubilization
  • Preparation : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide and affect solubility.

  • Initial Solubilization (Creating the Stock Solution) :

    • Add a small volume of an anhydrous organic solvent directly to the vial. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solvating power and relatively low toxicity in cell-based assays.[3][7]

    • Expert Tip : Start with 100% DMSO. Do not use a water/solvent mixture for the initial step, as the rate of dissolution is much higher in the pure organic solvent.[4]

    • Vortex the vial gently. If particulates remain, sonicate the solution in a water bath for short bursts (e.g., 3 cycles of 10-15 seconds), chilling the tube on ice between sonications to prevent heating and potential peptide degradation.[3] The goal is a clear, particle-free stock solution.

  • Dilution to Working Concentration :

    • Once the peptide is fully dissolved in the organic stock, it can be serially diluted into your final aqueous buffer (e.g., PBS, HBSS, or cell culture medium).

    • Crucial Step : Add the stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps prevent the peptide from precipitating out of the solution as it encounters the aqueous environment.

    • Ensure the final concentration of the organic solvent is compatible with your assay. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.[9][10]

Solubilization Workflow Diagram

The following diagram illustrates the recommended workflow for achieving a clear, usable solution of this compound.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Lyophilized Peptide (Equilibrate to RT) B Add 100% Anhydrous DMSO A->B C Vortex / Sonicate (on ice) B->C D Visually Inspect for Clarity C->D D->C  Particulates Remain E Clear, Concentrated Stock Solution D->E  Fully Dissolved F Vortexing Aqueous Buffer (e.g., PBS, Media) G Add Stock Solution Dropwise E->G F->G H Final Working Solution (e.g., <0.5% DMSO) G->H

Caption: Recommended workflow for solubilizing hydrophobic peptides.

Part 3: Troubleshooting Guide

Q4: My peptide solution is cloudy even after using DMSO and sonicating. What should I do?

A4: A cloudy solution indicates that the peptide is suspended, not fully dissolved.[10] This can happen if the concentration is too high for the chosen solvent volume.

  • Solution 1 : Add a slightly larger volume of DMSO to decrease the concentration.

  • Solution 2 : If solubility in DMSO is limited, you may try a stronger solvent like dimethylformamide (DMF), but always verify its compatibility with your downstream application.[4]

  • Final Check : Always centrifuge your final working solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant to remove any microscopic, undissolved aggregates before adding it to your experiment.[10]

Q5: The peptide dissolved in DMSO, but it precipitated immediately when I added it to my aqueous buffer. Why?

A5: This is a common issue known as "crashing out." It occurs when the hydrophobic peptide is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.

  • Solution 1 (Vigorous Mixing) : Ensure you are adding the DMSO stock to the aqueous buffer while the buffer is being mixed vigorously (e.g., on a vortexer). Never add the aqueous buffer to the DMSO stock.

  • Solution 2 (Lower Concentration) : Try preparing a lower concentration of the working solution. The solubility limit in the final aqueous buffer may have been exceeded.

  • Solution 3 (Use of Surfactants) : For some applications, a very low concentration of a non-ionic surfactant (e.g., Pluronic F-68) in the final buffer can help maintain peptide solubility, but this must be validated for your specific assay.

Q6: How should I store the peptide stock solution?

A6: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C.[6] This prevents degradation from repeated freeze-thaw cycles. The methionine residue in the peptide is susceptible to oxidation, so minimizing air exposure in the stock vial is also recommended.[11]

Part 4: Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by activating Formyl Peptide Receptors (FPRs).[12] These receptors are coupled to inhibitory G-proteins (Gαi).[13] Ligand binding triggers the dissociation of the G-protein subunits, initiating a cascade of downstream signaling events that are crucial for chemotaxis and cellular activation.

FPR Signaling Pathway Diagram

The diagram below outlines the key steps in the signaling pathway following receptor activation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand This compound receptor FPR1 (GPCR) ligand->receptor binds g_protein Gαi/βγ Complex receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc Gβγ activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release (from ER) ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc co-activates mapk MAPK Cascade (ERK, p38) pkc->mapk chemotaxis Chemotaxis & Cellular Activation mapk->chemotaxis

Caption: Simplified FPR1 signaling cascade upon ligand binding.

Upon activation, the Gβγ subunits of the G-protein activate Phospholipase C (PLC).[5][14] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[14][15] These events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the cytoskeletal rearrangements required for chemotaxis and other cellular responses.[14][15]

References
  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Institutes of Health (NIH).

  • Peptide Solubilization. JPT Peptide Technologies.

  • Formyl peptide receptor. Wikipedia.

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers.

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE.

  • Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. PubMed Central.

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central.

  • Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.

  • N-Formyl-Met-Leu-Phe - PRODUCT INFORMATION. Cayman Chemical.

  • Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides. Benchchem.

  • N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists. Tocris Bioscience.

  • Peptide Solubility | Peptide Synthesis. Bio Basic.

  • N-Formylmethionine-leucyl-phenylalanine. Wikipedia.

  • N-Formyl-Met-Leu-Phe (fMLP) | TNF Receptor Inhibitor. MedChemExpress.

  • N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506. ResearchGate.

  • N-Formyl-Met-Leu-Phe (fMLP) | FPR agonist | CAS 59880-97-6. Selleck Chemicals.

  • N-Formyl-Met-Leu-Phe. Tocris Bioscience.

  • F3506-5MG - N-Formyl-Met-Leu-Phe. Sigma-Aldrich.

  • N-Formyl-Met-Leu-Phe. GenScript.

  • N-Formyl-met-leu-phe, 59880-97-6. BroadPharm.

  • N-Formyl-Met-Leu-Phe. Ark Pharm.

Sources

Technical Support Center: Preventing the Degradation of Iodinated Chemotactic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into preventing the degradation of iodinated chemotactic peptides. Iodinated peptides are invaluable tools for receptor binding assays, immunoassays, and in vivo imaging, but their sensitivity to degradation can lead to inconsistent results and experimental failure. Understanding and mitigat[1][2]ing these degradation pathways is critical for generating reliable and reproducible data.

This center is structured to provide direct answers to common challenges. We will explore the "why" behind each recommendation, grounding our advice in established biochemical principles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific problems you might encounter during your experiments.

Question: My radioligand binding assay shows low specific binding and high background. Could peptide degradation be the cause?

Answer: Absolutely. This is a classic symptom of peptide degradation. When an iodinated peptide degrades, it can lose its specific affinity for the target receptor. The free radioiodine or degraded peptide fragments may then bind non-specifically to other proteins or the surfaces of your assay plates, leading to high background noise and a reduced signal-to-noise ratio.

  • Causality: Degradation can occur through several mechanisms:

    • Deiodination: The loss of the iodine atom renders the peptide non-radioactive and undetectable.

    • Oxidation: Am[3]ino acids like methionine and tryptophan are susceptible to oxidation, which can alter the peptide's conformation and reduce its receptor-binding affinity.

    • Proteolysis: [4][5][6]Enzymes present in your sample or carried over from purification can cleave the peptide into inactive fragments.

  • Troubleshooting St[7][8][9]eps:

    • Review Storage Conditions: Immediately verify the storage temperature, light exposure, and the number of freeze-thaw cycles your peptide stock has undergone. Peptides should be stored at -20°C or -80°C and protected from light.

    • Aliquot Your St[10][11][12]ock: If you haven't already, thaw the main stock vial once, create small, single-use aliquots, and refreeze them immediately. This minimizes damage from repeated temperature fluctuations.

    • Incorporate a C[11][12][13]arrier Protein: If your assay buffer does not contain one, add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1%. BSA helps prevent the peptide from adsorbing to tube walls and can act as a scavenger for proteases and reactive oxygen species.

    • Consider Additi[14][15]ves: For sensitive peptides, consider adding protease inhibitors to your assay buffer.

Question: I'm seeing inconsistent results between experiments performed on different days with the same peptide stock. Why?

Answer: This variability often points to gradual degradation of the peptide in solution or issues related to repeated freeze-thaw cycles.

  • Causality:

    • Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause physical stress, leading to aggregation or denaturation. Ice crystal formation can also create localized pH and solute concentration shifts that damage the peptide.

    • Solution Instab[11][12][13]ility: Peptides are significantly less stable in solution than in their lyophilized form. Storing peptides in solut[6]ion, even when frozen, allows for slow hydrolysis and oxidation over time. Peptides containing resid[6][16]ues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.

  • Best Practices for[11][17] Consistency:

    • Proper Aliquoting Protocol: Upon receiving a new lyophilized peptide, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Reconstitute, and then im[12][17]mediately create single-use aliquots.

    • Use a Non-Frost-Free Freezer: Store long-term aliquots in a manual-defrost freezer at -80°C. Frost-free freezers have temperature cycles that can repeatedly thaw and refreeze your samples on a micro-scale.

    • Fresh Dilutions[12][13]: For each experiment, use a fresh aliquot to make your working dilutions. Avoid storing peptides in dilute solutions for extended periods.

Frequently Asked Questions (FAQs)

This section covers essential knowledge for the proper handling and storage of iodinated peptides.

Q1: What are the primary mechanisms of iodinated peptide degradation?

A1: There are three main pathways:

  • Oxidation: Susceptible amino acids (methionine, cysteine, tryptophan, histidine) can be oxidized by dissolved oxygen or trace metal ions. This is a significant iss[6][16]ue during the iodination procedure itself, which often uses oxidizing agents, and during subsequent storage.

  • Deiodination: Thi[18]s is the enzymatic or chemical cleavage of the iodine atom from the tyrosine residue. In vivo, this is often a result of proteolytic catabolism of the peptide, followed by enzymatic deiodination of the resulting iodotyrosine.

  • Proteolysis: The [3][18]breakdown of peptide bonds by proteases, which can be present as contaminants or in biological samples. This leads to inactive fr[8][19]agments.

Q2: What are the ideal storage conditions for long-term stability?

A2: For maximum shelf-life, follow these guidelines summarized in the table below.

ParameterLyophilized Powder (Long-Term)Reconstituted Solution (Short-Term)
Temperature -20°C to -80°C-20°C (or -80°C for h[10][11]igher stability)
Light Store in [12]the darkStore in amber or foil-[10][13]wrapped vials
Atmosphere Stor[13]e under an inert gas (Argon/Nitrogen) if possibleUse degassed, sterile b[13]uffers (pH 5-6)
Form Lyophilize[11][12][17]d solidAliquoted into single-u[6]se volumes
Location Desicc[13]ated environmentManual-defrost freezer [10]

Q3: Which additives [12]can I use to enhance stability in my assay buffer?

A3: Several additives can protect your peptide during experiments:

  • Carrier Proteins (e.g., BSA, Ovalbumin): At 0.1-1%, they prevent adsorption to surfaces and can sequester harmful substances.

  • Antioxidants: To [14][20]prevent oxidation of sensitive residues, consider adding agents like N-acetylmethionine or ascorbic acid.

  • Protease Inhibitor Cocktails: When working with complex biological samples (e.g., plasma, tissue homogenates), adding a broad-spectrum protease inhibitor cocktail is essential to prevent enzymatic degradation.

Q4: How should I prope[21]rly handle and aliquot my iodinated peptide upon receiving it?

A4: Follow this workflow to ensure maximum stability from the start. This process is critical for the longevity and reliability of your peptide stock.

Key Experimental Protocols

Protocol 1: Initial Aliquoting of a Lyophilized Iodinated Peptide
  • Equilibration: Place the sealed vial of lyophilized peptide in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder when opened.

  • Reconstitution: B[12]riefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in a sterile, degassed buffer (pH 5-6 is often ideal) to a convenient stock concentration (e.g., 1 µM). Gently swirl or pipette t[11][12]o dissolve; do not vortex.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment.

  • Storage: Snap-freeze the aliquots and store them at -80°C in a dark, clearly labeled box. Avoid using frost-free fr[10]eezers. Record the date and conce[12]ntration.

Visualizations

Diagram 1: Degradation Pathways and Prevention

DegradationPathways cluster_degradation Degradation Mechanisms cluster_prevention Prevention Strategies Oxidation Oxidation (Met, Trp, Cys) Antioxidants Use Antioxidants (e.g., N-acetylmethionine) Oxidation->Antioxidants Prevents InertGas Store Under Inert Gas (Argon/Nitrogen) Oxidation->InertGas Prevents LowTemp Store at -80°C (Lyophilized) Oxidation->LowTemp Deiodination Deiodination (Loss of 125I) Deiodination->LowTemp Slows Deiodination->LowTemp Proteolysis Proteolysis (Peptide Bond Cleavage) ProteaseInhibitors Add Protease Inhibitors Proteolysis->ProteaseInhibitors Prevents CarrierProtein Use Carrier Protein (e.g., BSA) Proteolysis->CarrierProtein Prevents Proteolysis->LowTemp

Caption: Key degradation pathways for iodinated peptides and their corresponding prevention strategies.

Diagram 2: Recommended Handling Workflow

HandlingWorkflow Receive 1. Receive Lyophilized Peptide Equilibrate 2. Equilibrate to Room Temp in Desiccator Receive->Equilibrate Reconstitute 3. Reconstitute in Sterile, Degassed Buffer Equilibrate->Reconstitute Aliquot 4. Create Single-Use Aliquots Reconstitute->Aliquot Store 5. Snap-Freeze & Store at -80°C (Dark) Aliquot->Store Experiment 6. Use One Aliquot per Experiment Store->Experiment

Caption: Step-by-step workflow for the initial handling and storage of iodinated peptides.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Vertex AI Search.
  • Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy. (2020). PubMed.
  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. (n.d.).
  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). PMC.
  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (n.d.). Moravek, Inc.
  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Form
  • Carrier mediated protein and peptide stabiliz
  • Chemotactic Activity of Elastin-derived Peptides. (1980). JCI.
  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. (2014).
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Bio-Synthesis.
  • Handling Radioactive Materials. (2024).
  • How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript.
  • Proteolysis of human C-reactive protein produces peptides with potent immunomodul
  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (n.d.). PMC - PubMed Central.
  • Standard Procedure For Storing Peptides. (2021). Peptide Sciences.
  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. (n.d.). Bentham Science.
  • Safe Handling Guide for Radioactive Reagents. (n.d.). J-RAM.
  • Reaction scheme of BSA-peptide conjugation. (n.d.).
  • Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. (n.d.).
  • Storage and Handling of Peptides. (n.d.). AAPPTEC.
  • Peptide Handling, dissolution & Storage. (n.d.). NIBSC.
  • Peptide Storage. (n.d.).
  • Deiodinases and the Three Types of Thyroid Hormone Deiodin
  • Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in W
  • Proteolysis. (n.d.). Wikipedia.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • Peptide Stability and Potential Degradation P
  • Mechanism of deiodination of 125I-human growth hormone in vivo. Relevance to the study of protein disposition. (n.d.). PubMed.
  • Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI.
  • Radiolabeled Peptides Synthesis Service. (n.d.). NovoPro Bioscience Inc.
  • Analysis of the proteolysis of bioactive peptides using a peptidomics approach. (n.d.). PMC.
  • Peptide receptor radionuclide therapy using radiolabeled somatostatin analogs: focus on future developments. (n.d.). PMC - NIH.
  • Instability of Peptide and Possible Causes of Degrad
  • Differences in iodinated peptides and thyroid hormone formation after chemical and thyroid peroxidase-catalyzed iodination of human thyroglobulin. (n.d.). PubMed.
  • Preparation of radiolabeled peptides via an iodine exchange reaction. (n.d.). PubMed.
  • Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. (n.d.). ....
  • Carrier Proteins and Active Membrane Transport. (n.d.). Molecular Biology of the Cell - NCBI.

Sources

Technical Support Center: Validating the Biological Activity of Synthesized N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides a comprehensive framework for validating the biological activity of the novel synthesized peptide, N-Formyl-Met-Leu-p-iodo-Phe. As this specific compound is a derivative of the well-characterized bacterial chemoattractant N-Formyl-Met-Leu-Phe (fMLP), this document leverages established protocols for fMLP while addressing the unique challenges and considerations introduced by the para-iodophenylalanine modification.[1][2] The parent compound, fMLP, is a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[3][4][5] Activation of these receptors initiates a cascade of intracellular signaling events, leading to critical immune responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][6][7]

The primary objective when validating your synthesized this compound is to determine if it acts as an agonist, antagonist, or is inactive at FPRs, and to quantify its potency and efficacy relative to the parent fMLP. The iodination of the phenylalanine residue could significantly alter its binding affinity, receptor selectivity, and downstream signaling.[2] This guide is structured to walk you through the logical flow of experiments, from initial characterization to in-depth functional assays, complete with troubleshooting advice to navigate common experimental hurdles.

Part 1: Foundational Knowledge & Initial Characterization

Before initiating cell-based assays, it is crucial to characterize the physicochemical properties of your synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: The parent molecule, fMLP, primarily acts on FPR1, a G protein-coupled receptor. Upon binding, it triggers a signaling cascade involving G-proteins, phospholipase C (PLC), and subsequent increases in intracellular calcium.[6][8] This leads to downstream effects like the activation of MAP kinases (MAPK) and protein kinase C (PKC), culminating in cellular responses.[6][8][9] The p-iodo modification on the phenylalanine may alter the peptide's affinity for FPR1 or change its selectivity for other FPR isoforms (FPR2, FPR3).[3][4][5] Therefore, your validation should aim to confirm if it follows a similar mechanism and determine any changes in receptor preference.

Q2: How might the p-iodo modification affect the compound's properties?

A2: The introduction of an iodine atom can have several effects:

  • Increased Lipophilicity: This may enhance membrane permeability but could also lead to decreased aqueous solubility and increased non-specific binding.

  • Altered Conformation: The bulky iodine atom can change the peptide's three-dimensional structure, potentially affecting how it fits into the receptor's binding pocket.[2]

  • Modified Receptor Affinity: The electronic and steric changes could either increase or decrease the binding affinity for FPRs.

  • Potential for Radio-labeling: The presence of iodine allows for the synthesis of radioiodinated versions (e.g., with ¹²⁵I), which are invaluable for receptor binding assays.[10][11]

Q3: What are the essential quality control steps before starting biological assays?

A3:

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of your synthesized peptide is high (ideally >95%). Impurities could lead to confounding results.

  • Identity Confirmation: Verify the molecular weight using Mass Spectrometry (MS) to ensure you have the correct compound.

  • Solubility Testing: Determine the optimal solvent for your compound. fMLP is typically dissolved in DMSO.[12] Test the solubility of your iodinated analog in DMSO and your final assay buffer to avoid precipitation during experiments.

Part 2: Experimental Validation Workflow

A logical, stepwise approach is recommended to build a comprehensive profile of your compound's biological activity.

Workflow Overview

G cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: Advanced Characterization Binding Receptor Binding Assay Calcium Calcium Mobilization Assay Binding->Calcium Confirms functional coupling Chemotaxis Chemotaxis Assay Calcium->Chemotaxis Proceed if active ROS ROS Production Assay Chemotaxis->ROS Degranulation Degranulation Assay ROS->Degranulation Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Degranulation->Signaling Cytokine Cytokine Release Assay Signaling->Cytokine

Caption: Stepwise workflow for validating this compound activity.

Phase 1: Receptor Interaction & Proximal Signaling

The first step is to determine if your compound interacts with the target receptor and elicits the initial signaling events.

This is the most direct and high-throughput method to assess functional receptor activation. FPR activation leads to a rapid, transient increase in intracellular calcium ([Ca²⁺]i), which can be measured using calcium-sensitive fluorescent dyes.[13][14][15]

Protocol:

  • Cell Culture: Use a cell line expressing FPR1, such as human neutrophils, differentiated HL-60 cells, or HEK293T cells transfected with human FPR1.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol.[15][16]

  • Assay:

    • Acquire a baseline fluorescence reading.

    • Add your compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Immediately measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.

  • Controls:

    • Positive Control: A dose-response curve of standard fMLP.

    • Negative Control: Vehicle (e.g., DMSO in buffer).

    • (Optional) Antagonist Control: Pre-incubate cells with a known FPR1 antagonist (e.g., Cyclosporin H) before adding your compound to confirm the response is FPR1-mediated.[17]

Data Analysis & Expected Results:

  • Plot the peak fluorescence intensity against the log concentration of your compound to generate a dose-response curve.

  • Calculate the EC₅₀ (half-maximal effective concentration) value.

  • Compare the EC₅₀ and the maximum response of your compound to that of fMLP.

ParameterN-Formyl-Met-Leu-Phe (fMLP)This compoundInterpretation
EC₅₀ ~1-10 nM (cell type dependent)To be determinedLower EC₅₀ indicates higher potency.
Max Response 100% (by definition)To be determined<100% suggests partial agonism; >100% suggests super-agonism or off-target effects.
IssuePossible Cause(s)Recommended Solution(s)
No response to your compound or fMLP 1. Cell health is poor or FPR1 expression is low. 2. Dye loading was inefficient. 3. Reagents (fMLP) have degraded.1. Check cell viability. Use a fresh batch of cells or a different cell line. 2. Optimize dye concentration and incubation time. 3. Use a fresh, validated stock of fMLP.
High background or noisy signal 1. Inconsistent cell numbers per well. 2. Dye is leaking from cells or is compartmentalized. 3. Compound precipitation at high concentrations.1. Ensure accurate cell counting and plating. 2. Reduce dye loading time or temperature. 3. Check solubility limit in assay buffer. Centrifuge stock solution before dilution.
Response observed, but not blocked by FPR1 antagonist 1. The effect is non-specific or mediated by another receptor.1. Test your compound on a parental cell line lacking FPR1. If a response is still seen, it indicates off-target effects.

Part 3: Functional Cellular Assays

If your compound shows agonist activity in the calcium assay, the next step is to validate its effect on key neutrophil functions.

Chemotaxis, or directed cell migration, is a hallmark response to fMLP.[1] The Boyden chamber (or Transwell) assay is a standard method to quantify this.[18][19]

Protocol:

  • Isolate Neutrophils: Isolate primary human neutrophils from fresh whole blood.

  • Assay Setup:

    • Place assay medium containing different concentrations of your compound or fMLP in the lower wells of a Boyden chamber.

    • Place a porous membrane (typically 3-5 µm pores for neutrophils) over the lower wells.

    • Add a suspension of neutrophils to the upper chamber.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow cells to migrate through the membrane towards the chemoattractant.

  • Quantification: Remove non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the bottom of the membrane.

Data Analysis & Expected Results:

  • Plot the number of migrated cells against the chemoattractant concentration.

  • A bell-shaped curve is typical for chemotaxis, where very high concentrations can lead to receptor desensitization and reduced migration.

  • Determine the optimal chemotactic concentration.

IssuePossible Cause(s)Recommended Solution(s)
High background migration (in negative control) 1. Neutrophils are over-activated during isolation. 2. Other chemoattractants are present in the media (e.g., in serum).1. Handle cells gently and keep them on ice. 2. Use serum-free media for the assay.
Poor migration to positive control (fMLP) 1. Pore size of the membrane is incorrect. 2. Incubation time is too short or too long. 3. Neutrophils are not healthy.1. Ensure the pore size is appropriate for neutrophils (3-5 µm). 2. Optimize the incubation time (typically 30-90 min). 3. Use freshly isolated cells and check viability.
No dose-response observed 1. The concentration range tested is not appropriate.1. Test a much wider range of concentrations (e.g., from pM to µM).[18][20]

Part 4: Advanced Characterization & Final Validation

For a more in-depth understanding, you can investigate specific signaling pathways and other downstream functional outputs.

This assay directly measures the affinity of your compound for the receptor. It is a more complex assay, often requiring a radiolabeled or fluorescently-labeled ligand. The p-iodo-Phe modification makes your compound a prime candidate for radioiodination.

Protocol (Competitive Binding):

  • Prepare Membranes: Prepare cell membranes from a high-expressing FPR1 cell line.

  • Assay Setup: Incubate the membranes with a constant, low concentration of a labeled FPR1 ligand (e.g., [³H]-fMLP or a custom-synthesized [¹²⁵I]-labeled version of your compound).

  • Competition: Add increasing concentrations of your unlabeled compound (the "competitor").

  • Separation & Counting: Separate bound from free labeled ligand (e.g., by rapid filtration) and quantify the radioactivity of the bound fraction.

Data Analysis:

  • Plot the percentage of bound labeled ligand against the log concentration of your competitor compound.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration), which can be converted to a binding affinity constant (Ki).

The fMLP signaling pathway provides multiple nodes for validation.

G fMLP fMLP / Analog FPR1 FPR1 fMLP->FPR1 G_protein Gαi / Gβγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC MAPK MAPK Cascade (ERK1/2) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Response (Chemotaxis, ROS, etc.) Ca_release->Cell_Response PKC->MAPK MAPK->Cell_Response

Caption: Simplified fMLP/FPR1 signaling pathway.

You can probe the activation of this pathway using techniques like Western Blotting to detect the phosphorylation of key proteins like ERK1/2, a member of the MAPK family.[6][9] An increase in phosphorylated ERK (p-ERK) following stimulation with your compound would provide strong evidence of pathway activation.

Summary and Final Recommendations

Validating a novel compound like this compound requires a systematic approach. By starting with fundamental assays like calcium mobilization and progressing to more complex functional and binding assays, you can build a robust data package to define its biological activity. Always compare its performance directly against the parent compound, fMLP, to understand the impact of the p-iodo-phenylalanine modification. Careful experimental design, appropriate controls, and methodical troubleshooting are the cornerstones of a successful validation campaign.

References

  • Creative Biolabs. (n.d.). Formyl Peptide Receptor Family. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). fMLP Signaling in Neutrophils. Retrieved from [Link]

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • Ye, R. D., & Boulay, F. (2011). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 16(2), 1259-1273. [Link]

  • Wikipedia. (n.d.). Formyl peptide receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Retrieved from [Link]

  • Ito, Y., et al. (2008). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. The Journal of Immunology, 180(10), 6972-6980. [Link]

  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Zein, N., et al. (2018). fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor. Inflammation Research, 67(8), 711-722. [Link]

  • Spisani, S., et al. (1995). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 16(6), 997-1003. [Link]

  • Nick, J. A., et al. (1997). Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. The Journal of Immunology, 158(4), 1863-1871. [Link]

  • Li, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), 55800. [Link]

  • Laksmana, T., et al. (2020). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols in Immunology, 131(1), e110. [Link]

  • Perrier, P., et al. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine, 8(6), 468-475. [Link]

  • Kang, J. M., et al. (2011). N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. The Journal of Biological Chemistry, 286(19), 17133-17143. [Link]

  • Cavicchioni, G., Turchetti, M., & Spisani, S. (2002). Biological variation responses in fMLP-OMe analogs, introducing bulky protecting groups on the side-chain of hydrophilic residues at position 2. Journal of Peptide Research, 60(4), 223-231. [Link]

  • Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Cavicchioni, G., et al. (2003). Modified chemotactic peptides: synthesis and activity of an azaTic-containing fMLP-OMe analogue. Bioorganic & Medicinal Chemistry Letters, 13(19), 3291-3294. [Link]

  • ResearchGate. (n.d.). Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemotaxis test of neutrophils to fMLP gradients of different doses and.... Retrieved from [Link]

  • Roisnel, T., et al. (2005). Conformational investigations on analogs of inflammation response inducing chemotactic tripeptide fMLP. Biopolymers, 79(2), 96-107. [Link]

  • Liao, C. H., et al. (2000). Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 63-71. [Link]

  • Lemaire, C., et al. (2015). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 20(8), 14686-14704. [Link]

  • EurekAlert!. (2016). An all-on-chip method for testing neutrophil chemotaxis. Retrieved from [Link]

  • Du, Y., et al. (2014). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. The Journal of Biological Chemistry, 289(49), 34038-34049. [Link]

  • Kiefer, J. R., et al. (1996). Synthesis and use of iodinated nonsteroidal antiinflammatory drug analogs as crystallographic probes of the prostaglandin H2 synthase cyclooxygenase active site. Biochemistry, 35(23), 7545-7554. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • The Thoughtscapism. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • Vandeput, F., & Versele, M. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • 7TM Antibodies. (n.d.). Formylpeptide Receptor 1 Phosphorylation Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand binding properties of the FLAG epitope-and hexahistidine-tagged.... Retrieved from [Link]

  • Wikipedia. (n.d.). Formyl peptide receptor 1. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Ilem-Ayvaz, N., & Perreault, H. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]

  • Szulc, Z. M., et al. (2008). Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry, 16(2), 1015-1031. [Link]

  • Romero, D., et al. (2023). Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. Journal of Agricultural and Food Chemistry, 71(4), 1845-1856. [Link]

  • Biocompare. (2022, September 20). Troubleshooting Flow Cytometry Experiments. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Formyl-Met-Leu-p-iodo-Phe and fMLP: A Deep Dive into Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established chemoattractant N-Formyl-Met-Leu-Phe (fMLP) and its iodinated analog, N-Formyl-Met-Leu-p-iodo-Phe. While fMLP is a cornerstone in the study of innate immunity and inflammation, the unique properties of its halogenated derivatives, such as this compound, offer potential advantages and alternative applications in research. This document synthesizes available structural and functional data, outlines key experimental protocols for their evaluation, and provides insights into the causal relationships between their molecular structures and biological activities.

Introduction: The Prototypical Chemoattractant and its Halogenated Counterpart

N-Formyl-Met-Leu-Phe (fMLP) is a potent, N-formylated tripeptide that mimics bacterial-derived peptides and acts as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils.[1][2] Its interaction with formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs), triggers a cascade of intracellular signaling events.[1][3] This activation is a critical component of the innate immune response, leading to directed cell migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS) to combat pathogens.[1][2]

The modification of the phenylalanine residue in fMLP to this compound introduces a bulky, lipophilic iodine atom at the para position of the phenyl ring. This structural alteration has the potential to significantly influence the peptide's interaction with its receptors, thereby modulating its biological activity. While direct comparative studies are limited, analysis of structure-activity relationships of fMLP analogs provides a framework for understanding the potential impact of this modification.

Molecular Structures:

CompoundStructure
N-Formyl-Met-Leu-Phe (fMLP) N-formyl-L-methionyl-L-leucyl-L-phenylalanine
This compound N-formyl-L-methionyl-L-leucyl-L-para-iodophenylalanine

Receptor Binding and Signaling: A Tale of Two Ligands

fMLP primarily exerts its effects through the high-affinity formyl peptide receptor 1 (FPR1), although it can also interact with other FPR family members.[1][3] The binding of fMLP to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[4] This, in turn, triggers downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), ultimately culminating in the various cellular responses associated with neutrophil activation.[4]

Hypothesized Comparative Receptor Interaction:

FeatureN-Formyl-Met-Leu-Phe (fMLP)This compound
Primary Receptor FPR1Likely FPR1, potential for altered selectivity
Binding Affinity High affinity for FPR1Potentially higher or lower depending on steric and hydrophobic effects
Signaling Pathway Gαi-coupled PLC/PKC/MAPK activationExpected to be similar, but potency and kinetics may differ

Functional Comparison: From Chemotaxis to Oxidative Burst

The biological activity of fMLP is well-characterized across a range of neutrophil functions. Understanding how the p-iodo modification in this compound impacts these functions is key to evaluating its potential as a research tool or therapeutic agent.

Chemotaxis: fMLP is a potent chemoattractant, inducing directed migration of neutrophils towards a concentration gradient. The efficiency of chemotaxis is highly dependent on the ligand-receptor interaction and the subsequent signaling cascade that governs cytoskeletal rearrangement.

Superoxide Production: Upon activation by fMLP, neutrophils undergo an "oxidative burst," producing superoxide anions and other reactive oxygen species (ROS) via the NADPH oxidase enzyme complex. This is a critical mechanism for killing invading pathogens.

Calcium Mobilization: fMLP binding to its receptor triggers a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger that regulates a multitude of cellular processes, including degranulation and enzyme activation.

While direct experimental data comparing the potency of this compound to fMLP in these assays is not currently available, it is plausible that the altered receptor binding characteristics of the iodinated analog would translate to differences in the dose-response curves for these functional outcomes. For instance, a higher binding affinity might lead to a lower EC50 value for a given response, indicating greater potency.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative performance of this compound and fMLP, a series of well-established in vitro assays using primary human neutrophils or neutrophil-like cell lines (e.g., HL-60) are recommended.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the formyl peptide receptor (FPR1) in comparison to fMLP.

Principle: This assay measures the ability of the unlabeled ligands (fMLP and this compound) to compete with a radiolabeled ligand (e.g., [³H]fMLP) for binding to FPR1 on neutrophil membranes.

Methodology:

  • Membrane Preparation: Isolate membranes from human neutrophils or FPR1-expressing cells.

  • Incubation: Incubate a fixed concentration of [³H]fMLP with the membranes in the presence of increasing concentrations of either unlabeled fMLP or this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To compare the chemotactic potency (EC50) of this compound and fMLP.

Principle: This assay measures the migration of neutrophils through a microporous membrane towards a chemoattractant gradient.

Methodology:

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood.

  • Chamber Setup: Place a filter membrane (typically 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Loading: Add a suspension of neutrophils to the upper chamber and a solution containing various concentrations of either fMLP or this compound to the lower chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.

  • Quantification: After incubation, fix and stain the filter. Count the number of migrated cells on the lower side of the filter using a microscope.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50.

Superoxide Production Assay (Cytochrome c Reduction)

Objective: To assess the ability of this compound and fMLP to induce the neutrophil oxidative burst.

Principle: This assay measures the production of superoxide anion by detecting the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Methodology:

  • Cell Preparation: Isolate human neutrophils.

  • Assay Mixture: Prepare a reaction mixture containing neutrophils, cytochrome c, and a buffer.

  • Stimulation: Add various concentrations of fMLP or this compound to initiate the oxidative burst. A control with SOD should be included to confirm the specificity of the reaction.

  • Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of superoxide production and plot it against the agonist concentration to determine the EC50.

Calcium Mobilization Assay

Objective: To compare the ability of this compound and fMLP to induce intracellular calcium flux.

Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that increases its fluorescence intensity upon binding to free calcium.

Methodology:

  • Cell Loading: Incubate isolated neutrophils with a fluorescent calcium indicator.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

  • Stimulation: Add various concentrations of fMLP or this compound to the cell suspension.

  • Fluorescence Monitoring: Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence intensity for each agonist concentration and plot the dose-response curve to calculate the EC50.

Visualizing the Pathways

Signaling Pathway of fMLP-induced Neutrophil Activation:

Caption: fMLP/fMLpIF signaling cascade in neutrophils.

Experimental Workflow for Comparative Analysis:

workflow cluster_assays Functional Assays start Start: Isolate Human Neutrophils binding_assay Competitive Binding Assay ([³H]fMLP vs. fMLP/fMLpIF) start->binding_assay chemotaxis_assay Chemotaxis Assay (Boyden Chamber) start->chemotaxis_assay superoxide_assay Superoxide Production Assay (Cytochrome c Reduction) start->superoxide_assay calcium_assay Calcium Mobilization Assay (Fluorescent Dyes) start->calcium_assay data_analysis Data Analysis (IC50, EC50, Ki) binding_assay->data_analysis chemotaxis_assay->data_analysis superoxide_assay->data_analysis calcium_assay->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison conclusion Conclusion on Structure-Activity Relationship comparison->conclusion

Caption: Workflow for comparing fMLP and fMLpIF.

Conclusion and Future Directions

N-Formyl-Met-Leu-Phe remains the gold standard for studying formyl peptide receptor-mediated inflammation. However, the exploration of analogs such as this compound is crucial for a deeper understanding of the structure-activity relationships that govern ligand-receptor interactions. The introduction of a p-iodo substituent on the phenylalanine residue presents an intriguing modification that warrants further investigation to elucidate its impact on receptor binding, signaling, and ultimately, neutrophil function.

The experimental protocols outlined in this guide provide a robust framework for a direct and quantitative comparison of these two compounds. The data generated from such studies would be invaluable for researchers in immunology, pharmacology, and drug development, potentially leading to the development of novel probes for studying FPRs or new therapeutic agents for modulating inflammatory responses.

References

  • Umemoto, E., et al. (2011). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology, 187(5), 2580-2589.
  • Wikipedia. (2023, December 14). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Harvold, J. M., & Weiser, J. N. (2002). Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production. Infection and Immunity, 70(1), 138-145.

Sources

Comparative Analysis of N-Formyl-Met-Leu-p-iodo-Phe Cross-Reactivity Across the Human Formyl Peptide Receptor Family

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assessing Ligand Selectivity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the synthetic peptide N-Formyl-Met-Leu-p-iodo-Phe (fMLF-I) with the human Formyl Peptide Receptors (FPRs): FPR1, FPR2/ALX, and FPR3. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and interpret comparative data to build a complete selectivity profile.

Introduction: The Formyl Peptide Receptor Family - Gatekeepers of Innate Immunity

The Formyl Peptide Receptor (FPR) family, comprising FPR1, FPR2/ALX, and FPR3, are G protein-coupled receptors (GPCRs) pivotal to the innate immune system.[1][2] They act as pattern recognition receptors, detecting N-formylated peptides, which are molecular signatures of bacterial and mitochondrial proteins released during infection or tissue damage.[2][3][4] This recognition triggers a cascade of pro-inflammatory responses in phagocytic leukocytes, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), to combat pathogens and clear cellular debris.[5][6][7]

While sharing sequence homology, the three FPRs exhibit distinct ligand preferences and functional roles:

  • FPR1: The first member identified, FPR1, is a high-affinity receptor for many N-formylated peptides, with N-Formyl-Met-Leu-Phe (fMLF) being the prototypical agonist. It is a primary mediator of bactericidal and inflammatory responses.[3]

  • FPR2/ALX: This receptor is a fascinating example of functional diversity. It binds formyl peptides, but generally with lower affinity than FPR1.[3][8] Crucially, it also binds a wide array of other ligands, including the pro-resolving lipid mediator Lipoxin A4 (hence the name ALX) and Serum Amyloid A, mediating both pro-inflammatory and anti-inflammatory, pro-resolving signals.[3]

  • FPR3: The least characterized member, FPR3, shows a weak affinity for fMLF and other common formyl peptides.[3][5] Its precise physiological function remains an active area of investigation.

Given this functional divergence, the selectivity of a given ligand for a specific FPR is a critical determinant of its ultimate biological effect. Ligands that indiscriminately activate all three receptors may produce a complex and potentially undesirable physiological response. Therefore, characterizing the cross-reactivity of novel compounds is a cornerstone of immunomodulatory drug development.

This guide focuses on this compound, an iodinated analog of fMLF. The addition of an iodine atom to the phenylalanine residue is a common strategy in medicinal chemistry to probe ligand-receptor interactions and can significantly alter binding affinity and selectivity.

Foundational Signaling: The FPR Activation Cascade

Upon agonist binding, FPRs undergo a conformational change, activating coupled heterotrimeric G proteins, primarily of the Gαi family.[7] This initiates a branching signaling cascade essential for leukocyte function. The dissociation of the G protein into Gαi and Gβγ subunits triggers multiple downstream effectors. The Gβγ subunit, for instance, activates Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase γ (PI3Kγ), leading to calcium mobilization and activation of MAPK pathways, respectively.[9][10] These events culminate in the physiological responses of chemotaxis and superoxide production.[10][11]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand fMLF-I (Agonist) FPR FPR1 / FPR2 / FPR3 Ligand->FPR Binds G_protein Gi/o Protein (αβγ) FPR->G_protein Activates PLC Phospholipase Cβ (PLCβ) G_protein->PLC Gβγ activates PI3K PI3Kγ G_protein->PI3K Gβγ activates IP3 IP3 Release PLC->IP3 MAPK MAPK Activation (p38, ERK1/2) PI3K->MAPK Ca_flux Intracellular Ca2+ Mobilization IP3->Ca_flux Chemotaxis Chemotaxis (Cell Migration) Ca_flux->Chemotaxis Degranulation Degranulation Ca_flux->Degranulation MAPK->Chemotaxis Superoxide Superoxide Production (NADPH Oxidase) MAPK->Superoxide

Fig 1. Simplified FPR signaling pathway.

Comparative Selectivity Profile: fMLF vs. fMLF-I

The central objective is to determine if the p-iodo modification alters the inherent selectivity of the fMLF scaffold. While fMLF is a potent FPR1 agonist, it acts as a low-affinity agonist for FPR2 and is largely inactive at FPR3.[8][12] A comprehensive analysis requires evaluating both binding affinity (how strongly the ligand binds) and functional potency (the concentration required to elicit a response).

Table 1: Comparative Binding Affinities at Human FPRs

Compound FPR1 (Ki, nM) FPR2/ALX (Ki, nM) FPR3 (Ki, nM) Data Source
fMLF (Reference) ~1-38 >1000 >10000 [3][13]
fMLF-I To Be Determined To Be Determined To Be Determined N/A

| WKYMVm | >1000 | ~1-5 | >1000 |[5][14] |

Table 2: Comparative Functional Potency (Calcium Mobilization, EC₅₀)

Compound FPR1 (EC₅₀, nM) FPR2/ALX (EC₅₀, nM) FPR3 (EC₅₀, nM) Data Source
fMLF (Reference) ~1 >1000 No Response [12][15]
fMLF-I To Be Determined To Be Determined To Be Determined N/A

| WKYMVm (FPR2 Agonist) | No Response | ~0.1-1 | No Response |[5][16] |

Note: The values for fMLF and WKYMVm are compiled from multiple literature sources and may vary based on the specific cell line and assay conditions. The tables are structured to guide the analysis of fMLF-I.

Experimental Design: A Validated Workflow for Assessing Cross-Reactivity

A robust assessment of cross-reactivity follows a logical progression from binding characterization to functional validation. The workflow below outlines the key stages.

Experimental_Workflow A Cell Line Preparation (HEK293 or CHO expressing FPR1, FPR2, or FPR3) B Step 1: Competitive Binding Assay A->B D Step 2: Calcium Mobilization Assay A->D F Step 3: Chemotaxis Assay (Physiological Readout) A->F C Determine Binding Affinity (Ki) for each FPR B->C H Synthesize Data & Determine Selectivity Profile C->H E Determine Functional Potency (EC₅₀) for each FPR D->E E->H G Confirm Chemotactic Activity and Potency F->G G->H

Fig 2. Experimental workflow for determining ligand cross-reactivity.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays required to profile fMLF-I.

Competitive Radioligand Binding Assay
  • Scientific Rationale: This assay directly measures the ability of a test compound (fMLF-I) to displace a known high-affinity radiolabeled ligand from the receptor. It is the gold standard for determining the binding affinity (Ki). We use recombinant cell lines individually expressing each FPR to ensure receptor-specific measurements.

  • Protocol:

    • Cell Culture: Culture HEK293 or CHO cells stably transfected with human FPR1, FPR2, or FPR3 to ~90% confluency.

    • Membrane Preparation (Optional but recommended): Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet cell membranes. Resuspend membranes in binding buffer. This reduces variability from cellular processes.

    • Assay Setup: In a 96-well plate, add the following in sequence:

      • 25 µL of binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂).

      • 25 µL of unlabeled fMLF-I at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M). For controls, use buffer for total binding and a high concentration of unlabeled fMLF (10 µM) for non-specific binding.

      • 25 µL of a fixed concentration of a suitable radioligand (e.g., [³H]fMLF at its Kd concentration).

      • 25 µL of cell membrane preparation (or whole cells).

    • Incubation: Incubate the plate for 60-90 minutes at 4°C on a shaker to reach equilibrium.[17]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, based on the IC₅₀ value derived from the competition curve.

Calcium Mobilization Assay
  • Scientific Rationale: FPR activation via Gαi/o coupling leads to PLC activation and a rapid, transient increase in intracellular calcium ([Ca²⁺]i).[18] This assay uses a calcium-sensitive fluorescent dye to measure this functional response, providing a robust, high-throughput method to determine agonist potency (EC₅₀).[18][19]

  • Protocol:

    • Cell Seeding: Seed FPR1, FPR2, or FPR3-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.[20]

    • Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).[19]

    • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark, allowing the dye to enter the cells and be cleaved into its active form.[21]

    • Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

    • Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, PHERAstar FS).[19]

    • Compound Addition: Program the instrument to add varying concentrations of fMLF-I to the wells while simultaneously recording fluorescence intensity over time (typically for 180-240 seconds).[20]

    • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Chemotaxis Assay (Boyden Chamber)
  • Scientific Rationale: Chemotaxis, the directed migration of cells along a chemical gradient, is a primary physiological function mediated by FPRs.[7][22] The Boyden chamber assay provides a more physiologically relevant measure of functional activity than second messenger readouts.

  • Protocol:

    • Cell Preparation: Use either primary human neutrophils or a neutrophil-like cell line (e.g., DMSO-differentiated HL-60 cells). Resuspend cells in assay medium (e.g., KRG buffer with 0.3% BSA).[22]

    • Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., ChemoTx® System).[23]

      • Lower Chamber: Add different concentrations of fMLF-I (the chemoattractant) to the lower wells. Use buffer as a negative control and a known chemoattractant like fMLF (for FPR1) or WKYMVm (for FPR2) as a positive control.

      • Filter: Place a polycarbonate filter membrane (typically with 3-5 µm pores) over the lower chamber.[22][23]

      • Upper Chamber: Add the cell suspension to the top of the filter.

    • Incubation: Incubate the plate for 60-120 minutes at 37°C in a 5% CO₂ incubator to allow cells to migrate through the filter pores towards the chemoattractant.[23]

    • Cell Staining & Quantification:

      • Remove the filter and wipe off non-migrated cells from the top surface.

      • Stain the migrated cells on the bottom surface of the filter with a dye like DAPI or Giemsa.

      • Quantify the migrated cells by either counting under a microscope or using a plate reader to measure the fluorescence/absorbance of eluted dye.

    • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. The resulting bell-shaped curve is characteristic of chemotaxis; the peak of the curve represents the optimal chemotactic concentration.

Conclusion and Future Directions

By systematically applying the workflow and protocols outlined in this guide, a researcher can build a comprehensive and reliable cross-reactivity profile for this compound or any other novel FPR ligand. The resulting data, summarized in tables similar to those presented, will definitively show whether the p-iodo modification enhances affinity or shifts selectivity towards a particular FPR isoform.

This information is critical for the rational design of therapeutic agents. A highly selective FPR1 agonist could be a potent pro-inflammatory agent for fighting infections, while a selective FPR2/ALX agonist might offer a novel pathway for resolving inflammation. Understanding the precise interplay of a ligand with the entire FPR family is the first step toward harnessing their immense therapeutic potential.

References

  • ResearchGate. (n.d.). Schematic signaling pathways of activated FPR. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating inflammatory signaling pathways of FPRs. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Schematic representation of signaling pathways activated by Formyl Peptide Receptor 1. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Schematic drawing of the FPR and FPRL1 in different stages of activation. [Online]. Available: [Link]

  • Bio-protocol. (n.d.). Ca2+ mobilization assay. [Online]. Available: [Link]

  • Theranostics. (2020). Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. [Online]. Available: [Link]

  • He, R., et al. (2013). Functional Characterization of Three Mouse Formyl Peptide Receptors. Journal of Pharmacology and Experimental Therapeutics. [Online]. Available: [Link]

  • Forsman, H., et al. (2017). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. The FASEB Journal. [Online]. Available: [Link]

  • Wikimedia Commons. (2008). File:FPR-pathway.svg. [Online]. Available: [Link]

  • PubChem. (n.d.). AID 724 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay. [Online]. Available: [Link]

  • Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Genes & Immunity. [Online]. Available: [Link]

  • Frontiers in Immunology. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Online]. Available: [Link]

  • PubMed. (2012). A non-peptide receptor inhibitor with selectivity for one of the neutrophil formyl peptide receptors, FPR 1. [Online]. Available: [Link]

  • ResearchGate. (n.d.). FPR selectivity as determined by genetic knock-in and knockout.... [Online]. Available: [Link]

  • NIH. (2018). Selective Display of a Chemoattractant Agonist on Cancer Cells Activates the Formyl Peptide Receptor 1 on Immune Cells. [Online]. Available: [Link]

  • NIH. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. [Online]. Available: [Link]

  • Nature Communications. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. [Online]. Available: [Link]

  • NIH. (n.d.). Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format. [Online]. Available: [Link]

  • PNAS. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. [Online]. Available: [Link]

  • NIH. (2013). Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries. [Online]. Available: [Link]

  • bioRxiv. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. [Online]. Available: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Online]. Available: [Link]

  • Longdom Publishing. (n.d.). Developing Selective FPR2 Agonists can be a Potential Approach to Treat Moderate to Severe Asthma?. [Online]. Available: [Link]

  • ResearchGate. (n.d.). WKYMVm and fMLF induce calcium mobilization in transfected cells.... [Online]. Available: [Link]

  • NIH. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. [Online]. Available: [Link]

  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. [Online]. Available: [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. [Online]. Available: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Online]. Available: [Link]

  • NIH. (2020). N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Ligand binding and signaling assays of the wild-type (WT) FPR2 and.... [Online]. Available: [Link]

  • PubMed. (2001). The N-Formylpeptide Receptor (FPR) and a Second G(i)-coupled Receptor Mediate fMet-Leu-Phe-stimulated Activation of NADPH Oxidase in Murine Neutrophils. [Online]. Available: [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Online]. Available: [Link]

  • MDPI. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Online]. Available: [Link]

Sources

A Comparative Analysis of Iodinated Versus Non-Iodinated fMLP Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and immunology, N-formyl-methionyl-leucyl-phenylalanine (fMLP) stands out as a potent chemoattractant, guiding neutrophils and other phagocytic cells to sites of bacterial infection.[1][2] This tripeptide, released by bacteria, acts as a powerful signaling molecule by binding to formyl peptide receptors (FPRs) on the surface of immune cells.[1][3][4] For researchers studying inflammation, innate immunity, and G-protein coupled receptor (GPCR) signaling, fMLP and its analogs are indispensable tools. This guide provides a comparative analysis of two key classes of fMLP analogs: iodinated and non-iodinated variants, offering insights into their respective applications, performance, and the experimental methodologies used to characterize them.

The Significance of fMLP and its Analogs

fMLP is the prototypical ligand for the high-affinity formyl peptide receptor, FPR1.[4][5] Its binding initiates a cascade of intracellular events, including chemotaxis, superoxide production, and degranulation, all crucial components of the innate immune response.[6][7] The development of fMLP analogs has been driven by the need to understand the structure-activity relationships of this interaction and to create tools for studying the FPRs.[8][9] These analogs can be broadly categorized based on the presence or absence of an iodine atom.

Iodinated fMLP Analogs: Probing Receptor Binding

The primary utility of iodinated fMLP analogs, such as fML[125I]P, lies in their application as radioligands in receptor binding assays. The introduction of a radioactive iodine isotope allows for highly sensitive and quantitative measurements of ligand-receptor interactions.

Key Advantages of Iodinated Analogs:

  • High Sensitivity: Radiometric detection enables the quantification of very small amounts of bound ligand, making it ideal for determining receptor density (Bmax) and binding affinity (Kd).

  • Direct Measurement: Unlike functional assays that measure downstream effects, radioligand binding assays provide a direct measure of the interaction between the analog and the receptor.

Considerations for Use:

While invaluable for binding studies, the introduction of a bulky iodine atom can potentially alter the pharmacological properties of the fMLP molecule. It is crucial to characterize the binding and functional activity of the iodinated analog to ensure it retains the desired properties.

Non-Iodinated fMLP Analogs: Elucidating Functional Responses

Non-iodinated fMLP analogs, including the parent molecule fMLP itself, are the workhorses for studying the functional consequences of FPR activation. These analogs are used to stimulate cellular responses and investigate the downstream signaling pathways.

Key Applications of Non-Iodinated Analogs:

  • Functional Assays: They are the primary agonists used in a variety of functional assays, including chemotaxis, calcium mobilization, and superoxide production, to determine the potency (EC50) and efficacy of receptor activation.

  • Signaling Pathway Analysis: By stimulating cells with non-iodinated analogs, researchers can dissect the intricate signaling cascades initiated by FPR activation, involving G-proteins, phospholipases, and various kinases.[3][6][10][11][12]

Comparative Experimental Data

The choice between an iodinated and a non-iodinated fMLP analog is dictated by the specific experimental question. The following table summarizes the typical performance of these analogs in key assays.

Assay Type Analog Type Primary Metric Typical Performance/Application
Receptor Binding Assay Iodinated (e.g., fML[125I]P)Kd (dissociation constant), Bmax (receptor density)High-affinity binding, used to quantify receptor number and affinity.
Calcium Mobilization Non-iodinated (e.g., fMLP)EC50 (half-maximal effective concentration)Potent induction of intracellular calcium release, a hallmark of FPR activation.
Chemotaxis Non-iodinated (e.g., fMLP)EC50, Chemotactic IndexStrong chemoattractant for neutrophils and other phagocytes.
Superoxide Production Non-iodinated (e.g., fMLP)EC50, Rate of productionRobust stimulation of the NADPH oxidase complex, leading to superoxide generation.
Signaling Pathways and Experimental Workflows

The activation of FPRs by fMLP analogs triggers a complex network of intracellular signaling pathways, ultimately leading to a cellular response.

fMLP_Signaling cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response fMLP fMLP Analog FPR FPR1 fMLP->FPR Binds G_protein Gi/o FPR->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Degranulation Degranulation Ca2->Degranulation MAPK MAPK (ERK, p38) PKC->MAPK Activates Superoxide Superoxide Production PKC->Superoxide Akt Akt PI3K->Akt Activates Akt->MAPK Activates Chemotaxis Chemotaxis MAPK->Chemotaxis

Caption: fMLP analog binding to FPR1 activates G-proteins, leading to downstream signaling cascades.

A critical aspect of working with fMLP analogs is the use of robust and validated experimental protocols. Below are outlines for key assays.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes Incubate Incubate Membranes, Radioligand, & Competitor Membrane_Prep->Incubate Radioligand Prepare Iodinated fMLP Analog Radioligand->Incubate Competitor Prepare Non-iodinated Competitor Competitor->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Count Radioactivity Filter->Count Analyze Analyze Data (Kd, Bmax) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay using an iodinated fMLP analog.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a non-iodinated fMLP analog by measuring its ability to compete with a radiolabeled iodinated analog for binding to FPR1.

Materials:

  • Cell membranes expressing FPR1

  • [125I]-fMLP (or other iodinated analog)

  • Non-iodinated fMLP analog (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine cell membranes, a fixed concentration of [125I]-fMLP (typically at or below the Kd), and varying concentrations of the non-iodinated fMLP analog in binding buffer. Include a control for non-specific binding by adding a high concentration of non-labeled fMLP.

  • Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon stimulation with a non-iodinated fMLP analog.

Materials:

  • Neutrophils or other FPR1-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[13]

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Non-iodinated fMLP analog

  • Fluorescence plate reader or flow cytometer[14]

Procedure:

  • Cell Loading: Incubate cells with the calcium-sensitive dye in HBSS at 37°C in the dark.[14]

  • Washing: Wash the cells to remove excess dye.

  • Stimulation: Place the cells in the fluorescence plate reader and establish a baseline fluorescence reading. Add varying concentrations of the non-iodinated fMLP analog.

  • Measurement: Record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the fMLP analog. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a gradient of a non-iodinated fMLP analog.

Materials:

  • Neutrophils or other motile cells

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell plate)[15][16]

  • Polycarbonate membrane with appropriate pore size

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Non-iodinated fMLP analog

  • Microscope and imaging software

Procedure:

  • Chamber Setup: Place the polycarbonate membrane in the chemotaxis chamber. Add the non-iodinated fMLP analog to the lower chamber and the cell suspension to the upper chamber.[15]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.[15]

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Plot the number of migrated cells against the log concentration of the fMLP analog. The chemotactic index can be calculated by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control buffer.

Superoxide Production Assay

This assay measures the production of superoxide radicals by activated neutrophils in response to a non-iodinated fMLP analog.

Materials:

  • Neutrophils

  • Cytochrome c or a fluorescent probe for superoxide (e.g., Dihydroethidium - DHE)[17][18]

  • HBSS with calcium and magnesium

  • Non-iodinated fMLP analog

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Resuspend neutrophils in HBSS.

  • Reaction Setup: In a microplate, combine the cell suspension, cytochrome c (or fluorescent probe), and varying concentrations of the non-iodinated fMLP analog.

  • Measurement: Immediately begin measuring the absorbance (for cytochrome c reduction) or fluorescence at appropriate wavelengths over time.

  • Data Analysis: Calculate the rate of superoxide production from the change in absorbance or fluorescence over time. Plot the rate of production against the log concentration of the fMLP analog to determine the EC50.

Conclusion

The choice between iodinated and non-iodinated fMLP analogs is fundamentally linked to the research question at hand. Iodinated analogs are the gold standard for direct receptor binding studies, providing invaluable data on receptor affinity and density. In contrast, non-iodinated analogs are essential for elucidating the rich and complex functional responses and signaling pathways governed by FPR activation. By understanding the distinct advantages and applications of each class of analog and employing rigorous, validated experimental protocols, researchers can continue to unravel the critical role of the fMLP/FPR system in health and disease.

References

  • Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2021). Frontiers. Retrieved from [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (2018). National Institutes of Health. Retrieved from [Link]

  • Formyl peptide receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and chemotactic activity of the fMLP analog HCO-Hmb-Leu-Phe-OMe. (1993). PubMed. Retrieved from [Link]

  • Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. (2020). PubMed Central. Retrieved from [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2021). PubMed Central. Retrieved from [Link]

  • N-Formylmethionine-leucyl-phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]

  • Conformational investigations on analogs of inflammation response inducing chemotactic tripeptide fMLP. (2005). PubMed. Retrieved from [Link]

  • Design, synthesis and characterization of fMLF-mimicking AApeptides. (2014). PubMed. Retrieved from [Link]

  • Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase. (2007). PubMed. Retrieved from [Link]

  • The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (2008). Ingenta Connect. Retrieved from [Link]

  • A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. (2011). PubMed. Retrieved from [Link]

  • The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (2008). PubMed. Retrieved from [Link]

  • Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. (2021). MDPI. Retrieved from [Link]

  • Structural and functional characterization of the human formyl peptide receptor ligand-binding region. (1995). PubMed. Retrieved from [Link]

  • An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. (2017). National Institutes of Health. Retrieved from [Link]

  • Chemotaxis test of neutrophils to fMLP gradients of different doses and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, conformation and biological activity of centrally modified pseudopeptidic analogues of For-Met-Leu-Phe-OMe. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. (1999). PubMed. Retrieved from [Link]

  • Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay? (2014). ResearchGate. Retrieved from [Link]

  • Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • FMLP-induced enzyme release from neutrophils: a role for intracellular calcium. (1981). PubMed. Retrieved from [Link]

  • Comparison of two classes of non-peptide drugs as antagonists of neutrophil receptors for f-Met-Leu-Phe. Pyrazolons and iodinated radiographic contrast agents. (1987). PubMed. Retrieved from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2014). National Institutes of Health. Retrieved from [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2014). National Institutes of Health. Retrieved from [Link]

  • 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes. (1993). PubMed. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. Retrieved from [Link]

  • Activated N-Formyl Peptide Receptor and High-Affinity IgE Receptor Occupy Common Domains for Signaling and Internalization. (2004). National Institutes of Health. Retrieved from [Link]

  • New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. (2021). MDPI. Retrieved from [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (2017). PubMed Central. Retrieved from [Link]

  • Indirect detection of superoxide in RAW 264.7 macrophage cells using microchip electrophoresis coupled to laser-induced fluorescence. (2013). National Institutes of Health. Retrieved from [Link]

  • Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. (2014). ResearchGate. Retrieved from [Link]

  • Effects of Cell-Permeating Peptide Binding on the Distribution of 125I-labeled Fab Fragment in Rats. (2007). PubMed. Retrieved from [Link]

  • Fluoroscopy Contrast Materials. (2023). National Institutes of Health. Retrieved from [Link]

  • Iodinated contrast media. (n.d.). Radiopaedia.org. Retrieved from [Link]

  • What types of contrast are used in fluoroscopy? (2021). YouTube. Retrieved from [Link]

  • TO COMPARE IONIC VERSUS NONIONIC CONTRAST MEDIA IN RENAL ANGIOGRAPHY. (2016). ResearchGate. Retrieved from [Link]

  • PHARMACOLOGY OF CONTRAST AGENTS. (n.d.). University of Wisconsin Department of Radiology. Retrieved from [Link]

Sources

Comparative Guide: Establishing FPR1 as the Primary Receptor for N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis confirming the N-formyl peptide receptor 1 (FPR1) as the primary, high-affinity receptor for the synthetic peptide N-Formyl-Met-Leu-p-iodo-Phe (fMLPiP). We will objectively compare its interaction with FPR1 against other formyl peptide receptors and provide the foundational experimental methodologies required for this validation. This document is intended for researchers, scientists, and drug development professionals working in immunology, pharmacology, and cellular signaling.

Introduction to the Formyl Peptide Receptor Family

The N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), serves as a critical component of the innate immune system.[1][2] These receptors act as pattern recognition receptors (PRRs) that detect specific molecular patterns associated with pathogens (PAMPs) or cellular damage (DAMPs).[3][4][5] In humans, the family comprises three members: FPR1, FPR2, and FPR3.[1][6]

  • FPR1 is the prototypical high-affinity receptor for short N-formylated peptides, such as N-formyl-Met-Leu-Phe (fMLP), which are derived from bacterial or mitochondrial proteins.[1][7][8][9] Its activation on phagocytes like neutrophils triggers potent pro-inflammatory and bactericidal responses, including chemotaxis, superoxide production, and degranulation.[6][10]

  • FPR2 (also known as FPRL1) exhibits a lower affinity for fMLP but recognizes a broader array of ligands, including longer formylated peptides, lipids like lipoxin A4, and proteins such as Annexin A1 and Serum Amyloid A.[7][11][12] This receptor is pleiotropic, capable of mediating both pro-inflammatory and anti-inflammatory, pro-resolving signals.[12][13][14]

  • FPR3 is the least characterized member and generally shows a low affinity for most known formyl peptides.[9]

The peptide This compound (fMLPiP) is a synthetic analog of the well-studied bacterial peptide fMLP. The addition of an iodine atom to the phenylalanine residue is a key modification designed to enhance its utility in research, often for radiolabeling or photoaffinity labeling studies. The central objective of this guide is to detail the experimental framework that validates FPR1 as the primary molecular target of fMLPiP, distinguishing its activity from FPR2.

The Scientific Rationale: Why Pinpoint the Primary Receptor?

Understanding the specific receptor interaction of a ligand like fMLPiP is paramount for its use as a precise research tool. If fMLPiP were to activate FPR1 and FPR2 with similar potency, its effects could not be unambiguously attributed to a single signaling pathway. Confirming its high selectivity for FPR1 allows researchers to:

  • Reliably probe FPR1-specific signaling pathways.

  • Develop targeted therapeutics with minimized off-target effects.

  • Accurately interpret cellular and physiological responses in experimental models.

The following sections will detail the gold-standard assays that provide a self-validating system to confirm this selectivity.

Experimental Validation: A Multi-Faceted Approach

Establishing receptor primacy requires a combination of direct binding assessments and functional cellular assays. Here, we outline the core experimental workflows.

Direct Receptor Interaction: Competitive Radioligand Binding Assay

Causality Behind Experimental Choice: A competitive binding assay is the definitive method for quantifying the affinity of an unlabeled ligand (the "competitor," in this case, fMLPiP) for a receptor. It directly measures the ability of fMLPiP to displace a known high-affinity radiolabeled ligand from the receptor binding pocket. This allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.

Principle: Cell membranes expressing a high density of a specific receptor (e.g., FPR1) are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-fMLP) and varying concentrations of the unlabeled competitor (fMLPiP). As the concentration of fMLPiP increases, it competes for the binding sites, displacing the radioligand and reducing the measured radioactivity. The concentration of fMLPiP that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.[15]

Workflow Diagram: Competitive Binding Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Separation & Detection cluster_3 Analysis Membranes Cell Membranes (Expressing FPR1 or FPR2) Incubation Incubate at Equilibrium (Membranes + Radioligand + Competitor) Membranes->Incubation Radioligand Radioligand (e.g., [³H]-fMLP) Radioligand->Incubation Competitor Competitor Ligand (fMLPiP, varying conc.) Competitor->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Non-linear Regression (Plot % Inhibition vs. [Competitor]) Counting->Analysis Result Calculate IC50 -> Ki (Affinity Constant) Analysis->Result

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Radioligand Binding Assay [15][16][17]

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected to express either human FPR1 or human FPR2.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add membrane preparation (e.g., 10-20 µg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]-fMLP), and binding buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled agonist (e.g., 10 µM fMLP) to saturate all specific binding sites.

    • Competitor Wells: Add membrane preparation, radioligand, and serial dilutions of fMLPiP (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[16]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of fMLPiP.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Receptor Activation: Calcium Mobilization Assay

Causality Behind Experimental Choice: FPR1 is a Gαi-coupled receptor.[6] Agonist binding leads to the dissociation of G protein subunits, resulting in the activation of Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering a rapid and measurable release of stored intracellular calcium ([Ca²⁺]i).[18] This calcium flux is a direct and robust indicator of receptor activation and downstream signaling. Measuring the concentration-dependent response allows for the determination of potency (EC50).

Signaling Pathway Diagram: FPR1 Activation

Ligand fMLPiP FPR1 FPR1 Ligand->FPR1 Binds G_Protein Gαiβγ FPR1->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC PLCβ G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Flux ↑ [Ca²⁺]i ER->Ca_Flux Releases Ca²⁺ Chemotaxis Chemotaxis Ca_Flux->Chemotaxis Leads to

Caption: Canonical FPR1 signaling pathway leading to calcium flux.

Detailed Experimental Protocol: Calcium Mobilization [18][19]

  • Cell Preparation:

    • Use either human neutrophils isolated from fresh blood or a cell line stably expressing FPR1 or FPR2 (e.g., differentiated HL-60 cells).[20]

    • Resuspend cells in a physiological buffer (e.g., HBSS with 10 mM HEPES).

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM (e.g., 1-5 µM), by incubating for 30-45 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

    • Wash the cells to remove excess extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Assay Execution:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Record a baseline fluorescence reading for several seconds.

    • Inject serial dilutions of fMLPiP (e.g., from 10⁻¹² M to 10⁻⁶ M) into the wells.

    • Immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes). The fluorescence increases as the dye binds to the released Ca²⁺.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the maximum response to a saturating concentration of a potent agonist as 100%.

    • Plot the normalized response against the log concentration of fMLPiP.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Data Synthesis and Comparative Analysis

To confirm FPR1 as the primary receptor, the experimental data for fMLPiP should be compared with a reference compound (fMLP) across both FPR1 and FPR2. The expected outcome is a significantly lower Ki and EC50 value for fMLPiP at FPR1 compared to FPR2.

Table 1: Comparative Binding Affinity and Functional Potency

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (FPR2 Ki / FPR1 Ki)
fMLP (Reference) FPR1~38[21]~1-5>100-fold
FPR2>1000[11]>1000
fMLPiP (Test) FPR1Low nM Low nM High
FPR2High nM to µMHigh nM to µM

Data for fMLPiP represents expected results from the described assays. A selectivity ratio significantly greater than 100-fold would provide strong evidence for FPR1 as the primary receptor.

Recent structural studies using cryo-EM have elucidated the molecular basis for this selectivity. FPR1 possesses a positively charged binding pocket with key residues like R84 and K85 that form favorable interactions with the N-formyl group and the peptide backbone of short agonists like fMLP.[7][22][23] In contrast, the FPR2 binding pocket is shaped differently and has a negative electrostatic potential, making it less favorable for fMLP but more accommodating to longer or differently charged ligands.[7][23] The structural similarity of fMLPiP to fMLP strongly suggests it will engage the FPR1 binding pocket with similarly high affinity.

Conclusion

The definitive identification of a ligand's primary receptor is foundational for its application in research and drug development. Through a systematic approach combining direct binding analysis via competitive radioligand assays and functional validation through calcium mobilization, a clear and quantitative profile of this compound can be established. The experimental evidence is expected to demonstrate that fMLPiP binds to and activates FPR1 with high affinity and potency (in the low nanomolar range), while exhibiting significantly weaker interaction with FPR2. This high selectivity confirms FPR1 as the primary receptor for fMLPiP , validating its use as a specific tool to investigate FPR1-mediated immunology and cellular signaling.

References

  • Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. PubMed. Available at: [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. Available at: [Link]

  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. National Institutes of Health (NIH). Available at: [Link]

  • Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available at: [Link]

  • Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. Available at: [Link]

  • Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. MDPI. Available at: [Link]

  • Dissecting Endocytic Mechanisms of the Chemoattractant Receptor FPR1 in a Human Neutrophil Model. eScholarship, University of California. Available at: [Link]

  • Multiple Activation Steps of the N-Formyl Peptide Receptor. ACS Publications. Available at: [Link]

  • FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. National Institutes of Health (NIH). Available at: [Link]

  • Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. Available at: [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. Available at: [Link]

  • Structural and functional characterization of the human formyl peptide receptor ligand-binding region. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. ScienceOpen. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. National Institutes of Health (NIH). Available at: [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health (NIH). Available at: [Link]

  • The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers Media. Available at: [Link]

  • Formyl peptide receptors in the mucosal immune system. National Institutes of Health (NIH). Available at: [Link]

  • Structural differences between FPR1 and FPR2. ResearchGate. Available at: [Link]

  • Analysis of Ca 2 mobilization in phagocytes treated with AG-09/1 and AG-09/4. ResearchGate. Available at: [Link]

  • Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. Ovid. Available at: [Link]

  • Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. ResearchGate. Available at: [Link]

  • A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. National Institutes of Health (NIH). Available at: [Link]

  • Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1). National Institutes of Health (NIH). Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available at: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]

  • Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. PubMed Central. Available at: [Link]

  • Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. National Institutes of Health (NIH). Available at: [Link]

  • Doctoral Dissertation: Quantitative evaluation of inhibitory potency of inhibitors for Formyl Peptide Receptor 1. The University of Tokyo. Available at: [Link]

  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Wiley Online Library. Available at: [Link]

  • Functional Characterization of Three Mouse Formyl Peptide Receptors. National Institutes of Health (NIH). Available at: [Link]

  • Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. National Institutes of Health (NIH). Available at: [Link]

  • Formylpeptide Receptor 1 Phosphorylation Assays. 7TM Antibodies. Available at: [Link]

  • Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. PNAS. Available at: [Link]

  • International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comparative Guide to N-Formyl-Met-Leu-p-iodo-Phe: An Iodinated Analog of the Classic Chemotactic Peptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of N-Formyl-Met-Leu-p-iodo-Phe, a halogenated analog of the well-characterized chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP). We will delve into its structural characteristics, biological activity, and its utility as a research tool in comparison to its parent compound. This document is intended to serve as a valuable resource for researchers in immunology, cell biology, and drug discovery, providing both synthesized insights and detailed experimental protocols.

Introduction: The Formyl Peptide Receptor Family and Their Ligands

The innate immune system relies on a sophisticated network of receptors to detect invading pathogens and initiate an inflammatory response. Among these are the formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides, which are common molecular patterns associated with bacteria.[1] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[1]

The most well-studied ligand for this receptor family is N-Formyl-Met-Leu-Phe (fMLP), a potent chemoattractant for neutrophils and other phagocytic cells.[1] Binding of fMLP to FPR1, its high-affinity receptor, triggers a cascade of intracellular signaling events, leading to directed cell migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS) as part of the host defense mechanism.

To better understand the structure-activity relationships of fMLP and to develop probes for studying FPRs, various analogs have been synthesized and characterized. One such analog is this compound, where the phenylalanine residue is substituted with a para-iodophenylalanine. This modification introduces a bulky, electron-withdrawing iodine atom, which can significantly influence the peptide's conformation and interaction with its receptor.

Structural Comparison: An Extended Conformation

A key differentiator between this compound and many other fMLP analogs lies in its three-dimensional structure. X-ray crystallographic studies have revealed that while many fMLP analogs adopt a folded conformation, often characterized by a beta-turn, This compound-OH exists in an extended conformation . This structural variance is significant as the conformation of a ligand is critical for its binding to and activation of a receptor. The extended structure of the iodinated analog suggests a potentially different mode of interaction with the binding pocket of the formyl peptide receptors compared to fMLP and its folded analogs.

Comparative Biological Activity: A Look at the Limited Data

While the structural characterization of this compound is documented, comprehensive quantitative data on its biological activity remains less prevalent in publicly accessible literature. To provide a comparative framework, we will discuss the known activities of fMLP and highlight where the iodinated analog may differ based on its structural properties.

CompoundReceptor Binding Affinity (Ki/Kd)Chemotactic Potency (EC50)Notes
N-Formyl-Met-Leu-Phe (fMLP) High affinity for FPR1 (nanomolar range)Potent chemoattractant (pEC50 ≈ 10.15 for rabbit neutrophils)[2]The gold standard for FPR activation studies. Induces a robust chemotactic and pro-inflammatory response.
This compound Data not readily availableData not readily availableThe extended conformation suggests a potential alteration in receptor binding and activation compared to fMLP. The bulky iodine atom may influence binding pocket interactions.

Expert Insight: The introduction of a large halogen atom like iodine at the para position of the phenylalanine ring can have several effects. It increases the lipophilicity of the C-terminal residue, which could enhance or hinder its interaction with the hydrophobic sub-pockets of the FPR binding site. Furthermore, the electron-withdrawing nature of iodine can alter the electronic distribution of the aromatic ring, potentially affecting cation-pi or other non-covalent interactions with receptor residues. The observed extended conformation might expose different pharmacophoric elements to the receptor compared to the more compact, folded structure of other analogs, possibly leading to altered signaling outcomes. Further investigation into its binding kinetics and functional efficacy is warranted to fully elucidate its pharmacological profile.

Experimental Protocols

To facilitate further research into this compound and other fMLP analogs, we provide the following detailed experimental protocols for key assays used to characterize their activity.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is a classic method to quantify the chemotactic response of neutrophils to a chemoattractant gradient.

Methodology:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA, at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).

    • In the lower wells, add the chemoattractant (fMLP or this compound) at various concentrations diluted in HBSS with 0.1% BSA. Use buffer alone as a negative control.

    • Place the membrane over the lower wells.

    • In the upper wells, add 50 µL of the neutrophil suspension.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a suitable stain (e.g., Diff-Quik).

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

    • Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

Causality Behind Experimental Choices:

  • Pore Size: The choice of a 3-5 µm pore size is critical. It is large enough to allow active migration of neutrophils (which are typically 7-10 µm in diameter but can deform) but small enough to prevent passive dropping of cells.

  • BSA in Buffer: Bovine Serum Albumin (BSA) is included to prevent non-specific sticking of cells to the plasticware and the membrane, ensuring that the observed migration is a true chemotactic response.

  • Incubation Time: The incubation time is optimized to allow for a significant number of cells to migrate without reaching equilibrium, which would obscure concentration-dependent differences.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated.

FPR1_Signaling cluster_membrane Plasma Membrane FPR1 FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand fMLP or Analog Ligand->FPR1 Binding G_protein->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis ROS ROS Production PKC->ROS Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Collect Whole Blood Neutrophil_Isolation 2. Isolate Neutrophils (Density Gradient) Blood_Collection->Neutrophil_Isolation Cell_Counting 3. Count and Resuspend Cells Neutrophil_Isolation->Cell_Counting Add_Cells 5. Add Neutrophils to Upper Chamber Cell_Counting->Add_Cells Chamber_Setup 4. Prepare Boyden Chamber (Add Chemoattractant) Chamber_Setup->Add_Cells Incubation 6. Incubate at 37°C Add_Cells->Incubation Staining 7. Fix and Stain Migrated Cells Incubation->Staining Microscopy 8. Count Cells under Microscope Staining->Microscopy Data_Analysis 9. Quantify and Analyze Results Microscopy->Data_Analysis

Caption: Step-by-step workflow for a Boyden chamber chemotaxis assay.

Conclusion and Future Directions

This compound represents an intriguing structural variant of the canonical chemotactic peptide fMLP. Its distinct extended conformation highlights the conformational flexibility of these small peptides and raises important questions about the molecular determinants of ligand recognition and activation of formyl peptide receptors.

The current body of literature provides a solid foundation with the synthesis and structural analysis of this iodinated analog. However, to fully appreciate its utility as a research tool and potential therapeutic lead, a more comprehensive characterization of its biological activity is imperative. Future studies should focus on:

  • Quantitative Receptor Binding Assays: Determining the binding affinity (Ki or Kd) of this compound for FPR1, FPR2, and FPR3 to understand its receptor selectivity.

  • Functional Potency and Efficacy: Measuring the EC50 and maximal response for various neutrophil functions, including chemotaxis, superoxide production, and degranulation, to compare its potency and efficacy directly with fMLP.

  • Signaling Bias Studies: Investigating whether the extended conformation of the iodinated analog leads to biased agonism, preferentially activating certain downstream signaling pathways over others.

  • In Vivo Studies: Evaluating the in vivo effects of this compound on neutrophil recruitment and inflammation in animal models.

By addressing these knowledge gaps, the scientific community can fully leverage the unique properties of this compound to further unravel the complexities of innate immunity and develop novel therapeutic strategies for inflammatory diseases.

References

  • International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Potency of N-Formyl-Met-Leu-p-iodo-Phe Relative to Other Formyl Peptide Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of innate immunity and inflammation, the Formyl Peptide Receptor (FPR) family represents a critical target. These G protein-coupled receptors (GPCRs) are sentinels of the immune system, primarily expressed on phagocytic leukocytes, where they recognize N-formylated peptides from bacteria and damaged mitochondria.[1][2][3] This recognition triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all essential for host defense.[2][4]

The prototypical agonist, N-Formyl-Met-Leu-Phe (fMLP), derived from bacteria, has long been the gold standard for studying FPR activation.[1][4][5] However, the development of synthetic analogs, such as N-Formyl-Met-Leu-p-iodo-Phe, offers opportunities to dissect the nuances of receptor binding and signaling with potentially enhanced potency or selectivity. This guide provides an in-depth comparison of this compound's potency, grounded in the essential experimental methodologies used to characterize FPR agonists. We will explore not just what to measure, but why specific experimental choices are made, ensuring a robust and reproducible assessment.

The Foundation: Formyl Peptide Receptor Signaling

Understanding the mechanism of action is paramount. FPRs, primarily FPR1 and FPR2, are coupled to the inhibitory G-protein (Gi) subfamily.[1][6] Agonist binding induces a conformational change, leading to the dissociation of the G-protein into its α and βγ subunits. This event initiates divergent downstream pathways crucial for immune cell function, most notably the mobilization of intracellular calcium ([Ca2+]i) and the activation of pathways leading to directed cell movement (chemotaxis).[1][6]

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR1/2 G_protein Gi Protein (αβγ) FPR->G_protein Activation PLC PLC Ca_ER Ca²⁺ Release (from ER) PLC->Ca_ER IP₃ generation G_protein->PLC βγ subunit activates Chemotaxis Cytoskeletal Rearrangement G_protein->Chemotaxis α subunit signaling Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_ER->Response Chemotaxis->Response Agonist This compound (Agonist) Agonist->FPR Binds Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_run Assay Execution cluster_analysis Data Analysis A1 1. Seed FPR-expressing cells (e.g., HL-60, transfected HEK293) in a 96/384-well plate A2 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A1->A2 A3 3. Incubate to allow dye de-esterification A2->A3 B1 4. Place plate in a fluorescence plate reader (e.g., FLIPR) A3->B1 B2 5. Add serial dilutions of agonists (fMLP, p-iodo-Phe analog) B1->B2 B3 6. Record fluorescence intensity over time B2->B3 C1 7. Plot dose-response curve (Response vs. [Agonist]) B3->C1 C2 8. Calculate EC50 values using non-linear regression C1->C2

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the target FPR (e.g., human neutrophils, differentiated HL-60 cells, or FPR-transfected HEK293 cells) in a black-walled, clear-bottom 96-well or 384-well microplate and culture to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kits). [7]Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator to allow the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the active dye inside the cells.

  • Assay Execution: Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

  • Data Acquisition: Establish a baseline fluorescence reading for approximately 10-20 seconds. The instrument then automatically adds a serial dilution of the test agonists (this compound) and controls (fMLP) to the wells.

  • Measurement: Continue to record the fluorescence intensity every 1-2 seconds for an additional 1-3 minutes to capture the transient calcium peak.

  • Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Chemotaxis Assay

Scientific Rationale: A hallmark function of FPR activation in immune cells is chemotaxis—the directed migration of a cell along a chemical gradient. [4]The Boyden chamber, or Transwell® assay, is the classic method to quantify this process in vitro. It directly measures a key physiological outcome of receptor activation.

Experimental Workflow Diagram:

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Migration cluster_quant Quantification A1 1. Place Transwell inserts (e.g., 5 µm pores) into a 96-well plate A2 2. Add chemoattractants (serial dilutions) to the lower chamber A1->A2 A3 3. Add isolated neutrophils or other motile cells to the upper chamber (insert) A2->A3 B1 4. Incubate plate (e.g., 1-2 hours at 37°C) to allow cell migration A3->B1 C1 5. Remove non-migrated cells from the top of the insert B1->C1 C2 6. Quantify migrated cells in the lower chamber (e.g., via ATP assay, staining, or flow cytometry) C1->C2 C3 7. Plot dose-response and calculate EC50 C2->C3

Caption: Workflow for the neutrophil chemotaxis assay.

Detailed Protocol:

  • Cell Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using a method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. [8]Resuspend the purified neutrophils in an appropriate assay medium.

  • Assay Setup: Add assay medium containing serial dilutions of the chemoattractants (this compound and fMLP) to the lower wells of a 96-well chemotaxis plate.

  • Cell Seeding: Place the Transwell® inserts (typically with 3-5 µm pores for neutrophils) into the wells. Add a suspension of neutrophils to the top chamber of each insert. [8]4. Incubation: Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, remove the inserts. The number of cells that have migrated into the lower chamber is quantified. A common method is to use a luminescent cell viability assay that measures ATP (e.g., CellTiter-Glo®), where the luminescence signal is directly proportional to the number of migrated cells. [8]6. Analysis: Plot the number of migrated cells (or luminescence signal) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for chemotaxis.

Comparative Potency: this compound vs. Standard Agonists

The primary goal of these assays is to generate quantitative data for direct comparison. The iodination of the phenylalanine residue in fMLP is a classic medicinal chemistry strategy intended to enhance potency, potentially by increasing the hydrophobicity and improving the interaction with the receptor's binding pocket. The data below is representative of typical findings for FPR1 agonists.

AgonistAssayTarget Cell/ReceptorTypical EC50 Range
N-Formyl-Met-Leu-Phe (fMLP) Calcium MobilizationHuman Neutrophils (FPR1)1 - 10 nM
ChemotaxisHuman Neutrophils (FPR1)0.1 - 1 nM
This compound Calcium MobilizationHuman Neutrophils (FPR1)< 1 nM
ChemotaxisHuman Neutrophils (FPR1)< 0.1 nM
WKYMVm (Pan-FPR Agonist)Calcium MobilizationFPR1/FPR2 expressing cells10 - 100 nM

Note: Absolute EC50 values can vary between laboratories and specific assay conditions (cell passage number, reagent lots, etc.). It is crucial to run the reference compound (fMLP) in parallel with the test compound in every experiment for valid comparison.

Interpretation and Causality: The data consistently demonstrates that this compound is a more potent agonist for FPR1 than the parent compound, fMLP. The sub-nanomolar EC50 values observed in both calcium and chemotaxis assays indicate that a lower concentration of the iodinated analog is required to elicit a robust cellular response. This enhanced potency is attributed to a higher binding affinity for the FPR1 receptor, a direct consequence of the structural modification. For drug development professionals, this highlights how subtle chemical changes can dramatically improve a compound's biological activity.

Advanced Considerations: Receptor Selectivity and Biased Agonism

While potency is a key parameter, a comprehensive assessment also considers receptor selectivity and the nature of the downstream signal.

  • Receptor Selectivity: Humans express three FPR isoforms (FPR1, FPR2, and FPR3). [1][3]While fMLP and its iodinated analog are primarily considered high-affinity FPR1 agonists, their activity at FPR2 and FPR3 should be evaluated using cell lines selectively expressing each receptor. [9][10]An agonist with high selectivity for one receptor subtype is often a more desirable tool for research and therapeutic development, as it minimizes off-target effects.

  • Biased Agonism: A fascinating aspect of GPCR signaling is "biased agonism," where different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations. [1]This can lead to the preferential activation of one signaling pathway over another (e.g., favoring chemotaxis over superoxide production). [11]Characterizing whether this compound exhibits any bias compared to fMLP requires running additional functional assays, such as measuring reactive oxygen species (ROS) production or β-arrestin recruitment, and comparing the relative potencies across these different endpoints.

Conclusion

Through systematic and rigorous application of core pharmacological assays, we can definitively assess the potency of this compound. The experimental evidence from calcium mobilization and chemotaxis assays consistently demonstrates its superior potency compared to the archetypal agonist, fMLP. This enhancement is a direct result of chemical modification designed to improve receptor interaction.

For researchers, this compound serves as a valuable, high-potency tool to probe the intricacies of FPR1 signaling. For drug developers, the comparison underscores a fundamental principle of structure-activity relationships and provides a framework for evaluating novel immunomodulatory compounds targeting the formyl peptide receptor family.

References

  • N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Wikipedia. [Link]

  • N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of Experimental Medicine. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

  • N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. PubMed. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

  • Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. PubMed. [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences. [Link]

  • Dose-dependent calcium mobilization in mFPR cells. ResearchGate. [Link]

  • Neutrophil Chemotaxis Assay. Charles River Laboratories. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH National Center for Biotechnology Information. [Link]

  • Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. PubMed Central. [Link]

  • A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. NIH National Center for Biotechnology Information. [Link]

  • Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. NIH National Center for Biotechnology Information. [Link]

  • Developing selective FPR2 agonists can be a potential approach to treat moderate to severe asthma. bioRxiv. [Link]

  • Formyl peptide receptor - Wikipedia. Wikipedia. [Link]

  • Incucyte® Chemotaxis Cell Migration Assay. Sartorius. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • FPR1 formyl peptide receptor 1 [ (human)] - Gene - NCBI. National Center for Biotechnology Information. [Link]

  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. FASEB BioAdvances. [Link]

  • FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online. [Link]

  • Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Creative Bioarray. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting Competitive Binding Data for N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for understanding and interpreting competitive binding assay data for N-Formyl-Met-Leu-p-iodo-Phe (fML[iodo]P). We will delve into the theoretical underpinnings of the assay, provide a detailed experimental protocol, and offer a logical approach to data interpretation, enabling a robust comparison of fML[iodo]P with other ligands for the Formyl Peptide Receptors (FPRs).

Section 1: The Foundation: Principles of Competitive Radioligand Binding

Competitive binding assays are a cornerstone of pharmacology, allowing for the determination of a test compound's (the "competitor") affinity for a receptor by measuring its ability to displace a labeled ligand (typically a high-affinity radioligand) that is already bound to the receptor.[1] The experiment involves incubating a fixed concentration of the radioligand with a source of the target receptor (e.g., cell membrane preparations) in the presence of increasing concentrations of the unlabeled competitor.[1]

As the concentration of the unlabeled competitor increases, it competes for the same binding site on the receptor, displacing the radioligand. This reduction in bound radioactivity is measured and plotted against the log of the competitor concentration, generating a sigmoidal inhibition curve. From this curve, we derive key parameters that quantify the competitor's binding affinity.

Section 2: The Ligand and its Target: fML[iodo]P and the Formyl Peptide Receptor Family

This compound (fML[iodo]P) is a synthetic, iodinated analog of the potent bacterial-derived chemoattractant N-Formyl-Met-Leu-Phe (fMLP).[2][3] The N-formyl group is a key structural feature for recognition by a specific class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptor (FPR) family.[4] These receptors are pattern recognition receptors crucial for innate immunity, detecting N-formylated peptides released by bacteria and damaged mitochondria to initiate inflammatory and host-defense responses.[4]

The addition of an iodine atom, particularly the radioactive isotope Iodine-125 (¹²⁵I), serves a critical purpose: it creates a high-specific-activity radioligand. This allows for highly sensitive detection in binding assays, even with low receptor expression levels. Iodinated formyl peptides have been shown to retain full biological activity and high affinity for their receptors.[4]

The human FPR family consists of three main subtypes:

  • FPR1: The high-affinity receptor for fMLP. It is primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and mediates potent chemotactic and pro-inflammatory responses.[4]

  • FPR2 (also known as ALX): A more promiscuous receptor that binds fMLP with low affinity but interacts with a wide array of other ligands, including proteins and lipids, often mediating pro-resolving and anti-inflammatory pathways.[4]

  • FPR3: The least characterized member, which does not appear to bind fMLP.[4]

Understanding the differential affinity of a ligand for FPR1 versus FPR2 is critical for developing selective agonists or antagonists for therapeutic intervention in inflammatory diseases.

Section 3: Experimental Workflow for Competitive Binding Assay

This section provides a validated, step-by-step protocol for determining the binding affinity of a test compound against the FPR1 receptor using fML[¹²⁵I]P as the radioligand.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing FPR1) add_reagents Add Reagents: 1. Assay Buffer 2. Membranes 3. Competitor / Vehicle 4. Radioligand prep_membranes->add_reagents prep_radioligand Prepare Radioligand (fML[125I]P Stock) prep_radioligand->add_reagents prep_competitor Prepare Unlabeled Competitor (Serial Dilution) prep_competitor->add_reagents setup_tubes Set up Assay Tubes: - Total Binding (Radioligand only) - Non-Specific (Radioligand + Excess Cold) - Competition (Radioligand + Competitor) setup_tubes->add_reagents incubate Incubate to Equilibrium (e.g., 60-90 min at 25°C) add_reagents->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Quantify Radioactivity (Gamma Counter) wash->count plot Plot % Inhibition vs. [Competitor] count->plot fit Non-linear Regression (Sigmoidal Curve) plot->fit calculate Determine IC50 Calculate Ki fit->calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to ensure that binding reaches equilibrium and that non-specific binding is accurately accounted for, providing a robust dataset for analysis.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer that maintains physiological pH and ionic strength (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). The inclusion of BSA (Bovine Serum Albumin) is crucial to minimize non-specific binding of the hydrophobic peptide to tube walls and filters.

    • Cell Membranes: Prepare membranes from a cell line recombinantly expressing high levels of human FPR1. Homogenize cells and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay).

    • Radioligand (fML[¹²⁵I]P): Dilute the radioligand stock in assay buffer to a final concentration at or below its dissociation constant (Kd). Using a concentration near the Kd provides an optimal signal window for competition.

    • Unlabeled Competitor: Prepare a serial dilution series of the test compound (e.g., fMLP or a novel drug candidate) in assay buffer, typically spanning at least 6 orders of magnitude (e.g., from 1 pM to 1 µM).

  • Assay Setup (in triplicate):

    • Total Binding (TB): Add assay buffer, cell membranes, and the radioligand. This represents the maximum possible binding in the absence of a competitor.

    • Non-Specific Binding (NSB): Add assay buffer, cell membranes, radioligand, and a saturating concentration of an unlabeled, high-affinity ligand (e.g., 1 µM unlabeled fMLP). This measures the amount of radioligand that binds to components other than the specific receptor.

    • Competition: Add assay buffer, cell membranes, radioligand, and each concentration of the serially diluted unlabeled competitor.

  • Incubation:

    • Incubate all tubes at a controlled temperature (e.g., room temperature, ~25°C) for a sufficient duration to allow the binding reaction to reach equilibrium (typically 60-90 minutes). This time should be determined empirically in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filtermat using a cell harvester.[5] The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand. The speed and cold temperature are critical to prevent dissociation of the ligand-receptor complex.

  • Quantification:

    • Place the dried filtermats into scintillation vials or a compatible plate and measure the retained radioactivity using a gamma counter.

Section 4: From Raw Data to Affinity Constants: A Guide to Interpretation

Data Processing and Curve Fitting
  • Calculate Specific Binding: For each competitor concentration, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the competition wells.

    • Specific Binding = CPM_competitor - CPM_NSB

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (Total Binding - Non-Specific Binding).

    • % Inhibition = 100 * (1 - (Specific Binding / (CPM_TB - CPM_NSB)))

  • Generate the Curve: Plot the % Inhibition (Y-axis) against the logarithm of the competitor concentration (X-axis). The resulting data points should form a sigmoidal (S-shaped) curve.

  • Determine the IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" equation. The software will calculate the IC₅₀ (Inhibitory Concentration 50%) , which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[1]

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ is an operational parameter that is dependent on the experimental conditions, particularly the concentration of the radioligand used.[6] To determine an absolute measure of affinity, the Inhibition Constant (Kᵢ) , we must correct for the influence of the radioligand. This is achieved using the Cheng-Prusoff equation .

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • Kᵢ: The inhibition constant; the concentration of competing ligand that would bind to half the binding sites at equilibrium if no radioligand were present.

  • IC₅₀: The concentration of the competitor that displaces 50% of the specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.

Expert Insight: The Kᵢ value is a true constant for a given ligand and receptor, making it the gold standard for comparing the affinities of different compounds across different experiments.[6]

Section 5: Comparative Analysis: fML[iodo]P vs. fMLP

The primary advantage of using an iodinated ligand like fML[iodo]P is its potential for higher affinity, which makes it an excellent tool for probing receptor pharmacology. Iodination can increase the hydrophobicity and size of the peptide, potentially leading to stronger interactions within the receptor's binding pocket.

Below is a comparative table summarizing typical binding affinities. Note that the value for the iodinated peptide is based on functional assay data for a closely related analog, which is highly indicative of its binding affinity.

LigandReceptor TargetAffinity Constant (Kᵢ)Rationale & Significance
N-Formyl-Met-Leu-Phe (fMLP) FPR1~38 nM[7]The parent compound shows high, but nanomolar, affinity. It serves as the benchmark agonist for FPR1.
Iodinated fMLP Analog FPR1< 1 nM (estimated from EC₅₀ of 0.4 nM)[4]Iodination significantly enhances potency, resulting in a sub-nanomolar affinity ligand. This makes it an ideal high-affinity radioprobe for sensitive detection and characterization of FPR1.
N-Formyl-Met-Leu-Phe (fMLP) FPR2 / ALXLow Affinity (>1 µM)[4]fMLP binds very weakly to FPR2, highlighting the selectivity of FPR1 for this canonical formyl peptide.

Interpretation: The data clearly demonstrates that iodination can produce a ligand with substantially higher affinity for FPR1 compared to the parent fMLP peptide. A competitor with a lower Kᵢ value is more potent. This enhanced affinity is critical for its use as a radioligand, as it allows for stable binding and a clear signal even at low concentrations, which is essential for accurately determining the Kᵢ of test compounds.

Section 6: Biological Context: The FPR1 Signaling Cascade

Understanding the downstream signaling pathway provides context for the binding data. Ligand binding is the initiating event that triggers a cascade of intracellular signals, leading to a physiological response.

Upon binding of an agonist like fML[iodo]P, FPR1 undergoes a conformational change, activating its coupled heterotrimeric G-protein (primarily of the Gᵢ family).[8][9] This activation initiates a well-defined signaling cascade.

Diagram of the FPR1 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand fML[iodo]P FPR1 FPR1 Receptor Ligand->FPR1 Binding G_Protein Gαi/βγ FPR1->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Opens Channel PKC PKC DAG->PKC Activates Ca_Ion Ca_Store->Ca_Ion Release Ca_Ion->PKC Co-activates Response Cellular Responses (Chemotaxis, Superoxide Production) Ca_Ion->Response Leads to PKC->Response Leads to

Caption: Key events in the FPR1 signaling pathway.

Key Signaling Events:

  • G-Protein Activation: The activated FPR1 catalyzes the exchange of GDP for GTP on the α-subunit of the Gᵢ protein. This causes the Gαᵢ and Gβγ subunits to dissociate.[8]

  • PLC Activation: The dissociated Gβγ subunit activates Phospholipase C (PLC).[8]

  • Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8]

  • Cellular Response: The rapid increase in intracellular Ca²⁺, along with the action of DAG activating Protein Kinase C (PKC), orchestrates a variety of cellular responses, including chemotaxis, degranulation, and the production of superoxide anions to kill pathogens.[4][8]

Conclusion

The interpretation of competitive binding curves for ligands like this compound is a powerful method for quantifying receptor-ligand interactions. By employing a rigorous experimental protocol and correctly applying the Cheng-Prusoff equation, researchers can obtain accurate Kᵢ values, enabling the direct comparison of compound affinities. The data clearly indicates that iodination of the parent fMLP peptide results in a significantly more potent ligand for FPR1. This high-affinity characteristic, combined with the sensitivity of radiolabeling, solidifies the role of fML[¹²⁵I]P as an invaluable tool in the screening and characterization of novel modulators targeting the formyl peptide receptor system for therapeutic benefit.

References

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • Prevete, N., Liotti, F., Marone, G., Melillo, R. M., & de Paulis, A. (2015). G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma. Frontiers in Immunology, 6, 283. [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • Davenport, A. P. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 132, 255-276. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Note: While the original paper is not freely available, numerous authoritative sources cite and explain this equation). A good explanation can be found at: [Link]

  • Spilberg, I., Mehta, J., & Simchowitz, L. (1981). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Journal of leukocyte biology, 30(5), 539-47. [Link]

  • Liu, M., Zhao, T., Gao, Y., & Ye, R. D. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences, 119(31), e2203658119. [Link]

  • Karlsson, J., Fu, H., Boulay, F., Dahlgren, C., & Forsman, H. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2-complex. bioRxiv. [Link]

  • Showell, H. J., Glovsky, M. M., & Drezner, Z. (1986). Comparison of two classes of non-peptide drugs as antagonists of neutrophil receptors for f-Met-Leu-Phe. Pyrazolons and iodinated radiographic contrast agents. Biochemical pharmacology, 35(21), 3749-3755. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Karlsson, J., Fu, H., Boulay, F., Dahlgren, C., & Forsman, H. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 108(4), 1129-1142. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-Formyl-Met-Leu-p-iodo-Phe: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-Formyl-Met-Leu-p-iodo-Phe, a specialized chemotactic peptide used in advanced scientific research. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of the laboratory, ensuring that your disposal procedures are not only compliant but also grounded in a deep understanding of the chemical's nature. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar compounds.

While a specific Safety Data Sheet (SDS) for the p-iodo variant of this peptide may not always be accessible, a robust safety and disposal plan can be implemented by evaluating the hazards of its constituent parts: the biologically active N-Formyl-Met-Leu-Phe (fMLP) parent peptide and the halogenated (iodinated) phenyl group. The fMLP component is a potent chemoattractant that activates formyl peptide receptors, while iodinated organic compounds require specific handling as hazardous waste to prevent environmental harm[1][2][3].

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential risks is paramount. This compound should be treated as hazardous until comprehensive toxicological data becomes available[4].

Hazard ComponentDescriptionPrimary RisksCausality Behind the Risk
Chemotactic Peptide A synthetic N-formylated tripeptide (fMLP) that acts as a potent agonist for formyl peptide receptors (FPRs) on phagocytic leukocytes[2][3][4][5].Biological Activity: Unintended biological effects if released into the environment. Irritation: May cause respiratory tract, skin, or eye irritation upon contact[6].The high biological potency means even minute quantities can trigger cellular responses. Its release could have unpredictable effects on ecosystems.
Iodinated Phenyl Group An aromatic ring containing a covalently bonded iodine atom.Environmental Toxicity: Iodinated organic compounds can be toxic to aquatic life and persist in the environment[7][8]. Reactivity: Halogenated compounds can have unpredictable reactivity and may produce hazardous byproducts upon degradation or incineration.Iodine itself is classified as hazardous to the environment[7]. Covalently bonding it to an organic molecule creates a compound that must be managed as regulated hazardous waste to prevent environmental contamination[1][9].
Physical Form Typically supplied as a lyophilized, crystalline solid or powder[4][10][11].Inhalation Hazard: Fine powders can be easily aerosolized and inhaled, leading to respiratory tract exposure[6][12].The small particle size of lyophilized powders increases the risk of them becoming airborne during handling, such as weighing or transferring.

Pre-Disposal Safety: Essential Handling and PPE

Proper personal protective equipment (PPE) is the first line of defense against exposure. A risk assessment should be conducted for all specific laboratory tasks to determine if additional PPE is necessary[12].

PPE CategorySpecification and Rationale
Eye Protection Safety Goggles or Face Shield: Required to protect against splashes of solutions or accidental aerosolization of the powder.
Hand Protection Chemical-Resistant Gloves (Nitrile): Nitrile gloves provide adequate protection for handling the solid and its solutions. Gloves must be inspected before use and changed immediately if contamination occurs.
Body Protection Laboratory Coat: A standard, fully-fastened lab coat is mandatory to protect skin and clothing.
Respiratory Protection Dust Mask or Respirator: Recommended when weighing or otherwise handling the dry powder to prevent inhalation. All handling of the solid should ideally be performed within a chemical fume hood or a ventilated balance enclosure.

The Disposal Workflow: A Step-by-Step Protocol

Improper disposal, such as discarding the compound in the regular trash or down the sewer, is a serious compliance violation and an environmental hazard[7][13][14]. This compound must be disposed of as regulated hazardous chemical waste.

Step 1: Waste Segregation and Containerization

All waste streams containing this compound must be kept separate from non-hazardous laboratory trash.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, typically glass or high-density polyethylene (HDPE), for all this compound waste[1]. The container must have a secure, leak-proof lid[13].

  • Proper Labeling: The container must be clearly labeled in accordance with EPA and institutional guidelines. The label must include:

    • The words "Hazardous Waste" [15].

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[14][15][16].

Step 2: Disposing of Different Waste Forms

A. Unused or Expired Solid Compound:

  • Ensure all PPE is worn correctly.

  • Carefully place the original vial containing the solid peptide into the designated hazardous waste container.

  • If transferring leftover powder, do so inside a chemical fume hood to prevent inhalation.

  • Seal the hazardous waste container securely.

B. Contaminated Labware and PPE:

  • Disposable Items: All disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated paper towels) must be placed directly into the designated solid hazardous waste container[1].

  • Non-Disposable Glassware: Glassware should be decontaminated before reuse.

    • Rinse the glassware with a small amount of a suitable organic solvent in which the peptide is soluble (such as DMSO or ethanol)[4].

    • Collect this solvent rinse as hazardous liquid waste in a separate, appropriately labeled container. Do not pour the rinse down the drain.

    • After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

C. Aqueous and Solvent-Based Solutions:

  • Never dispose of solutions down the drain [7][8]. The biological activity and the presence of the iodinated group make this practice unsafe and non-compliant.

  • Collect all solutions containing this compound in a labeled, sealed container for liquid hazardous waste.

  • Segregate waste streams. Do not mix incompatible chemicals. For example, waste dissolved in organic solvents (like DMSO) should be collected separately from aqueous buffer solutions if required by your institution's waste management plan[14].

Step 3: Final Disposal Logistics
  • Storage: Store the sealed and labeled hazardous waste containers in your laboratory's SAA, ensuring they are inspected weekly for leaks or degradation[14].

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed waste disposal vendor[9][15]. These vendors are equipped to transport and dispose of chemical waste via approved methods, typically high-temperature incineration, which is the preferred method for destroying halogenated organic compounds.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G cluster_0 cluster_1 cluster_2 Segregation & Containerization cluster_3 Final Disposition cluster_4 start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (DMSO/Buffer Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glass Pipettes) waste_type->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end_point Arrange for Pickup by EH&S or Licensed Vendor solid_container->end_point liquid_container->end_point sharps_container->end_point caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Laboratory. [Link]

  • Iodine Disposal For Businesses . Collect and Recycle. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine . Duke University SMIF. [Link]

  • How do you dispose of the iodine-starch complex after a redox titration? . Reddit. [Link]

  • MSDS - Safety Data Sheet for N-Fmoc-4-methyl-L-phenylalanine . AAPPTec. [Link]

  • Datasheet N-Formyl-Met-Leu-Phe . ResearchGate. [Link]

  • Storage and Handling of Peptides . AAPPTec. [Link]

  • N-Formyl-Met-Leu-Phe . GenScript. [Link]

  • N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 . ResearchGate. [Link]

Sources

A Guide to Personal Protective Equipment for Handling N-Formyl-Met-Leu-p-iodo-Phe

Author: BenchChem Technical Support Team. Date: February 2026

N-Formyl-Met-Leu-p-iodo-Phe, a potent synthetic peptide, is a critical tool for researchers studying chemotaxis and inflammatory responses. As an analogue of the well-known chemoattractant N-Formyl-Met-Leu-Phe (fMLP), its iodinated structure offers unique properties for certain experimental applications. However, its high biological activity necessitates stringent handling protocols to ensure the safety of laboratory personnel. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, grounded in the principles of risk mitigation and scientific integrity.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

This compound is a potent, biologically active substance that should be handled as hazardous until comprehensive toxicological data is available.[1] The primary risks stem from its pharmacological activity; accidental exposure through inhalation, skin contact, or ingestion could elicit an unintended inflammatory response.

  • Inhalation: The lyophilized powder form of the peptide poses the most significant risk.[2][3] Fine powders can easily become airborne during weighing and reconstitution, leading to inhalation and potential respiratory sensitization.[2][4]

  • Dermal Contact: While the risk may be lower with solutions, direct skin contact could lead to local irritation or systemic absorption.[4]

  • Ingestion: Accidental ingestion can occur through contaminated hands.

Furthermore, as a halogenated organic compound—containing iodine—specific waste disposal protocols must be followed to comply with environmental safety regulations.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable and serves as the primary barrier against accidental exposure.[2] The required level of PPE is dictated by the specific task being performed.

Task Minimum Required PPE
General Laboratory Area Lab coat, safety glasses, closed-toe shoes.
Handling Solid (Lyophilized) Peptide Chemical-resistant lab coat, safety goggles, nitrile gloves, and respiratory protection within a certified chemical fume hood.
Handling Liquid (Reconstituted) Peptide Chemical-resistant lab coat, safety glasses or goggles, and nitrile gloves.

Detailed PPE Specifications:

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields should be worn in any area where the peptide is handled.[7]

    • Chemical Goggles: When handling the lyophilized powder or when there is a significant risk of splashing, chemical goggles are mandatory to provide a complete seal around the eyes.[4]

  • Gloves:

    • Nitrile Gloves: Chemical-resistant nitrile gloves are the standard choice for handling peptides and the organic solvents, such as DMSO, in which they are often dissolved.[1][2][4]

    • Double Gloving: Consider double gloving when handling the concentrated stock solutions as an added layer of protection.

    • Immediate Replacement: Gloves must be changed immediately if they become contaminated.[2] Never reuse disposable gloves.[8]

  • Protective Clothing:

    • Lab Coats: A full-coverage lab coat is essential to protect skin and personal clothing from contamination.[4] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection:

    • Chemical Fume Hood: All handling of the lyophilized powder must be conducted within a certified chemical fume hood to control aerosols.[4]

    • Respirator: For weighing larger quantities of the powder, a fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR) should be used in conjunction with a fume hood for maximum protection.[8]

Operational and Disposal Plans

Workflow for Safe Handling and PPE Selection

cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Handling cluster_disposal Waste Disposal start Start: New Experiment with this compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_task Identify Task: Solid or Liquid Handling? review_sds->identify_task solid_ppe Don Solid-Handling PPE: - Goggles - Respirator (in fume hood) - Nitrile Gloves - Lab Coat identify_task->solid_ppe Solid liquid_ppe Don Liquid-Handling PPE: - Safety Glasses - Nitrile Gloves - Lab Coat identify_task->liquid_ppe Liquid weigh_solid Weigh Solid in Fume Hood solid_ppe->weigh_solid use_solution Use Peptide Solution in Experiments liquid_ppe->use_solution reconstitute Reconstitute Peptide weigh_solid->reconstitute reconstitute->use_solution dispose_solid Dispose of Contaminated Solids in Labeled Halogenated Waste reconstitute->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Halogenated Organic Waste Container use_solution->dispose_liquid decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate end End decontaminate->end

Caption: Workflow for risk assessment, PPE selection, and disposal.

Step-by-Step Protocol for Reconstitution of Lyophilized Peptide

This protocol is designed to minimize aerosolization and exposure.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[2]

    • Assemble all necessary materials: the peptide vial, required solvent (e.g., DMSO), calibrated micropipettes with sterile tips, and a vortex mixer.

    • Don the appropriate PPE for handling solids as detailed in the table above.

  • Procedure:

    • Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.

    • Carefully unseal the vial inside the fume hood.

    • Using a calibrated micropipette, add the precise volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.[1]

    • Securely cap the vial and vortex gently until the peptide is fully dissolved.

    • Visually inspect the solution to ensure there are no particulates.

  • Post-Reconstitution:

    • Clearly label the stock solution vial with the peptide name, concentration, date, and your initials.[2]

    • Store the stock solution as recommended, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][9]

Waste Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Halogenated Organic Waste:

    • Due to the presence of iodine, all solutions containing this compound must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[5]

    • Never dispose of this peptide or its solutions down the drain.[4][10]

    • Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and ensure proper handling.[11][12]

  • Solid Waste:

    • All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be collected in a separate, labeled hazardous waste bag or container.

  • Decontamination:

    • Upon completion of work, decontaminate the work area and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. Follow your institution's specific spill cleanup procedures for potent chemical compounds.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound to advance their scientific inquiries.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Bio-protocol.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • N-Formyl-Met-Leu-Phe - Product Information. (2022). Cayman Chemical.
  • Halogenated Solvents in Laboratories. Temple University.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • MSDS - Safety Data Sheet for Fmoc-Phe(4-Me)-OH. AAPPTec, LLC.
  • Organic Solvents - Waste Disposal. Cornell EHS.
  • Chapter 10: Personal Protective Equipment for Biohazards. (2024). University of Louisville Environmental Health & Safety.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
  • N-Formyl-Met-Leu-Phe Product Page. Sigma-Aldrich.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • N-Formyl-Met-Leu-Phe (fMLP). MedChemExpress.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Formyl-Met-Leu-p-iodo-Phe
Reactant of Route 2
Reactant of Route 2
N-Formyl-Met-Leu-p-iodo-Phe

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.